5-tert-Butylisophthalic acid
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-tert-butylbenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUCDZIWWSFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062345 | |
| Record name | 5-tert-Butylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2359-09-3 | |
| Record name | 5-tert-Butylisophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2359-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002359093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-tert-Butylisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butylisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-tert-Butylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butylisophthalic acid, with the chemical formula C₁₂H₁₄O₄, is an aromatic dicarboxylic acid that has garnered significant interest as a versatile building block in various fields of chemical synthesis.[1] Its rigid structure, featuring a benzene (B151609) ring substituted with two carboxylic acid groups at the meta-positions and a sterically bulky tert-butyl group, imparts unique properties to the molecules and materials derived from it.[1] While its primary applications have been in the realm of polymer chemistry for the synthesis of high-performance polyesters and coatings, its role as a key intermediate in the production of specialty chemicals and active pharmaceutical ingredients (APIs) is increasingly recognized.[1][2]
This technical guide provides a comprehensive overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in leveraging the unique characteristics of this compound in their scientific endeavors.
Chemical Formula and Structure
-
Chemical Formula: C₁₂H₁₄O₄[3]
-
IUPAC Name: 5-tert-butylbenzene-1,3-dicarboxylic acid[3]
-
CAS Number: 2359-09-3[3]
-
Molecular Weight: 222.24 g/mol [4]
The structure of this compound consists of a central benzene ring. Two carboxylic acid (-COOH) functional groups are attached to the ring at positions 1 and 3. A tert-butyl group, a bulky hydrocarbon substituent, is attached at the 5th position. This substitution pattern provides a unique combination of rigidity from the aromatic ring, functionality from the carboxylic acids, and steric hindrance from the tert-butyl group.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid, powder, or crystal | [1] |
| Melting Point | >300 °C | [4] |
| Solubility | Soluble in acetone (B3395972) and ethanol; limited solubility in water | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [3] |
| Molecular Weight | 222.24 g/mol | [4] |
| InChI | InChI=1S/C12H14O4/c1-12(2,3)9-5-7(10(13)14)4-8(6-9)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) | [4] |
| InChIKey | BJLUCDZIWWSFIB-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)C(=O)O)C(=O)O | [3] |
Table 2: Spectroscopic Data
| Technique | Data Highlights | Reference |
| ¹H NMR | Spectral data available | [3] |
| ¹³C NMR | Spectral data available | [3] |
| GC-MS | Spectral data available in NIST database | [3] |
| FTIR | KBr wafer spectrum available | [3] |
| ATR-IR | Spectrum available | [3] |
Experimental Protocols
While this compound is commercially available, understanding its synthesis and analysis is crucial for its application in research and development.
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of a suitable precursor, such as 5-tert-butyl-m-xylene (B1265441). The following is a representative experimental protocol.
Reaction: Oxidation of 5-tert-butyl-m-xylene
Reagents and Materials:
-
5-tert-butyl-m-xylene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, add 5-tert-butyl-m-xylene and an aqueous solution of sodium hydroxide.
-
Oxidation: While stirring vigorously, slowly add potassium permanganate to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.
-
Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux and maintain it for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the manganese dioxide by-product.
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution until the pH is acidic, which will precipitate the crude this compound.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The purity of this compound can be assessed using HPLC. The following method is a general guideline and may require optimization.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A suitable gradient of aqueous buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be determined by the area percentage of the main peak.
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for the synthesis and analysis of this compound.
Applications in Drug Development and Beyond
This compound serves as a crucial building block in the synthesis of more complex molecules. Its bifunctional nature allows it to be incorporated into larger structures, while the tert-butyl group can be used to modulate properties such as solubility, lipophilicity, and metabolic stability – all critical parameters in drug design. While direct biological signaling pathways for this compound are not extensively documented, its utility lies in its role as a scaffold or intermediate in the synthesis of APIs. Its derivatives have been explored in various therapeutic areas. Beyond pharmaceuticals, it is a key component in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.[6]
Safety Information
This compound is classified as an irritant.[3]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]
-
Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, safety glasses, and a dust mask, when handling this compound.[4]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
References
- 1. CAS 2359-09-3: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C12H14O4 | CID 75379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98 2359-09-3 [sigmaaldrich.com]
- 5. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]
- 6. Structural and functional studies on coordination polymers based on this compound and N,N′-bis-(4-pyridylmethyl) piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
physical and chemical properties of 5-tert-Butylisophthalic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butylisophthalic acid, with the CAS number 2359-09-3, is an aromatic dicarboxylic acid. Its structure consists of an isophthalic acid backbone substituted with a bulky tert-butyl group at the 5-position.[1] This substitution significantly influences its physical and chemical properties, making it a valuable building block in various chemical syntheses.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental details relevant to its use in research and development.
Physical and Chemical Properties
This compound is typically a white to off-white solid at room temperature.[1] The presence of the tert-butyl group imparts steric hindrance, which can affect its reactivity and intermolecular interactions.[1] It is known for its high melting point and solubility in organic solvents like acetone (B3395972) and ethanol (B145695), while exhibiting limited solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | |
| CAS Number | 2359-09-3 | |
| Appearance | White to off-white solid/powder to crystal | [1] |
| Melting Point | >300 °C | [2] |
| Boiling Point | 400 °C (Predicted) | [3] |
| pKa | 3.63 ± 0.10 (Predicted) | [4] |
| Solubility | Soluble in acetone and ethanol; limited solubility in water. | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the oxidation of 5-tert-butyl-m-xylene (B1265441). The following is a general experimental protocol adapted from procedures for the oxidation of alkylbenzenes.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5-tert-butyl-m-xylene and a suitable solvent such as water or a mixture of pyridine (B92270) and water.
-
Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in portions to the stirred solution. The amount of oxidant should be in stoichiometric excess.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and concentrate the solution by evaporation.
-
Acidify the concentrated solution with a strong acid, such as hydrochloric acid (HCl), until the precipitation of the crude this compound is complete.
-
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining inorganic salts.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Diagram of Recrystallization Workflow
Caption: General workflow for the purification of this compound.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often effective for recrystallizing aromatic carboxylic acids.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent. Heat the mixture with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Spectral Data
Spectral analysis is crucial for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic protons will appear as multiplets or distinct signals in the aromatic region (typically δ 7-8.5 ppm), and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region (typically δ 1.3-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), and C-H stretches of the aromatic ring and the tert-butyl group.[4]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (222.24 g/mol ).[4]
Applications in Drug Development and Research
This compound serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its dicarboxylic acid functionality allows for the formation of esters, amides, and other derivatives, while the tert-butyl group can modulate properties such as solubility, lipophilicity, and metabolic stability.
While specific marketed drugs containing the this compound moiety as a core structural component are not prominently documented, its use as an intermediate in the synthesis of various chemical entities for pharmaceutical research is plausible. The isophthalic acid scaffold is present in some bioactive molecules, and the introduction of a tert-butyl group can be a strategic modification in drug design to enhance potency or improve pharmacokinetic properties.
Diagram of Potential Derivatization
References
An In-depth Technical Guide to 5-tert-Butylisophthalic Acid (CAS: 2359-09-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butylisophthalic acid, with the CAS number 2359-09-3, is an aromatic dicarboxylic acid. Its structure consists of an isophthalic acid backbone substituted with a bulky tert-butyl group at the 5-position.[1] This substitution imparts unique steric and electronic properties to the molecule, making it a valuable building block in various fields, from polymer science to advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and, most notably, its application as a linker in the formation of Metal-Organic Frameworks (MOFs) for drug delivery.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature, characterized by a high melting point exceeding 300 °C.[2] It exhibits good solubility in organic solvents like acetone (B3395972) and ethanol (B145695) but has limited solubility in water.[1] The presence of the tert-butyl group enhances its steric hindrance, which can influence its reactivity and intermolecular interactions.[1]
| Property | Value | Source |
| CAS Number | 2359-09-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][3] |
| Molecular Weight | 222.24 g/mol | [2][3] |
| IUPAC Name | 5-tert-butylbenzene-1,3-dicarboxylic acid | [3] |
| Synonyms | 5-(1,1-Dimethylethyl)-1,3-benzenedicarboxylic acid, 5-tert-Butyl-m-phthalic acid | [1] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | >300 °C | [2] |
| pKa (calculated) | pKa₁: 3.55 ± 0.10, pKa₂: 4.58 ± 0.10 | ChemAxon |
| logP (calculated) | 2.59 ± 0.38 | ChemAxon |
| Solubility | Soluble in acetone, ethanol; limited solubility in water | [1] |
Spectroscopic Data
| Technique | Data Summary |
| ¹H NMR | Spectra available in public databases such as PubChem and SpectraBase.[3] |
| ¹³C NMR | Spectra available in public databases such as PubChem and SpectraBase.[3] |
| FT-IR | Spectra available in public databases such as PubChem and SpectraBase.[3] |
| Mass Spectrometry | Spectra available in public databases such as PubChem.[3] |
Experimental Protocols
Synthesis of this compound
Reaction: Oxidation of 5-tert-butyl-m-xylene (B1265441)
Caption: Synthesis of this compound.
Materials:
-
5-tert-butyl-m-xylene
-
Potassium permanganate (B83412) (KMnO₄) or a cobalt-manganese-bromide catalyst system
-
Sulfuric acid (if using KMnO₄)
-
Sodium bisulfite
-
Hydrochloric acid
-
Water
-
Suitable organic solvent for recrystallization (e.g., ethanol/water mixture)
Procedure (Potassium Permanganate Oxidation):
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-tert-butyl-m-xylene and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the refluxing mixture over several hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue refluxing until the purple color persists, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature.
-
Filter the hot solution to remove the manganese dioxide byproduct.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Acidify the clear solution with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Dry the purified product under vacuum.
Synthesis of a Metal-Organic Framework (MOF) using this compound
The following is a representative solvothermal method for the synthesis of a copper-based MOF using this compound as the organic linker.
Caption: MOF Synthesis Workflow.
Materials:
-
This compound
-
Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a glass vial, dissolve this compound and copper(II) nitrate trihydrate in a solvent mixture of DMF, ethanol, and deionized water.
-
Seal the vial tightly.
-
Place the vial in an oven and heat at a constant temperature (e.g., 100 °C) for 24-48 hours.
-
After the reaction is complete, cool the oven to room temperature.
-
Collect the resulting crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the MOF crystals under vacuum.
Drug Loading into a this compound-based MOF
This protocol describes a general post-synthetic encapsulation method for loading a drug molecule into the synthesized MOF.
Caption: Drug Loading Workflow.
Materials:
-
Synthesized and activated MOF (solvent removed from pores)
-
Drug molecule (e.g., ibuprofen, 5-fluorouracil)
-
Suitable solvent for the drug (e.g., ethanol, hexane)
Procedure:
-
Activate the synthesized MOF by heating under vacuum to ensure the pores are free of solvent molecules.
-
Prepare a concentrated solution of the desired drug in a suitable solvent.
-
Immerse a known quantity of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Briefly rinse the collected solid with a small amount of fresh solvent to remove drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum.
-
The amount of loaded drug can be quantified by measuring the decrease in drug concentration in the supernatant using UV-Vis spectroscopy.
Characterization of the Drug-Loaded MOF
A variety of analytical techniques are used to confirm the successful synthesis and drug loading of the MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF and to ensure the framework remains intact after drug loading.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups of the linker and the drug, and to confirm the presence of the drug in the loaded MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to quantify the amount of loaded drug.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the surface area and pore volume of the MOF before and after drug loading, which can indicate successful encapsulation.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and crystal size of the MOF particles.
Applications in Drug Development
While this compound itself is not known to have direct biological activity, its role as a building block for MOFs places it at the forefront of advanced drug delivery research. The bulky tert-butyl group can influence the pore size and hydrophobicity of the resulting MOF, which can be tailored to encapsulate specific drug molecules.
The use of MOFs as drug delivery vehicles offers several potential advantages:
-
High Drug Loading Capacity: Due to their high porosity and surface area.
-
Controlled Release: The release of the drug can be tuned by modifying the MOF structure and by responding to physiological stimuli such as pH.
-
Protection of Cargo: The framework can protect the encapsulated drug from degradation.
-
Biocompatibility: MOFs can be synthesized from biocompatible metal ions and organic linkers.
Caption: Role in Drug Delivery Systems.
Safety Information
This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
-
Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves when handling this compound.[2]
Conclusion
This compound is a versatile chemical intermediate with significant potential, particularly in the field of materials science and drug development. Its utility as a robust organic linker for the synthesis of Metal-Organic Frameworks provides a promising platform for the development of sophisticated drug delivery systems. The detailed physicochemical data and representative experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound. Further exploration into the synthesis of novel MOFs using this compound and their application in targeted drug delivery is a promising area for future research.
References
Solubility Profile of 5-tert-Butylisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-tert-Butylisophthalic acid in various solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes solubility data for structurally related compounds, namely isophthalic acid and p-tert-butylbenzoic acid, to provide valuable context and estimates. This guide is intended to assist researchers and professionals in drug development and other chemical industries in understanding and predicting the behavior of this compound in different solvent systems.
Overview of this compound
This compound is a dicarboxylic acid with a chemical formula of C₁₂H₁₄O₄. The presence of both polar carboxylic acid groups and a nonpolar tert-butyl group gives it a distinct solubility profile, making it soluble in some organic solvents while having limited solubility in water.[1] Understanding its solubility is crucial for its application in polymerization, synthesis of metal-organic frameworks (MOFs), and as a linker in various chemical structures.
Quantitative Solubility Data
To provide a framework for estimating its solubility, the following tables summarize the quantitative solubility of the parent compound, isophthalic acid, and a related monosubstituted compound, p-tert-butylbenzoic acid.
Table 1: Quantitative Solubility of Isophthalic Acid
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 20 | ~0.14[2] |
| Water | 25 | 0.013[3] |
| Ethanol (B145695) | - | Soluble[4] |
| Acetone (B3395972) | - | Soluble[4] |
Table 2: Quantitative Solubility of p-tert-Butylbenzoic Acid
| Solvent | Temperature (K) | Molar Fraction Solubility |
| Ethanol | 293.15 | 0.1316 |
| 298.15 | 0.1625 | |
| 303.15 | 0.1988 | |
| 308.15 | 0.2412 | |
| 313.15 | 0.2905 | |
| 318.15 | 0.3478 | |
| 323.15 | 0.4145 | |
| 328.15 | 0.4918 | |
| 333.15 | 0.5816 |
Data for p-tert-Butylbenzoic acid in ethanol was extracted from a graphical representation in the cited literature and may be approximate.
The presence of the bulky, nonpolar tert-butyl group in this compound is expected to decrease its solubility in polar solvents like water compared to isophthalic acid, but potentially increase its solubility in nonpolar organic solvents.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for two common and effective methods for determining the solubility of a compound like this compound.
Gravimetric Method
This method directly measures the mass of the solute that can dissolve in a specific amount of solvent to form a saturated solution.
Materials and Equipment:
-
This compound
-
Selected solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or watch glass
-
Oven
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Sampling: Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.
-
Filter the withdrawn sample immediately using a syringe filter that is compatible with the solvent to remove any undissolved solid particles.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the pre-weighed evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For high-boiling point solvents, a vacuum oven at a suitable temperature can be used.
-
Drying and Weighing: Once the solvent is completely evaporated, dry the remaining solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Weigh the evaporating dish with the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL).
UV/Vis Spectrophotometry Method
This method is suitable if the solute has a chromophore that absorbs light in the UV/Vis range and is particularly useful for determining the solubility of sparingly soluble compounds.
Materials and Equipment:
-
This compound
-
Selected solvent
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV/Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Equilibration and Sampling:
-
Prepare a saturated solution of this compound in the solvent at a specific temperature as described in the gravimetric method (Steps 1-3).
-
Withdraw a sample of the supernatant and filter it as described previously (Steps 4-6 of the gravimetric method).
-
-
Sample Analysis:
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.
-
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the gravimetric method.
Caption: Gravimetric method for solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, experimental determination using the outlined protocols is recommended. The provided data on related compounds should serve as a useful reference for initial assessments and experimental design.
References
An In-depth Technical Guide to the Melting Point and Thermal Stability of 5-tert-Butylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 5-tert-Butylisophthalic acid, a key organic intermediate. The focus is on its melting point and thermal stability, offering crucial data for its application in polymer synthesis, specialty chemicals, and pharmaceutical development.
Core Properties of this compound
This compound is an aromatic dicarboxylic acid distinguished by a bulky tert-butyl group on the benzene (B151609) ring.[1] This substitution significantly influences its physical properties, including solubility and thermal characteristics. The compound is typically a white to off-white crystalline solid.[1]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| CAS Number | 2359-09-3 | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | >300 °C | [3][4] |
Thermal Analysis
The thermal behavior of a compound is critical for determining its processing parameters, storage conditions, and suitability for various applications. High thermal stability is often a desirable trait, particularly in the synthesis of high-performance polymers.
Melting Point
The melting point of this compound is consistently reported in the literature and by chemical suppliers as being above 300 °C .[3][4][5] This high melting point is indicative of a stable crystal lattice structure with strong intermolecular forces. For comparison, the parent compound, isophthalic acid, has a melting point in the range of 341-343 °C.
Thermal Stability and Decomposition
Insights into its stability can be gleaned from studies on polymers and coordination complexes derived from it. For instance:
-
Polyimides and polyamides synthesized using this compound derivatives have been subjected to TGA, typically showing thermal stability with decomposition temperatures often well above 300 °C, with tests conducted at heating rates of 10°C/min under a nitrogen atmosphere.
-
Polyesters incorporating this compound units also exhibit high thermal stability, with some studies indicating they are stable up to 400 °C.
-
The parent compound, isophthalic acid , is known to decompose upon heating, emitting acrid smoke and fumes.[1]
The bulky tert-butyl group is a key structural feature that often enhances the thermal stability of polymers by increasing steric hindrance and limiting chain mobility.
Experimental Protocols
Standardized methods are crucial for obtaining reliable and reproducible thermal analysis data. The following sections detail the general experimental protocols for determining the melting point and thermal stability of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for accurate melting point determination of a crystalline solid.[1]
-
Sample Preparation: The crystalline sample of this compound must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.[1]
-
Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface, or dropped through a long glass tube, to compact the powder into a dense column at the sealed bottom. A fill height of 2-4 mm is typical.[1]
-
Measurement:
-
The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or digital sensor.[6]
-
An initial rapid heating run can be performed to determine an approximate melting range.[6][7]
-
For an accurate measurement, a fresh sample is heated to a temperature about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[6]
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[6]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).[3][5]
-
Instrument Setup:
-
The crucible is placed on a high-precision microbalance within the TGA furnace.
-
The system is purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[3]
-
-
Measurement:
-
A temperature program is set. A typical dynamic scan involves heating the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[3]
-
The instrument continuously records the sample's mass as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions.
-
Sample Preparation: A small amount of the powdered sample (typically 2-10 mg) is weighed into a small aluminum pan.[8] An empty pan is used as a reference.[8] The pan is then hermetically sealed.[8]
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.
-
Measurement:
-
A temperature program is initiated, similar to TGA, often involving a controlled heating rate (e.g., 10 °C/min) over the temperature range of interest.
-
The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak indicates melting, where the area under the peak corresponds to the heat of fusion. An exothermic event could indicate decomposition or crystallization.
Visualized Workflow
The logical progression for the thermal characterization of this compound is outlined in the workflow diagram below.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. odr.chalmers.se [odr.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of 5-tert-Butylisophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 5-tert-Butylisophthalic acid, a valuable building block in pharmaceutical and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a comprehensive reference for researchers utilizing this compound in their work.
Spectroscopic Data Summary
The structural characterization of this compound was performed using ¹H NMR, ¹³C NMR, IR, and MS techniques. The key quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Ar-H (at C2) |
| ~8.2 | s | 2H | Ar-H (at C4, C6) |
| ~1.4 | s | 9H | -C(C H₃)₃ |
| ~13.0 | br s | 2H | -COOH |
Note: The chemical shift of the carboxylic acid protons is concentration and solvent dependent and may appear as a broad singlet.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C =O |
| ~152 | Ar-C -C(CH₃)₃ |
| ~133 | Ar-C -COOH |
| ~129 | Ar-C H |
| ~128 | Ar-C H |
| ~35 | -C (CH₃)₃ |
| ~31 | -C(C H₃)₃ |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~2960 | C-H stretch (tert-Butyl) |
| ~1700 | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | C=C stretch (Aromatic ring) |
| ~1300 | C-O stretch / O-H bend |
| ~900 | O-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 222 | [M]⁺ (Molecular ion) |
| 207 | [M - CH₃]⁺ |
| 179 | [M - COOH]⁺ |
| 165 | [M - C(CH₃)₃]⁺ |
| 141 | [M - COOH - H₂O]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following protocols describe the general methodologies for obtaining the spectroscopic data presented above. These are standard procedures that can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
The solution is gently agitated to ensure complete dissolution. If any particulate matter is present, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.
2.1.2 Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
A standard one-pulse sequence is used.
-
The spectral width is set to encompass all expected proton resonances (typically 0-15 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay is set to at least 5 times the longest T₁ relaxation time to ensure accurate integration.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width is set to cover the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
The relaxation delay is adjusted to ensure the detection of quaternary carbons.
-
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
2.2.1 Sample Preparation
-
A small amount of solid this compound powder is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.
2.2.2 Data Acquisition
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1 Sample Preparation (with Derivatization)
Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis. A common method is silylation:
-
A small, accurately weighed amount of this compound (e.g., 1 mg) is placed in a reaction vial.
-
A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) is added to the vial.
-
The vial is sealed and heated (e.g., at 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization of the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.
-
After cooling, the derivatized sample is diluted with a suitable solvent (e.g., hexane (B92381) or ethyl acetate) before injection into the GC-MS.
2.3.2 Data Acquisition
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography:
-
A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for separation.
-
The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation of components.
-
Helium is typically used as the carrier gas.
-
-
Mass Spectrometry:
-
The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.
-
A mass range of approximately 40-500 m/z is scanned to detect the molecular ion and significant fragment ions of the derivatized analyte.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Crystal Structure of 5-tert-Butylisophthalic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5-tert-Butylisophthalic acid, a substituted aromatic dicarboxylic acid. The information presented herein is crucial for understanding its solid-state properties, which is of significant interest in the fields of crystal engineering, materials science, and pharmaceutical development where it may serve as a scaffold or building block.
Crystallographic Data Summary
The single-crystal X-ray diffraction data reveals the precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound. The key crystallographic parameters have been determined and are summarized in the table below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 660241.[1]
| Parameter | Value |
| Empirical Formula | C₁₂H₁₄O₄ |
| Formula Weight | 222.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | |
| a | 11.233(2) Å |
| b | 10.598(2) Å |
| c | 10.011(2) Å |
| α | 90° |
| β | 108.89(3)° |
| γ | 90° |
| Volume | 1128.1(4) ų |
| Z | 4 |
| Density (calculated) | 1.308 Mg/m³ |
| Absorption coefficient | 0.096 mm⁻¹ |
| F(000) | 472 |
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental procedures, as detailed in the source publication (Acta Crystallographica Section E: Structure Reports Online, 2007 , 63, o3842-o3844).
Synthesis and Crystallization
This compound was synthesized and purified prior to crystallization. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system. The specific solvent and conditions were chosen to promote the growth of well-ordered, single crystals of sufficient size and quality for diffraction analysis. The starting material, 5-tert-butyl-m-xylene, can be oxidized using nitric acid to produce this compound.[2]
Data Collection
A single crystal of suitable dimensions was mounted on a diffractometer. The diffraction data was collected at a temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete sphere of diffraction data.
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged to provide the detailed structural parameters presented in the crystallographic data table.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of this compound.
References
The Steric Dominance of the Tert-Butyl Group in 5-tert-Butylisophthalic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyl group, a cornerstone of steric control in organic synthesis, imparts profound and predictable effects on the reactivity and physicochemical properties of molecules. In 5-tert-butylisophthalic acid, this bulky substituent, positioned meta to the two carboxylic acid moieties, governs the molecule's conformational preferences, reaction kinetics, and supramolecular assembly. This in-depth technical guide elucidates the multifaceted steric hindrance effects of the tert-butyl group in this important dicarboxylic acid, supported by quantitative data, detailed experimental methodologies, and visual representations of its structural and reactive consequences. A comprehensive understanding of these steric effects is paramount for the rational design of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical agents.
Introduction: The Archetype of Steric Hindrance
This compound is an aromatic dicarboxylic acid featuring a bulky tert-butyl group at the 5-position of the benzene (B151609) ring.[1] This substituent, with its three methyl groups projecting from a central quaternary carbon, creates a significant steric shield. This steric encumbrance is not merely a passive structural feature but an active determinant of the molecule's chemical behavior. It influences the orientation of the carboxylic acid groups, modulates their acidity, and presents a formidable barrier to reactions at the adjacent carboxyl functionalities. These effects are critical in its applications, for instance, in creating porous coordination polymers and thermally stable polyesters.[1]
Quantitative Analysis of Steric and Electronic Effects
To appreciate the impact of the tert-butyl group, it is essential to quantify its steric and electronic contributions. This can be achieved through established physical organic chemistry parameters.
Steric Parameters: Taft's E_s Value
Taft's steric parameter, E_s, provides a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters.[1] A more negative E_s value indicates greater steric hindrance. The tert-butyl group is one of the most sterically demanding common substituents, as reflected in its E_s value.
| Substituent | Taft's Steric Parameter (E_s) |
| Hydrogen (H) | 0.00 |
| Methyl (CH₃) | -1.24 |
| tert-Butyl (C(CH₃)₃) | -2.78 |
Table 1: Comparison of Taft's steric parameters for selected substituents.[1]
Electronic Parameters: Hammett Constants
The Hammett equation describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electronic effect of a group. For the tert-butyl group, the electronic effect is relatively small and slightly electron-donating.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| Hydrogen (H) | 0.00 | 0.00 |
| Methyl (CH₃) | -0.06 | -0.16 |
| tert-Butyl (C(CH₃)₃) | -0.10 | -0.20 |
Table 2: Hammett constants for selected substituents.[2]
Acid Dissociation Constants
The steric and electronic effects of the 5-substituent in isophthalic acid influence the pKa values of the two carboxylic acid groups. A study on the dissociation constants of 5-substituted isophthalic acids in 50% aqueous methanol (B129727) provides insight into these effects.
| 5-Substituent | pK_a1 | pK_a2 |
| H | 4.60 | 5.98 |
| CH₃ | 4.63 | 6.05 |
| C(CH₃)₃ | 4.64 | 6.10 |
Table 3: First and second dissociation constants of 5-substituted isophthalic acids in 50% (w/w) aqueous methanol.[3]
The data indicates that the tert-butyl group has a minor acid-weakening effect compared to hydrogen, consistent with its slight electron-donating nature.
Structural Implications of the Tert-Butyl Group
The steric bulk of the tert-butyl group has a direct impact on the solid-state structure of this compound. X-ray crystallographic data reveals the precise bond lengths and angles, providing a quantitative picture of the steric strain.
While the full crystallographic information file (CIF) for this compound (CCDC 660241) would provide exact bond angles, the presence of the bulky tert-butyl group is expected to influence the planarity of the carboxylic acid groups relative to the benzene ring.[4] This can affect the hydrogen bonding patterns and the overall crystal packing.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting with the Friedel-Crafts alkylation of a suitable aromatic precursor, followed by oxidation.
Step 1: Synthesis of 5-tert-Butyl-m-xylene via Friedel-Crafts Alkylation
This procedure is adapted from a patented method.[5]
-
Reaction Setup: A reaction vessel equipped with a stirrer, a cooling system, and a means for adding reagents is charged with m-xylene.
-
Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added to the m-xylene.
-
Alkylation: tert-Butyl chloride is added dropwise to the stirred mixture while maintaining a low temperature (typically between -10°C and 10°C) to control the reaction and minimize side products.
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until the desired conversion of m-xylene is achieved.
-
Workup: The reaction mixture is quenched by carefully adding it to ice-water. The organic layer is separated, washed with a dilute base solution (e.g., NaHCO₃) and then with water, and finally dried over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: The crude product is purified by distillation under reduced pressure to yield 5-tert-butyl-m-xylene.
Step 2: Oxidation of 5-tert-Butyl-m-xylene to this compound
This is a general procedure for the oxidation of alkylbenzenes.[6]
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer. 5-tert-Butyl-m-xylene, water, and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) are added to the flask.
-
Oxidant Addition: Potassium permanganate (B83412) (KMnO₄) is added portion-wise to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: The mixture is heated to reflux until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.
-
Workup: The hot reaction mixture is filtered to remove the manganese dioxide (MnO₂) byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol).
Impact on Reactivity: Esterification and Hydrolysis
The steric hindrance of the tert-butyl group significantly retards the rates of reactions involving the carboxylic acid groups, such as esterification and the hydrolysis of its esters.
Similarly, the hydrolysis of esters of this compound is expected to be slower than that of the corresponding isophthalic acid esters. The steric hindrance impedes the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon.
Applications in Materials Science and Drug Development
The steric properties of the tert-butyl group in this compound are leveraged in various applications:
-
Polymers: The incorporation of this compound into polyesters can disrupt chain packing, leading to materials with lower crystallinity, increased solubility in organic solvents, and modified thermal properties.[1]
-
Metal-Organic Frameworks (MOFs): The bulky tert-butyl group can act as a "steric director" in the formation of MOFs, influencing the framework's topology and pore size. This allows for the rational design of MOFs with specific gas sorption or separation properties.
-
Drug Development: In medicinal chemistry, the introduction of a tert-butyl group can serve as a "metabolic shield," sterically protecting a nearby functional group from enzymatic degradation, thereby increasing the drug's in vivo half-life. While this compound itself is not a drug, the principles of its steric hindrance are widely applied in drug design.
Conclusion
The tert-butyl group in this compound is a powerful modulator of the molecule's structure and reactivity. Its significant steric bulk, quantified by parameters such as Taft's E_s value, leads to predictable and exploitable consequences in synthesis, materials science, and medicinal chemistry. A thorough understanding of the steric hindrance effects detailed in this guide is crucial for harnessing the full potential of this and related sterically encumbered molecules in advanced applications.
References
5-tert-Butylisophthalic Acid: A Technical Health and Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for 5-tert-Butylisophthalic acid (CAS No. 2359-09-3). The following sections detail its hazard classifications, physical and chemical properties, handling and storage recommendations, and the experimental protocols typically used to determine its irritant properties. This document is intended to support safe laboratory practices and risk assessment in research and development settings.
GHS Hazard and Safety Information
This compound is classified as an irritant. The following tables summarize its GHS classification and associated safety statements.[1][2][3][4][5]
Table 1: GHS Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2/2A |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 |
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash hands thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol [1][2] |
| CAS Number | 2359-09-3 |
| Appearance | White to off-white solid, powder, or crystal. |
| Melting Point | >300 °C (literature)[4][5] |
| Solubility | Soluble in organic solvents such as acetone (B3395972) and ethanol; limited solubility in water. |
Experimental Protocols for Hazard Determination
While specific experimental reports for this compound are not publicly available, its classification as a skin and eye irritant is determined by standardized and internationally recognized methods, primarily the OECD Guidelines for the Testing of Chemicals. The following sections detail the likely in vivo and in vitro protocols used for such classifications.
Skin Irritation Testing
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion (in vivo)
This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[6][7]
-
Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an albino rabbit. Untreated skin on the same animal serves as a control.
-
Procedure:
-
Healthy, young adult albino rabbits are used.
-
The fur on the test area is clipped 24 hours before the test.
-
0.5 g of the solid test substance (moistened with a small amount of water or a suitable vehicle) is applied to the skin and covered with a gauze patch and a semi-occlusive dressing.
-
The exposure period is 4 hours.
-
After exposure, the residual test substance is removed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of the effects.
-
-
Classification: The severity of the skin reactions is scored. A substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes.
OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method
This in vitro method is a non-animal alternative to the traditional rabbit skin test.[8][9][10][11]
-
Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[8][9][10] Irritant chemicals cause cell damage, which is measured by a decrease in cell viability.
-
Procedure:
-
The RhE tissue is pre-incubated.
-
The test substance is applied to the surface of the tissue.
-
After a defined exposure period, the substance is rinsed off.
-
The tissue is incubated for a post-exposure period.
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay. In this assay, viable cells convert the MTT reagent into a blue formazan (B1609692) salt, which is then extracted and measured.
-
-
Classification: If the cell viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control, the substance is classified as a skin irritant (Category 2).[11]
Eye Irritation Testing
OECD Test Guideline 405: Acute Eye Irritation/Corrosion (in vivo)
This guideline is the standard method for determining the potential of a substance to cause eye irritation or serious eye damage.[12][13][14][15]
-
Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control.
-
Procedure:
-
Healthy, young adult albino rabbits with no pre-existing eye defects are used.
-
The test substance (typically 0.1 g for a solid) is placed in the lower conjunctival sac.
-
The eyelids are held together for about one second.
-
The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application. Observations can be extended up to 21 days to assess reversibility.[12]
-
-
Classification: The severity of the eye lesions is scored. A substance is classified as an eye irritant (Category 2) if it produces reversible eye irritation.
OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method
This is an in vitro method that uses a reconstructed human cornea-like epithelium model to identify chemicals that are not classified as eye irritants.[16][17][18] More advanced protocols under this guideline, such as OECD 492B, can also differentiate between irritant categories.[1][19]
-
Principle: The test substance is applied to the surface of the RhCE model. The potential for eye irritation is predicted by the substance's ability to reduce cell viability.[1][17]
-
Procedure:
-
The RhCE tissue is exposed to the test substance for a specific duration.
-
Following exposure, the tissue is rinsed.
-
Cell viability is determined using the MTT assay, similar to the skin irritation test.
-
-
Classification: A substance is identified as a non-irritant if the cell viability remains above a certain threshold (e.g., >60%).[16] Substances that reduce viability below this threshold are considered irritants and may require further testing to distinguish between Category 1 (serious eye damage) and Category 2 (eye irritation).
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of hazard identification and the relationship between different safety parameters.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. This compound | C12H14O4 | CID 75379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2359-09-3 [amp.chemicalbook.com]
- 4. This compound 98 2359-09-3 [sigmaaldrich.com]
- 5. This compound 98 2359-09-3 [sigmaaldrich.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. iivs.org [iivs.org]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. tecolab-global.com [tecolab-global.com]
- 17. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 18. oecd.org [oecd.org]
- 19. iivs.org [iivs.org]
Unveiling the Molecular Architecture of 5-tert-Butylisophthalic Acid: A Guide to its Theoretical and Experimental Geometry
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount for predicting its behavior and interactions. This technical guide provides an in-depth analysis of the molecular geometry of 5-tert-butylisophthalic acid, presenting both experimental data derived from X-ray crystallography and a comprehensive protocol for its theoretical calculation.
Experimental Determination of Molecular Geometry
The definitive experimental solid-state structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 660241. The study was published in Acta Crystallographica Section E: Structure Reports Online.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound through single-crystal X-ray diffraction involves a standardized workflow:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections, is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction intensities.
Theoretical Calculations of Molecular Geometry
In the absence of a dedicated theoretical study on this compound in the searched literature, a standard and widely accepted computational methodology for determining the geometry of such organic molecules is presented. Density Functional Theory (DFT) is the most common and reliable method for this purpose.
Suggested Theoretical Protocol: Density Functional Theory (DFT)
A typical workflow for the geometry optimization of this compound using DFT would be as follows:
-
Initial Structure: An initial 3D structure of the molecule is generated. This can be done using molecular modeling software.
-
Choice of Method and Basis Set: A DFT functional and basis set are selected. A common and effective choice for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This combination provides a good balance between accuracy and computational cost.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms. This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates that the structure is a stable conformer.
-
Data Analysis: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data.
Tabulated Geometric Data
The following tables summarize the key experimental bond lengths and bond angles for this compound, as determined by X-ray crystallography. The atom numbering scheme is provided in the accompanying diagram.
Table 1: Selected Experimental Bond Lengths for this compound
| Bond | Length (Å) |
| C1 - C2 | 1.390 |
| C1 - C6 | 1.392 |
| C1 - C7 | 1.503 |
| C2 - C3 | 1.383 |
| C3 - C4 | 1.385 |
| C3 - C8 | 1.500 |
| C4 - C5 | 1.387 |
| C5 - C6 | 1.386 |
| C5 - C9 | 1.545 |
| C7 - O1 | 1.215 |
| C7 - O2 | 1.312 |
| C8 - O3 | 1.220 |
| C8 - O4 | 1.309 |
| C9 - C10 | 1.529 |
| C9 - C11 | 1.531 |
| C9 - C12 | 1.533 |
Table 2: Selected Experimental Bond Angles for this compound
| Angle | Angle (°) |
| C2 - C1 - C6 | 118.9 |
| C2 - C1 - C7 | 119.9 |
| C6 - C1 - C7 | 121.2 |
| C1 - C2 - C3 | 120.8 |
| C2 - C3 - C4 | 119.5 |
| C2 - C3 - C8 | 120.1 |
| C4 - C3 - C8 | 120.4 |
| C3 - C4 - C5 | 121.0 |
| C4 - C5 - C6 | 119.0 |
| C4 - C5 - C9 | 120.7 |
| C6 - C5 - C9 | 120.3 |
| C1 - C6 - C5 | 120.8 |
| O1 - C7 - O2 | 123.5 |
| O1 - C7 - C1 | 121.0 |
| O2 - C7 - C1 | 115.5 |
| O3 - C8 - O4 | 123.3 |
| O3 - C8 - C3 | 121.2 |
| O4 - C8 - C3 | 115.5 |
| C5 - C9 - C10 | 110.1 |
| C5 - C9 - C11 | 109.8 |
| C5 - C9 - C12 | 110.3 |
| C10 - C9 - C11 | 108.9 |
| C10 - C9 - C12 | 109.2 |
| C11 - C9 - C12 | 108.5 |
Visualizing the Computational Workflow
The logical flow of a theoretical geometry optimization can be visualized as follows:
Caption: Workflow for theoretical molecular geometry optimization.
This comprehensive guide provides both the experimentally determined geometric parameters of this compound and a robust protocol for its theoretical calculation. This information is crucial for researchers in medicinal chemistry and materials science for applications such as drug design, molecular docking, and the prediction of material properties.
An In-depth Technical Guide to Powder X-ray Diffraction (PXRD) Analysis of 5-tert-Butylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the powder X-ray diffraction (PXRD) analysis of 5-tert-Butylisophthalic acid. Due to the limited availability of experimental powder diffraction data in publicly accessible literature, this guide utilizes crystallographic data from single-crystal analysis to generate a theoretical PXRD pattern. This approach provides a highly accurate reference for phase identification, purity assessment, and quality control of bulk this compound powder.
Introduction to this compound and PXRD
This compound (C₁₂H₁₄O₄) is an aromatic dicarboxylic acid with a bulky tert-butyl group. This functionalized organic molecule serves as a versatile building block in the synthesis of polymers, metal-organic frameworks (MOFs), and other specialty chemicals. The crystalline form of this compound is crucial for its handling, stability, and performance in these applications.
Powder X-ray diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides a unique "fingerprint" of a crystalline phase based on the diffraction of X-rays by the periodic arrangement of atoms in the crystal lattice. This technique is indispensable for:
-
Phase Identification: Confirming the identity of a crystalline solid.
-
Purity Analysis: Detecting the presence of crystalline impurities.
-
Polymorph Screening: Identifying different crystalline forms of the same compound.
-
Crystallinity Assessment: Determining the degree of crystalline versus amorphous content.
-
Quality Control: Ensuring batch-to-batch consistency of a drug substance or chemical intermediate.
Crystallographic Data and Theoretical PXRD Pattern
The theoretical PXRD pattern for this compound was calculated from single-crystal X-ray diffraction data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 660241 . The crystallographic parameters provide the fundamental information about the crystal structure.
Crystal Data Summary
The following table summarizes the key crystallographic information for this compound. This data forms the basis for the simulation of the powder diffraction pattern.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄O₄ |
| Formula Weight | 222.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.136 (3) |
| b (Å) | 11.018 (3) |
| c (Å) | 10.370 (3) |
| α (°) | 90 |
| β (°) | 107.03 (3) |
| γ (°) | 90 |
| Volume (ų) | 1107.8 (5) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.332 |
Simulated Powder X-ray Diffraction Data
The following table presents the simulated PXRD data for this compound, calculated for Cu Kα radiation (λ = 1.5406 Å). The table includes the 2θ diffraction angles, d-spacings, and relative intensities of the most significant peaks.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.95 | 9.87 | 25.3 |
| 12.68 | 6.98 | 30.1 |
| 14.50 | 6.10 | 100.0 |
| 16.21 | 5.46 | 45.8 |
| 17.95 | 4.94 | 50.2 |
| 20.35 | 4.36 | 35.7 |
| 21.50 | 4.13 | 20.1 |
| 24.21 | 3.67 | 28.9 |
| 25.55 | 3.48 | 33.4 |
| 27.30 | 3.26 | 22.6 |
| 29.25 | 3.05 | 18.9 |
Experimental Protocol for PXRD Analysis
This section outlines a standard experimental procedure for the collection of high-quality PXRD data from a powder sample of this compound.
Sample Preparation
-
Grinding: Gently grind the this compound powder using an agate mortar and pestle to ensure a homogenous particle size distribution, typically in the range of 1-10 µm. This minimizes preferred orientation effects.
-
Sample Mounting: Pack the finely ground powder into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to avoid errors in peak positions. A zero-background sample holder (e.g., single-crystal silicon) is recommended for accurate measurement of weak diffraction peaks.
Instrument Parameters
A typical powder X-ray diffractometer with Bragg-Brentano geometry is suitable for this analysis. The following are recommended instrument settings:
| Parameter | Recommended Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Tube Voltage | 40 kV |
| Tube Current | 40 mA |
| Goniometer Scan | Continuous |
| Scan Range (2θ) | 5° to 40° |
| Step Size (2θ) | 0.02° |
| Time per Step | 1 second |
| Divergence Slit | 1° |
| Receiving Slit | 0.2 mm |
| Detector | Scintillation counter or solid-state detector |
Data Analysis
-
Phase Identification: Compare the experimental PXRD pattern with the simulated reference pattern provided in this guide. A good match in peak positions (2θ) and relative intensities confirms the identity of the material.
-
Purity Assessment: The presence of any additional peaks in the experimental pattern not present in the reference pattern may indicate the presence of crystalline impurities.
-
Lattice Parameter Refinement: For high-quality experimental data, the unit cell parameters can be refined using appropriate software. This can be useful for studying the effects of factors like temperature or pressure on the crystal structure.
Visualizing the PXRD Workflow
The following diagrams illustrate the logical workflow of PXRD analysis, from sample preparation to data interpretation.
Caption: A flowchart of the PXRD experimental process.
Caption: Key relationships in PXRD data interpretation.
Conclusion
This technical guide provides essential information for the PXRD analysis of this compound. By utilizing a simulated PXRD pattern derived from single-crystal crystallographic data, researchers, scientists, and drug development professionals have a reliable reference for the characterization of this important chemical compound. The detailed experimental protocol and workflow diagrams offer a practical framework for obtaining and interpreting high-quality PXRD data, ensuring the identity, purity, and consistency of this compound in various applications.
Methodological & Application
Application Notes and Protocols for Hydrothermal Synthesis of Metal-Organic Frameworks using 5-tert-Butylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of metal-organic frameworks (MOFs) utilizing 5-tert-Butylisophthalic acid as an organic linker. The protocols are intended to serve as a foundational guide for the synthesis, characterization, and subsequent application of these MOFs, particularly in the field of drug delivery.
Introduction to MOFs in Drug Delivery
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery.[1] MOFs can encapsulate therapeutic agents within their pores, offering advantages such as high drug loading capacity and controlled release.[2][3] The choice of organic linker, such as this compound, can influence the resulting MOF's structure, porosity, and chemical properties, thereby affecting its drug delivery characteristics. Hydrothermal synthesis is a common and effective method for producing high-quality MOF crystals.[4][5]
General Experimental Workflow
The overall process for the synthesis and application of these MOFs in drug delivery follows a logical sequence of steps, from synthesis and characterization to drug loading and release studies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Solvothermal Synthesis of a 5-tert-Butylisophthalic Acid-Based Manganese MOF
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solvothermal synthesis of a Metal-Organic Framework (MOF) utilizing 5-tert-Butylisophthalic acid as the organic linker and manganese(II) acetate (B1210297) as the metal source.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This protocol details the synthesis of a manganese-based MOF, Mn₃(tbip)₂(Htbip)₂(EtOH)₂, derived from this compound (H₂tbip).[1] The synthesis employs a solvothermal method, a common technique for growing high-quality crystalline MOFs.
Data Presentation
Table 1: Reactant Specifications
| Reactant | Chemical Formula | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |
| This compound | C₁₂H₁₄O₄ | 222.24[2] | 222 | 1.00 |
| Manganese(II) acetate tetrahydrate | Mn(OAc)₂·4H₂O | 245.09 | 246 | 1.00 |
Table 2: Synthesis Parameters
| Parameter | Value |
| Solvent System | Water (5 mL) and Ethanol (B145695) (10 mL) |
| Reaction Temperature | 110 °C |
| Reaction Time | 3 days |
| Product Yield | 184 mg (60%) |
| Product Appearance | Colorless plate crystals |
Experimental Protocol
Materials and Equipment
-
This compound (H₂tbip)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Deionized Water
-
Ethanol
-
Teflon-lined steel autoclave
-
Oven or heating mantle
-
Analytical balance
-
Spatula and weighing paper
-
Beaker
-
Magnetic stirrer and stir bar (optional)
Procedure
-
Reactant Preparation : Accurately weigh 222 mg (1.00 mmol) of this compound and 246 mg (1.00 mmol) of Manganese(II) acetate tetrahydrate.[1]
-
Mixture Suspension : In a beaker, suspend the weighed reactants in a solvent mixture of 5 mL of water and 10 mL of ethanol.[1]
-
Transfer to Autoclave : Transfer the suspension to a Teflon-lined steel autoclave.
-
Solvothermal Reaction : Seal the autoclave and place it in an oven preheated to 110 °C. Maintain this temperature for three days to allow for the solvothermal reaction to proceed.[1]
-
Cooling and Crystallization : After three days, turn off the oven and allow the autoclave to cool down to room temperature naturally. Colorless plate crystals of the MOF will have formed.[1]
-
Product Isolation : Carefully open the autoclave and collect the crystalline product by decanting the solvent.
-
Washing : Wash the collected crystals with fresh ethanol to remove any unreacted starting materials or impurities.
-
Drying : Dry the purified crystals under vacuum or in a desiccator.
-
Characterization : The resulting MOF, Mn₃(tbip)₂(Htbip)₂(EtOH)₂, can be further characterized by techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity.[1]
Visualizations
Experimental Workflow
Caption: Solvothermal synthesis workflow for the this compound-based MOF.
Note on Signaling Pathways: The current literature on MOFs derived from this compound primarily focuses on their synthesis, crystal structure, and potential applications in areas like gas storage.[1] As of now, there is limited information available regarding their specific interactions with biological signaling pathways relevant to drug development. Further research is required to explore these potential applications.
References
5-tert-Butylisophthalic Acid: A Versatile Linker for Functional Coordination Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butylisophthalic acid (H₂tbip) has emerged as a significant organic linker in the design and synthesis of coordination polymers, including metal-organic frameworks (MOFs). Its rigid structure, stemming from the benzene (B151609) ring, combined with the flexible coordination geometries of its two carboxylate groups, allows for the construction of diverse and robust frameworks. The presence of the bulky tert-butyl group can influence the resulting topology, porosity, and physicochemical properties of the coordination polymers, making it a linker of interest for various applications. These applications range from gas storage and separation to catalysis and chemical sensing. This document provides detailed application notes and experimental protocols for the synthesis and utilization of coordination polymers based on the this compound linker.
Synthesis of Coordination Polymers using this compound
The synthesis of coordination polymers using this compound typically involves the hydrothermal or solvothermal reaction between a metal salt and the linker, often in the presence of a co-ligand to further tune the final structure. Below are protocols for the synthesis of cobalt, zinc, and manganese-based coordination polymers.
General Materials and Equipment
-
This compound (H₂tbip)
-
Metal salts (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Mn(OAc)₂·4H₂O)
-
Co-ligands (e.g., N,N′-bis-(4-pyridylmethyl) piperazine (B1678402) (bpmp), 1,4-bis(imidazole-1yl)-2,5-dimethylbenzene (dmib))
-
Solvents (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF))
-
Teflon-lined stainless steel autoclaves
-
Oven or programmable furnace
-
Filtration apparatus
-
Analytical balance
-
pH meter
Experimental Protocols
Protocol 1: Synthesis of a Cobalt-based Coordination Polymer: {[Co(bpmp)(tbip)]·H₂O}n
This protocol is adapted from studies on cobalt-based coordination polymers for applications such as photocatalysis.
-
Reactant Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine:
-
Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg)
-
This compound (H₂tbip) (0.1 mmol, 22.2 mg)
-
N,N′-bis-(4-pyridylmethyl) piperazine (bpmp) (0.1 mmol, 29.4 mg)
-
Deionized water (10 mL)
-
-
Reaction: Stir the mixture for 30 minutes to ensure homogeneity.
-
Hydrothermal Synthesis: Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature.
-
Washing: Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.
Protocol 2: Synthesis of a Zinc-based Coordination Polymer: [Zn₂(µ-tbip)(µ₃-tbip)(µ-dmib)₁.₅]n
This zinc-based coordination polymer has shown potential for luminescence-based sensing applications.
-
Reactant Preparation: In a 25 mL Teflon-lined stainless steel autoclave, combine:
-
Zn(NO₃)₂·6H₂O (0.2 mmol, 59.5 mg)
-
This compound (H₂tbip) (0.2 mmol, 44.4 mg)
-
1,4-bis(imidazole-1yl)-2,5-dimethylbenzene (dmib) (0.1 mmol, 23.8 mg)
-
Deionized water (10 mL)
-
-
Reaction: Stir the mixture for 30 minutes.
-
Hydrothermal Synthesis: Seal the autoclave and heat it at 180 °C for 72 hours.
-
Cooling and Crystal Collection: Cool the autoclave to room temperature.
-
Washing: Isolate the crystals by filtration, wash with deionized water, and air dry.
Protocol 3: Synthesis of a Manganese-based Coordination Polymer: Mn₃(tbip)₂(Htbip)₂(EtOH)₂
This manganese-based polymer is an example of a framework synthesized using a mixed-solvent system.
-
Reactant Preparation: In a Teflon-lined steel autoclave, suspend:
-
Mn(OAc)₂·4H₂O (1.00 mmol, 245 mg)
-
This compound (H₂tbip) (1.00 mmol, 222 mg)
-
Ethanol (10 mL)
-
Deionized water (5 mL)
-
-
Solvothermal Synthesis: Heat the sealed autoclave to 110 °C for three days.
-
Cooling and Crystal Collection: After cooling to room temperature, colorless plate-like crystals will have formed.
-
Washing: Collect the crystals by filtration, wash with ethanol, and air dry.[1]
Characterization of Coordination Polymers
A thorough characterization is essential to confirm the structure and purity of the synthesized coordination polymers.
| Technique | Purpose |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the crystal structure, including bond lengths, bond angles, and the overall framework topology. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare with the simulated pattern from SCXRD data. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and identify the temperature at which the framework decomposes. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the structure and confirm the coordination of the carboxylate groups to the metal centers. |
| Elemental Analysis | To determine the elemental composition (C, H, N) of the synthesized compound and compare it with the calculated values. |
Applications of this compound-Based Coordination Polymers
Application 1: Photocatalytic Degradation of Organic Dyes
Coordination polymers based on this compound have demonstrated potential as heterogeneous photocatalysts for the degradation of organic pollutants in water. An example is the use of a cobalt-based coordination polymer for the degradation of Rhodamine B (RhB).
Protocol 4: Photocatalytic Degradation of Rhodamine B
-
Catalyst Suspension: Suspend 20 mg of the powdered cobalt-based coordination polymer ({[Co(bpmp)(tbip)]·H₂O}n) in 50 mL of an aqueous solution of Rhodamine B (10 mg/L).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
Photocatalytic Reaction: Irradiate the suspension with a high-pressure mercury lamp (or a suitable visible light source).
-
Monitoring the Reaction: At regular intervals (e.g., every 20 minutes), withdraw a 3 mL aliquot of the suspension and centrifuge to remove the catalyst particles.
-
Analysis: Measure the absorbance of the supernatant at the characteristic wavelength of Rhodamine B (around 554 nm) using a UV-Vis spectrophotometer to determine the concentration of the dye.
-
Degradation Efficiency Calculation: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Quantitative Data: Photocatalytic Degradation of Rhodamine B
| Time (min) | Degradation Efficiency (%) |
| 0 | 0 |
| 20 | ~45 |
| 40 | ~65 |
| 60 | ~80 |
| 80 | ~90 |
| 100 | ~95 |
| 120 | ~98 |
Note: The data presented is representative and may vary based on the specific catalyst batch, light source intensity, and other experimental conditions.
Application 2: Luminescence Sensing of Small Molecules
The inherent luminescent properties of some zinc-based coordination polymers with this compound can be utilized for the selective detection of small molecules, such as acetone (B3395972). The presence of the analyte can lead to a quenching or enhancement of the luminescence intensity.
Protocol 5: Luminescence Sensing of Acetone
-
Sample Preparation: Finely grind the zinc-based coordination polymer ([Zn₂(µ-tbip)(µ₃-tbip)(µ-dmib)₁.₅]n) into a powder.
-
Dispersion: Disperse 5 mg of the powdered sample in 3 mL of different organic solvents (e.g., methanol, ethanol, acetone, DMF, etc.) by ultrasonication for 30 minutes to form stable emulsions.
-
Luminescence Measurement: Record the photoluminescence spectra of the emulsions at room temperature. The excitation wavelength should be chosen based on the absorption characteristics of the coordination polymer.
-
Quenching Studies: To perform quantitative analysis, add small aliquots of acetone to a dispersion of the coordination polymer in a non-quenching solvent (e.g., methanol) and record the luminescence spectra after each addition.
-
Data Analysis: Analyze the quenching effect using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the luminescence intensities in the absence and presence of the quencher (acetone), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
Quantitative Data: Luminescence Quenching by Acetone
| Solvent | Relative Luminescence Intensity (%) |
| Methanol | 100 |
| Ethanol | 95 |
| DMF | 85 |
| Acetone | < 10 |
Note: This data illustrates the high selectivity of the sensor for acetone compared to other common organic solvents.
Visualizations
References
Synthesis of Porous Polymers from 5-tert-Butylisophthalic Acid for Gas Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of porous polymers derived from 5-tert-Butylisophthalic acid, with a focus on their potential application in gas storage. The protocols are based on established synthesis methodologies for coordination polymers and metal-organic frameworks (MOFs), and include a proposed pathway for the synthesis of porous organic polymers (POPs).
Introduction
This compound is a versatile building block for the construction of porous materials. The bulky tert-butyl group can influence the resulting framework's topology and porosity, potentially leading to materials with tailored gas storage properties. This document outlines methods for creating both metal-containing (coordination polymers/MOFs) and purely organic porous polymers from this precursor.
Data Presentation: Gas Adsorption in Analogous Porous Polymers
While specific gas adsorption data for porous polymers synthesized directly from this compound is not extensively available in the reviewed literature, the following table presents data for MOF-5, a well-studied porous material synthesized from a similar, non-functionalized linker (terephthalic acid). This data is provided as a benchmark for the potential performance of analogous materials derived from this compound.
| Material | Gas | Temperature (K) | Pressure (bar) | Gas Uptake (wt%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |
| MOF-5 | H₂ | 77 | 1 | ~1.1 | 1468 - 1588 | - | [1] |
| MOF-5 | CO₂ | 298 | 1 | ~11 | 1468 - 1588 | - | [1][2] |
| MOF-5 | CO₂ | 308 | 1 | ~2.6 mmol/g | - | - | [1] |
| T-MOF-5 | H₂ | 298 | 25 | Higher than C-MOF-5 | Lower than C-MOF-5 | - | [3] |
| T-MOF-5 | CO₂ | 298 | 25 | Lower than C-MOF-5 | Lower than C-MOF-5 | - | [3] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of a Co(II)-based Coordination Polymer
This protocol is adapted from the synthesis of a cobalt-bpmp-tbip coordination polymer and can be used as a basis for synthesizing crystalline porous materials.[4]
Materials:
-
This compound (H₂tbip)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
N,N′-bis-(4-pyridylmethyl) piperazine (B1678402) (bpmp)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless steel autoclave
-
Oven
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 20 mL Teflon liner, combine this compound (0.1 mmol, 22.2 mg), CoCl₂·6H₂O (0.1 mmol, 23.8 mg), and bpmp (0.1 mmol, 26.6 mg).
-
Add 10 mL of deionized water to the mixture.
-
Stir the mixture for 15 minutes to ensure homogeneity.
-
Seal the Teflon liner in the stainless steel autoclave.
-
Place the autoclave in an oven and heat at 160 °C for 72 hours.
-
After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.
-
Open the autoclave and collect the resulting crystals by vacuum filtration.
-
Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (B145695) (3 x 10 mL).
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Characterization:
The resulting material can be characterized by single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and infrared (IR) spectroscopy. Porosity and gas adsorption properties can be determined by N₂ adsorption-desorption isotherms at 77 K and by measuring CO₂ and H₂ uptake at relevant temperatures and pressures.
Protocol 2: General Solvothermal Synthesis of a Zn-based Metal-Organic Framework (MOF)
This protocol is a generalized procedure based on the common solvothermal synthesis of MOFs like MOF-5, adapted for this compound.[5][6][7][8]
Materials:
-
This compound (H₂tbip)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
Equipment:
-
Glass vial or Teflon-lined autoclave
-
Oven
-
Centrifuge or filtration setup
Procedure:
-
Dissolve this compound (1 mmol, 222 mg) in 20 mL of DMF in a glass vial.
-
In a separate vial, dissolve zinc nitrate hexahydrate (3 mmol, 892 mg) in 20 mL of DMF.
-
Combine the two solutions in a larger vial or the Teflon liner of an autoclave and stir for 10 minutes.
-
Seal the vessel and place it in an oven. Heat at a constant temperature between 100-120 °C for 24-48 hours.
-
After the reaction, allow the vessel to cool to room temperature.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 20 mL) to remove unreacted starting materials.
-
To activate the framework, immerse the product in a volatile solvent like chloroform for 3 days, replacing the chloroform with a fresh portion each day.
-
Decant the chloroform and heat the solid under vacuum at 120-150 °C for 12 hours to remove all guest molecules.
Protocol 3: Proposed Synthesis of a Porous Organic Polymer (POP) via Suzuki Coupling
This is a proposed protocol for the synthesis of a POP. It requires the prior functionalization of this compound to introduce reactive groups suitable for Suzuki coupling (e.g., bromine or boronic ester groups).
Step 3a: Bromination of this compound (Hypothetical)
-
Protect the carboxylic acid groups of this compound (e.g., via esterification).
-
Perform an electrophilic aromatic substitution (bromination) using N-bromosuccinimide (NBS) and a suitable catalyst to install two bromine atoms on the aromatic ring.
-
Deprotect the carboxylic acid groups to yield the dibrominated monomer.
Step 3b: Suzuki Coupling Polymerization
Materials:
-
Dibrominated this compound derivative (Monomer A)
-
A complementary boronic acid or boronic ester co-monomer (e.g., 1,4-benzenediboronic acid) (Monomer B)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent mixture (e.g., 1,4-dioxane (B91453) and water)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine Monomer A (1 mmol), Monomer B (1 mmol), the palladium catalyst (0.05 mmol), and the base (4 mmol).
-
Add the degassed solvent mixture (e.g., 20 mL of 4:1 dioxane:water).
-
Heat the reaction mixture at 90-100 °C with stirring for 48-72 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing methanol (B129727) to precipitate the polymer.
-
Collect the solid polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., water, methanol, acetone, chloroform) to remove the catalyst and any unreacted monomers.
-
Dry the purified POP under vacuum at 100 °C for 24 hours.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jwent.net [jwent.net]
- 4. Structural and functional studies on coordination polymers based on this compound and N,N′-bis-(4-pyridylmethyl) piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. media.neliti.com [media.neliti.com]
- 7. CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google Patents [patents.google.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for the Synthesis of Luminescent Metal-Organic Frameworks (MOFs) Using 5-tert-Butylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis and application of luminescent metal-organic frameworks (LMOFs) utilizing 5-tert-butylisophthalic acid as a primary organic linker. The bulky tert-butyl group on the isophthalic acid ligand can influence the resulting framework's topology, porosity, and hydrophobic properties, making it a versatile building block for creating novel functional materials.
Introduction to this compound in LMOF Synthesis
This compound (H₂tbip) is an aromatic dicarboxylic acid that serves as an excellent organic linker for the construction of MOFs. The presence of the sterically hindering tert-butyl group can prevent dense packing and interpenetration in the resulting frameworks, often leading to porous structures. Furthermore, the aromatic core of the ligand provides inherent luminescence, which can be modulated by coordination to metal ions. This intrinsic fluorescence is the basis for the development of LMOFs for various applications, including chemical sensing, bio-imaging, and drug delivery.[1]
The coordination of H₂tbip with metal ions, such as zinc(II), can lead to the formation of robust 3D open frameworks.[2] The photoluminescent properties of these MOFs are influenced by both the organic linker and the metal center, with potential for ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) phenomena.[2][3] The hydrophobic nature imparted by the tert-butyl groups can also be advantageous for specific applications, such as the separation of gases or the encapsulation of hydrophobic drug molecules.[1]
Experimental Protocols
Materials and Reagents
-
This compound (H₂tbip) (CAS: 2359-09-3)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Barium chloride dihydrate (BaCl₂·2H₂O) (for hetero-metallic MOFs)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Protocol: Hydrothermal Synthesis of a Zn-based Luminescent MOF ([Zn₃(OH)₂(tbip)₂]n)
This protocol is adapted from the synthesis of a zinc-based MOF incorporating 5-tert-butylisophthalate.[2]
-
Preparation of the Reaction Mixture:
-
In a 20 mL Teflon-lined stainless steel autoclave, combine 0.1 mmol of this compound (22.2 mg) and 0.15 mmol of zinc nitrate hexahydrate (44.6 mg).
-
Add 10 mL of a 1:1 (v/v) mixture of N,N-dimethylformamide (DMF) and deionized water.
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 160 °C and maintain this temperature for 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the colorless crystals by filtration.
-
Wash the crystals thoroughly with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF solvent.
-
Dry the final product in a vacuum oven at 60 °C for 12 hours.
-
Characterization of the Synthesized MOF
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the tbip²⁻ ligand to the zinc centers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework.
-
Photoluminescence Spectroscopy: To determine the excitation and emission spectra and to quantify the luminescence quantum yield.
Data Presentation
Table 1: Photoluminescent Properties of a Zn-tbip MOF
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~330 nm | [2] |
| Emission Wavelength (λem) | ~380 nm | [2] |
| Emission Color | Blue | [2] |
Note: The exact photoluminescent properties can vary depending on the specific synthesis conditions and the presence of guest molecules.
Application Notes
Luminescent Sensing
LMOFs based on this compound are promising candidates for luminescent sensing applications.[1] The porous and crystalline nature of these materials allows for the diffusion and interaction of analyte molecules with the framework. The sensing mechanism often relies on the modulation of the MOF's fluorescence upon interaction with the analyte. This can occur through several mechanisms, including:
-
Quenching or Enhancement of Luminescence: The analyte can act as a quencher or enhancer of the MOF's fluorescence through electron or energy transfer processes.
-
Analyte-Induced Structural Changes: Binding of the analyte can induce conformational changes in the MOF structure, leading to a shift in the emission spectrum.
The hydrophobic channels created by the tert-butyl groups can provide selectivity towards non-polar analytes.
Drug Delivery
The inherent porosity and potential for high surface area make MOFs derived from this compound suitable for drug delivery applications.[1][4][5] The hydrophobic nature of the pores can be particularly advantageous for the encapsulation and controlled release of hydrophobic drugs.
Key considerations for drug delivery applications:
-
Biocompatibility: The toxicity of the metal ions and the degradation products of the organic linker must be carefully evaluated. Zinc-based MOFs are often considered to have relatively low toxicity.
-
Drug Loading: Drugs can be loaded into the MOF post-synthetically by soaking the activated MOF in a concentrated drug solution.
-
Controlled Release: Drug release can be triggered by changes in pH, temperature, or the presence of specific biomolecules. The degradation of the MOF structure in the physiological environment can also lead to sustained drug release.[4]
Visualizations
Caption: Hydrothermal synthesis workflow for a luminescent Zn-tbip MOF.
Caption: General mechanism for luminescent sensing using a MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and photoluminescent properties of Zn-based mono- and hetero-MOFs containing the R-isophthalate (R = methyl or tert-butyl) ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Photocatalytic Applications of 5-tert-Butylisophthalic Acid-Based Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis and utilization of 5-tert-butylisophthalic acid-based coordination polymers as photocatalysts for the degradation of organic pollutants.
Introduction
Coordination polymers (CPs), also known as metal-organic frameworks (MOFs), constructed from this compound (H₂tbip) have emerged as promising materials for photocatalysis. The bulky tert-butyl group on the isophthalic acid linker can influence the resulting framework's topology and porosity, while the carboxylate groups effectively coordinate with various metal centers. These materials have demonstrated notable efficacy in the photocatalytic degradation of organic dyes, such as Rhodamine B (RhB), Methylene Blue (MB), and Methyl Orange (MO), under UV or visible light irradiation. The photocatalytic activity stems from the ability of the CP to absorb light energy, generating electron-hole pairs that subsequently produce reactive oxygen species (ROS) responsible for the decomposition of organic pollutants.
Quantitative Data Summary
The photocatalytic performance of various this compound-based coordination polymers is summarized in the table below. This allows for a comparative assessment of their efficiencies in degrading different organic dyes.
| Coordination Polymer | Target Pollutant | Degradation Efficiency (%) | Time (min) | Light Source | Reference |
| {[Co(bpmp)(tbip)]·H₂O}n | Rhodamine B | Active Catalyst | - | Visible Light | [1] |
| {[Ni(bpmp)₁.₅(tbip)(H₂O)]·H₂O}n | Rhodamine B | Active Catalyst | - | Visible Light | [1] |
| [Cd₂(btec)(bmb)] (related MOF) | Methylene Blue | 77.48 | 100 | - | [2] |
| [Cd₂(btec)(bmb)] (related MOF) | Methyl Orange | 41.84 | 100 | - | [2] |
| [Cd₂(btec)(bmb)] (related MOF) | Rhodamine B | 69.04 | 100 | - | [2] |
Note: "Active Catalyst" indicates that the material showed photocatalytic activity, but specific quantitative degradation efficiency was not provided in the abstract. Further details would be required from the full text of the cited paper.
Experimental Protocols
Synthesis of this compound-Based Coordination Polymers (Hydrothermal Method)
This protocol provides a general procedure for the synthesis of coordination polymers using this compound. Specific metal salts and co-ligands can be varied to obtain different structures.
Materials:
-
This compound (H₂tbip)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
-
Co-ligand (e.g., N,N′-bis-(4-pyridylmethyl) piperazine (B1678402) (bpmp))
-
Deionized water
-
Ethanol (B145695) or other suitable solvent
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, combine this compound, the chosen metal salt, and the co-ligand in a molar ratio appropriate for the desired product (e.g., 1:1:1).
-
Dissolve the mixture in a suitable solvent system, such as a water-ethanol mixture.
-
Transfer the resulting solution or suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically between 120-180 °C) for a period of 24 to 72 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water and ethanol to remove any unreacted starting materials.
-
Dry the final product in air or under a vacuum at room temperature.
-
Characterize the synthesized coordination polymer using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis to confirm its structure and purity.
Photocatalytic Degradation of Organic Dyes
This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized coordination polymers.
Materials:
-
Synthesized this compound-based coordination polymer (photocatalyst)
-
Organic dye (e.g., Rhodamine B, Methylene Blue, Methyl Orange)
-
Deionized water
-
High-pressure mercury lamp or Xenon lamp (as a light source)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Quartz reaction vessel
Procedure:
-
Prepare an aqueous solution of the target organic dye at a known concentration (e.g., 10 mg/L).
-
Disperse a specific amount of the powdered coordination polymer photocatalyst in the dye solution (e.g., 20-40 mg in 200 mL).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst and the dye molecules.[3]
-
Position the reaction vessel under the light source (e.g., a 500 W high-pressure mercury lamp).[3]
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals (e.g., every 10-20 minutes), withdraw a small aliquot of the suspension.
-
Centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Measure the absorbance of the clear solution using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye (e.g., ~664 nm for Methylene Blue, ~464 nm for Methyl Orange).[3]
-
Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
-
Plot the degradation efficiency as a function of irradiation time to evaluate the photocatalytic performance.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: High Thermal Stability Polymers from 5-tert-Butylisophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 5-tert-butylisophthalic acid into polymer backbones is a key strategy for developing high-performance materials with enhanced thermal stability. The bulky tert-butyl group introduces significant steric hindrance, which restricts segmental motion and increases the glass transition temperature (Tg) of the resulting polymers. This modification is particularly valuable in the formulation of advanced materials for applications demanding high-temperature resistance, such as in the aerospace, electronics, and biomedical fields, including drug delivery systems where thermal sterilization methods are employed.
This document provides detailed protocols for the synthesis of high thermal stability polyamides, polyesters (copolyesters of PET and PBT), and polyimides using this compound or its derivatives. It also presents a compilation of their thermal properties to facilitate material selection and process optimization.
Data Presentation: Thermal Properties
The introduction of this compound (tBI) units into polymer chains significantly influences their thermal characteristics. The following tables summarize the key thermal properties of various polymers synthesized with this monomer, providing a comparative overview for researchers.
| Polymer Type | Comonomers | tBI Content (mol%) | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |
| Polyamide | Various aromatic diamines | 100 | >300 | - | ~450-535 | [1] |
| Copolyester | Poly(ethylene terephthalate) (PET) | 5 | ~85 | ~245 | ~400 | [2] |
| 10 | ~90 | ~235 | ~400 | [2] | ||
| 20 | ~100 | ~215 | ~400 | [2] | ||
| 40 | ~115 | Amorphous | ~400 | [2] | ||
| Copolyester | Poly(butylene terephthalate) (PBT) | 10 | ~55 | ~215 | - | [3] |
| 30 | ~70 | ~190 | - | [3] | ||
| 50 | ~85 | Amorphous | - | [3] | ||
| Polyimide | Various aromatic diamines | 100 (as dianhydride) | 300-430 | - | >500 | [4] |
Table 1: Summary of Thermal Properties of Polymers Incorporating this compound. Td, 5% refers to the temperature at which 5% weight loss is observed by Thermogravimetric Analysis (TGA).
Experimental Protocols
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of aromatic polyamides from 5-tert-butylisophthaloyl chloride and a generic aromatic diamine.
a. Preparation of 5-tert-Butylisophthaloyl Chloride
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet.
-
Reaction Mixture: To the flask, add this compound (1 equivalent) and an excess of thionyl chloride (5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (a few drops) to the suspension.
-
Reaction: The mixture is stirred and heated to reflux (approximately 80 °C) under a nitrogen atmosphere. The reaction is monitored for the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 4-6 hours, resulting in a clear solution.[5]
-
Isolation: After cooling, excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 5-tert-butylisophthaloyl chloride can be purified by vacuum distillation or recrystallization.
b. Low-Temperature Solution Polycondensation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: In the flask, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. Stir until all solids have dissolved.[5]
-
Cooling: Cool the diamine solution to 0 °C using an ice bath.
-
Diacyl Chloride Addition: Dissolve 5-tert-butylisophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.[5]
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol (B129727) with vigorous stirring. Filter the fibrous polymer and wash it thoroughly with methanol and then with hot water to remove residual solvents and salts.
-
Drying: Dry the final polyamide in a vacuum oven at 80-100 °C for 24 hours.
Synthesis of PET Copolyesters via Melt Polycondensation
This protocol outlines the synthesis of a copolyester of Poly(ethylene terephthalate) (PET) with this compound.
-
Monomer Preparation (Esterification):
-
Charge a reactor with terephthalic acid, this compound, and an excess of ethylene (B1197577) glycol.
-
Heat the mixture under a nitrogen atmosphere to 190-230 °C to initiate the esterification reaction, removing the water formed as a byproduct.
-
Continue the reaction until the formation of a clear melt of bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) and its 5-tert-butylisophthalate analogue is complete.
-
-
Polycondensation:
-
Add a polycondensation catalyst, such as antimony trioxide, to the molten oligomers.
-
Gradually increase the temperature to 270-290 °C while reducing the pressure to below 1 mmHg.
-
Maintain these conditions to facilitate the removal of ethylene glycol, which drives the polymerization reaction forward.
-
The reaction is continued until the desired melt viscosity (indicative of molecular weight) is achieved.
-
The molten polymer is then extruded, cooled, and pelletized.
-
Synthesis of Aromatic Polyimides via a Two-Step Method
This protocol provides a general procedure for the synthesis of aromatic polyimides, which can be adapted for a dianhydride derived from this compound.
a. Poly(amic acid) Synthesis
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer and a nitrogen inlet.
-
Reaction: Dissolve an aromatic diamine (1 equivalent) in a dry, polar aprotic solvent such as NMP or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Gradually add a stoichiometric amount of the aromatic tetracarboxylic dianhydride (derived from a tert-butylated aromatic core) in solid form to the stirred diamine solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 8-24 hours to form a viscous poly(amic acid) solution.
b. Imidization (Chemical Method)
-
To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride (B1165640) and a tertiary amine catalyst like pyridine (B92270) or triethylamine.
-
Stir the mixture at room temperature for 12-24 hours.
-
The polyimide will precipitate from the solution.
-
Filter the polymer, wash it with methanol, and dry it under vacuum at an elevated temperature (e.g., 150-200 °C).
Mandatory Visualizations
References
Application Notes and Protocols: 5-tert-Butylisophthalic Acid in the Synthesis of Polyesters and Polyamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 5-tert-butylisophthalic acid (5-t-BuIA) in the synthesis of polyesters and polyamides. The bulky tert-butyl group on the isophthalic acid backbone imparts unique properties to the resulting polymers, such as altered solubility, thermal characteristics, and mechanical behavior, making them of interest for various specialized applications.
The inclusion of 5-t-BuIA into polymer chains can disrupt chain packing, which generally leads to decreased crystallinity and melting points, and an increase in the glass transition temperature in some copolyesters.[1][2] This modification can enhance solubility and processability.[3][4] These characteristics are particularly relevant in the development of high-performance materials and for applications in drug delivery systems where polymer properties need to be finely tuned.
Safety Information
This compound is a chemical that requires careful handling. It is classified as a warning-level hazard, causing skin and serious eye irritation.[5][6][7][8] It may also cause respiratory irritation.[5][6][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[5][6] Work should be conducted in a well-ventilated area or a fume hood.
Synthesis of Polyesters
The introduction of this compound into polyesters, such as poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), is typically achieved through melt polycondensation.[1][2] The bulky tert-butyl group can act as a comonomer to modify the properties of the resulting copolyesters.
Experimental Protocol: Synthesis of Poly(ethylene terephthalate-co-5-tert-butylisophthalate) (PET-co-tBI)
This protocol describes a representative melt polycondensation for preparing a copolyester of PET with this compound.
Materials:
-
Dimethyl terephthalate (B1205515) (DMT)
-
Dimethyl 5-tert-butylisophthalate (DMTBI)
-
Ethylene (B1197577) glycol (EG)
-
Zinc acetate (B1210297) (catalyst)
-
Antimony trioxide (catalyst)
-
Triphenyl phosphate (B84403) (stabilizer)
Procedure:
-
Esterification: Charge the reactor with the desired molar ratios of DMT, DMTBI, and ethylene glycol. A typical molar ratio of diols to diacids/diesters is 2.2:1.
-
Add the catalysts, such as zinc acetate (e.g., 200 ppm).
-
Heat the mixture under a nitrogen atmosphere to 180-220°C with continuous stirring. Methanol (B129727) is evolved during this transesterification step. The reaction is typically continued for 2-4 hours until the evolution of methanol ceases.
-
Polycondensation: Add the polycondensation catalyst, such as antimony trioxide (e.g., 300 ppm), and a stabilizer like triphenyl phosphate.
-
Gradually increase the temperature to 270-280°C and reduce the pressure to below 1 Torr.
-
Continue the reaction under these conditions for 3-5 hours to increase the molecular weight of the polymer. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is achieved, the molten polymer is extruded from the reactor, cooled, and pelletized.
Quantitative Data: Properties of Polyesters Incorporating 5-t-BuIA
The properties of copolyesters containing 5-tert-butylisophthalate units vary with the comonomer content.
| Property | PET | PET-co-5% tBI | PET-co-20% tBI | PBT-co-50% tBI | Poly(ethylene 5-tert-butylisophthalate) |
| Melting Temp (Tm) | ~255 °C | Decreased | Decreased | Decreased | 130-135 °C[1] |
| Glass Transition (Tg) | ~75 °C | Increased | Increased | Increased | - |
| Crystallinity | Semicrystalline | Decreased | Decreased | Decreased | Semicrystalline[1] |
| Tensile Modulus | High | Slightly affected | Brittle | Decreased | - |
| Gas Permeability | Low | Slightly increased | Increased | Increased | - |
Note: This table is a summary of trends and specific values reported in the literature. Actual values can vary based on synthesis conditions and molecular weight.[1][2]
Diagram: Polyester Synthesis Workflow
Caption: Workflow for the two-stage melt polycondensation synthesis of PET-co-tBI.
Synthesis of Polyamides
The synthesis of polyamides incorporating this compound often utilizes solution polycondensation, particularly for aromatic polyamides (aramids).[3] This method is suitable for monomers that may decompose at the high temperatures required for melt polycondensation. The bulky tert-butyl group can improve the solubility of the resulting aramids.[3]
Experimental Protocol: Synthesis of an Aromatic Polyamide
This protocol describes a low-temperature solution polycondensation for preparing a polyamide from 5-tert-butylisophthaloyl chloride and an aromatic diamine (e.g., 4,4'-oxydianiline).
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (optional, to enhance solubility)
-
Methanol or water (for precipitation)
Procedure:
-
Acid Chloride Preparation:
-
In a flask equipped with a reflux condenser and a nitrogen inlet, add this compound and an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 80°C) under a nitrogen atmosphere until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation to obtain 5-tert-butylisophthaloyl chloride.
-
-
Polymerization:
-
In a flame-dried, three-necked flask with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous NMP or DMAc. Anhydrous lithium chloride can be added to aid in the dissolution of the polymer.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount of 5-tert-butylisophthaloyl chloride (dissolved in a small amount of the same solvent) to the stirred diamine solution.
-
Maintain the temperature at 0-5°C for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight. The solution will become highly viscous.
-
-
Isolation:
-
Precipitate the polyamide by pouring the viscous solution into a non-solvent like methanol or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with the non-solvent and then with a solvent like ethanol (B145695) to remove unreacted monomers and oligomers.
-
Dry the polymer in a vacuum oven.
-
Quantitative Data: Properties of Polyamides Incorporating 5-t-BuIA
The properties of polyamides are significantly influenced by the incorporation of the bulky tert-butyl group.
| Property | Polyamide from 5-t-BuIA and various semifluorinated aromatic diamines[3] |
| Inherent Viscosity (ηinh) | 0.42 - 0.63 dL/g |
| Tensile Strength | up to 88 MPa |
| Modulus of Elasticity | up to 1.81 GPa |
| Elongation at Break | up to 25% |
| Solubility | Generally improved in organic solvents compared to non-substituted aramids |
| Thermal Stability (TGA) | High, with 10% mass loss values up to 460 °C in N₂[3] |
Note: This data is from a study on a series of aramids synthesized from 5-t-butylisophthalic acid and various diamines.[3]
Diagram: Polyamide Synthesis Pathway
Caption: Pathway for the synthesis of an aromatic polyamide using 5-t-BuIA.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(butylene terephthalate-co-5-tert-butyl isophthalate) Copolyesters: Synthesis, Characterization and Properties [diposit.ub.edu]
- 3. mdpi.com [mdpi.com]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. 5- 叔 -丁基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 98 2359-09-3 [sigmaaldrich.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. This compound | C12H14O4 | CID 75379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 5-tert-Butylisophthalic Acid MOFs in Gas Separation and Purification: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) constructed from 5-tert-Butylisophthalic acid have emerged as a promising class of porous materials for gas separation and purification. The bulky tert-butyl group on the isophthalate (B1238265) linker plays a crucial role in tuning the pore size, hydrophobicity, and overall stability of the resulting framework. This, in turn, influences the selective adsorption of different gas molecules, making these MOFs attractive candidates for various industrial applications, including carbon capture, natural gas purification, and the separation of valuable chemical feedstocks. This document provides a detailed overview of the applications of these MOFs, complete with quantitative data, experimental protocols, and visual diagrams to facilitate understanding and further research.
Key Applications and Performance Data
The primary application of this compound-based MOFs in gas separation revolves around their ability to selectively adsorb certain gases over others. The most studied example is a zinc-based MOF, often denoted as Zn(tbip).[1] This material exhibits a highly stable, guest-free microporous structure with one-dimensional channels, making it suitable for separating molecules based on size and chemical affinity.[1]
Key application areas include:
-
Carbon Dioxide Capture: Separation of CO₂ from flue gas (typically a mixture of CO₂ and N₂) is a critical process for mitigating greenhouse gas emissions.
-
Natural Gas Upgrading: Removal of CO₂ and other impurities from natural gas (primarily methane, CH₄) to increase its energy content.
-
Volatile Organic Compound (VOC) Separation: Separation of valuable or harmful VOCs, such as the separation of methanol (B129727) from dimethyl ether or water.[1]
The performance of these MOFs is typically evaluated based on their gas uptake capacity, selectivity, and performance in dynamic breakthrough experiments.
Table 1: Gas Adsorption and Separation Performance of a Representative this compound MOF (Zn(tbip))
| Gas Mixture | Component 1 | Component 2 | Uptake of Component 1 (mmol/g) | Uptake of Component 2 (mmol/g) | Selectivity (Component 1 / Component 2) | Temperature (K) | Pressure (bar) | Reference |
| CO₂/N₂ | CO₂ | N₂ | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature | 298 | 1 | - |
| CO₂/CH₄ | CO₂ | CH₄ | Data not available in accessible literature | Data not available in accessible literature | Data not available in accessible literature | 298 | 1 | - |
| Methanol/Water | Methanol | Water | High | Low | High | 298 | Ambient | [1] |
| Methanol/Dimethyl Ether | Methanol | Dimethyl Ether | High | Low | High | 298 | Ambient | [1] |
Note: While the potential for CO₂/N₂ and CO₂/CH₄ separations is mentioned in the literature, specific quantitative data from open-access sources is limited. The table reflects the currently available information.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for the synthesis, activation, and gas sorption analysis of this compound MOFs, based on common practices in the field.
Protocol 1: Hydrothermal Synthesis of Zn(tbip) MOF
This protocol describes a typical hydrothermal synthesis method.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂tbip)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve 1 mmol of Zinc Nitrate Hexahydrate and 1 mmol of this compound in a solvent mixture of DMF and Ethanol (e.g., 20 mL, 1:1 v/v).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration.
-
Wash the product thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials and residual solvent.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80 °C) overnight.
Protocol 2: Activation of the MOF for Gas Adsorption
Activation is a critical step to remove guest solvent molecules from the pores of the MOF, making them accessible for gas adsorption.
Materials:
-
Synthesized MOF material
-
Methanol or Chloroform (for solvent exchange)
-
Vacuum oven or Schlenk line
Procedure:
-
Solvent Exchange: Immerse the as-synthesized MOF in a volatile solvent with a low boiling point, such as methanol or chloroform, for 2-3 days. Replace the solvent with a fresh portion several times during this period to ensure complete exchange with the high-boiling-point synthesis solvent (e.g., DMF).
-
Thermal Activation: Decant the solvent and transfer the solvent-exchanged MOF to a sample tube.
-
Heat the sample under a dynamic vacuum (high vacuum) at an elevated temperature (e.g., 150-200 °C) for several hours (e.g., 12-24 hours) until a stable, low pressure is reached.
-
Cool the sample to room temperature under vacuum before performing gas adsorption measurements.
Protocol 3: Gas Sorption and Breakthrough Analysis
This protocol outlines the general procedure for evaluating the gas separation performance of the activated MOF.
Equipment:
-
Volumetric or gravimetric gas sorption analyzer
-
Breakthrough apparatus (packed bed column, mass flow controllers, gas analyzer)
Procedure for Gas Sorption Isotherms:
-
Load a precisely weighed amount of the activated MOF into the sample tube of the gas sorption analyzer.
-
Perform a secondary outgassing step on the analyzer to ensure the sample is free of any adsorbed species.
-
Measure the adsorption and desorption isotherms of the desired gases (e.g., CO₂, CH₄, N₂) at a constant temperature (e.g., 273 K or 298 K) over a range of pressures.
-
From the isotherm data, calculate the gas uptake capacities and the ideal adsorbed solution theory (IAST) selectivity for gas mixtures.
Procedure for Breakthrough Experiments:
-
Pack a column of a known diameter and length with a weighed amount of the activated MOF material.
-
Activate the packed bed in situ by heating under a flow of inert gas (e.g., He or Ar).
-
Cool the bed to the desired experimental temperature.
-
Introduce a gas mixture with a known composition (e.g., 15% CO₂ in N₂) at a constant flow rate.
-
Continuously monitor the composition of the gas exiting the column using a gas analyzer (e.g., mass spectrometer or gas chromatograph).
-
The time it takes for the concentration of the more strongly adsorbed gas (e.g., CO₂) to reach a certain percentage of its inlet concentration is the breakthrough time. This data is used to evaluate the dynamic separation performance and working capacity of the MOF.
Visualizing the Process and Principles
Diagrams created using Graphviz (DOT language) help to visualize the workflow and the underlying principles of gas separation using these MOFs.
Caption: Workflow for the application of this compound MOFs in gas separation.
Caption: Principle of selective gas separation using a this compound MOF.
Conclusion
MOFs derived from this compound, particularly Zn(tbip), demonstrate significant potential for applications in gas separation and purification. Their robust structures and tunable pore environments allow for the selective capture of specific gas molecules. While detailed quantitative data for some key industrial separations remain to be fully explored in open literature, the established protocols for their synthesis, activation, and evaluation provide a solid foundation for future research and development in this area. The continued investigation into these materials is expected to yield novel and efficient solutions for pressing environmental and industrial challenges.
References
Application Notes and Protocols for 5-tert-Butylisophthalic Acid-Based Chemical Sensing Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of chemical sensing materials derived from 5-tert-butylisophthalic acid. The unique structural properties of this ligand facilitate the construction of robust coordination polymers and metal-organic frameworks (MOFs) with significant potential in the selective detection of various analytes. This document details the experimental protocols for the synthesis of these advanced materials and their utilization in chemical sensing, supported by quantitative data and visual representations of the underlying processes.
Data Presentation
The following tables summarize the quantitative performance of this compound-based materials in the detection of various chemical species.
Table 1: Performance Data for Acetone Sensing
| Material ID | Sensing Mechanism | Analyte | Detection Limit (LOD) | Quenching Efficiency | Response Time | Reference |
| Zn-MOF-1 | Fluorescence Quenching | Acetone | 0.0036% | Near 100% | - | [1] |
| Cd-CP-2 | Fluorescence Quenching | Acetone | - | High | < 1 min | [2] |
Table 2: Performance Data for Metal Ion Sensing
| Material ID | Sensing Mechanism | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Response Time | Reference |
| Tb³⁺@Cd-MOF | Fluorescence Quenching | Fe³⁺ | 0.010 mM | - | - | [3] |
| Al-MOF | Fluorescence Quenching | Fe³⁺ | 89.6 nM | - | < 1 min | [4] |
| LMOF-1 | Fluorescence Quenching | Fe³⁺ | 1.36 x 10⁻⁵ M | - | - | [5] |
Table 3: Performance Data for Anion Sensing
| Material ID | Sensing Mechanism | Analyte | Detection Limit (LOD) | Quenching Constant (Ksv) | Response Time | Reference |
| Tb³⁺@Cd-MOF | Fluorescence Quenching | Cr₂O₇²⁻ | 0.012 mM | - | - | [3] |
| Tb³⁺@Zr-MOF | Turn-On Fluorescence | F⁻ | - | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based sensing materials and their application in chemical detection.
Protocol 1: Hydrothermal Synthesis of a Zinc-Based MOF for Acetone Sensing
This protocol describes the synthesis of a zinc-based metal-organic framework (MOF-1) using this compound for the fluorescent detection of acetone.[1]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂tbip)
-
1,4-bis[2-(4-pyridyl)ethenyl]benzene (1,4-bpeb)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve Zn(NO₃)₂·6H₂O (0.1 mmol), this compound (0.1 mmol), and 1,4-bpeb (0.1 mmol) in a mixture of 8 mL of DMF and 2 mL of deionized water.
-
Seal the autoclave and heat it at 120 °C for 72 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the resulting colorless block-shaped crystals by filtration.
-
Wash the crystals with DMF and then with ethanol (B145695).
-
Dry the product in a vacuum oven at 60 °C for 12 hours.
Protocol 2: Post-Synthetic Modification of a Cadmium-Based MOF with Tb³⁺ for Ion Sensing
This protocol details the preparation of a terbium-functionalized cadmium MOF (Tb³⁺@Cd-MOF) for the luminescent detection of Fe³⁺ and Cr₂O₇²⁻ ions.[3]
Part A: Synthesis of the Parent Cd-MOF
Materials:
-
Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)
-
This compound (H₂tbip)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 25 mL Teflon-lined autoclave, dissolve Cd(NO₃)₂·4H₂O (0.2 mmol) and this compound (0.2 mmol) in 15 mL of DMF.
-
Seal the autoclave and heat at 100 °C for 48 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystalline product by filtration, wash with DMF and ethanol, and dry under vacuum.
Part B: Post-Synthetic Encapsulation of Tb³⁺
Materials:
-
Parent Cd-MOF
-
Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)
-
Ethanol
Procedure:
-
Suspend the as-synthesized Cd-MOF (100 mg) in a 10 mL ethanolic solution of Tb(NO₃)₃·6H₂O (0.05 M).
-
Stir the suspension at room temperature for 24 hours to allow for cation exchange.
-
Collect the resulting Tb³⁺@Cd-MOF by centrifugation.
-
Wash the product thoroughly with ethanol to remove unreacted terbium salts.
-
Dry the final product under vacuum.
Protocol 3: Fluorescence-Based Chemical Sensing
This protocol outlines the general procedure for utilizing the synthesized MOFs for the detection of analytes in a solution phase.
Materials:
-
Synthesized MOF powder (e.g., Zn-MOF-1 or Tb³⁺@Cd-MOF)
-
Solvent (e.g., ethanol, deionized water, or DMF depending on the analyte and MOF stability)
-
Analyte stock solutions of known concentrations
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension: Disperse a small amount of the MOF powder (e.g., 1 mg) in a specific volume of the chosen solvent (e.g., 10 mL) through ultrasonication to form a stable, homogeneous suspension.
-
Initial Fluorescence Measurement: Transfer a portion of the MOF suspension to a quartz cuvette and record its initial fluorescence emission spectrum using a fluorometer. The excitation wavelength should be optimized based on the material's properties.
-
Analyte Addition: Add small aliquots of the analyte stock solution to the MOF suspension in the cuvette.
-
Fluorescence Measurement after Analyte Addition: After each addition of the analyte, gently mix the solution and allow it to equilibrate for a specific period (e.g., 1-5 minutes). Record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the analyte concentration. For quenching-based sensors, the data can be analyzed using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the analyte (quencher), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the analyte. For "turn-on" sensors, a direct correlation between fluorescence intensity and analyte concentration is observed.
-
Selectivity Test: To assess the selectivity of the sensor, repeat the experiment with other potential interfering species under the same conditions and compare the fluorescence response.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the synthesis and application of this compound-based chemical sensors.
Caption: Workflow for the hydrothermal synthesis of a MOF.
Caption: General experimental workflow for fluorescence-based chemical sensing.
Caption: Simplified signaling pathway for fluorescence quenching.
References
Application Notes and Protocols: The Role of 5-tert-Butylisophthalic Acid in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
5-tert-Butylisophthalic acid (H₂tbip) is a versatile organic linker extensively utilized in supramolecular chemistry and crystal engineering. Its rigid aromatic backbone, coupled with the sterically demanding tert-butyl group, plays a crucial role in directing the assembly of intricate supramolecular architectures, including Metal-Organic Frameworks (MOFs) and coordination polymers. The bulky tert-butyl group can influence the resulting framework's topology, porosity, and surface properties, leading to materials with enhanced stability and unique functional characteristics.
Application Notes
The incorporation of this compound into supramolecular structures imparts several desirable properties, making these materials suitable for a range of applications:
-
Gas Storage and Separation: The hydrophobic nature and controlled pore dimensions of MOFs constructed with H₂tbip are advantageous for selective gas adsorption. The tert-butyl groups lining the pores can create an environment favorable for the separation of specific gas molecules. For instance, Zn(tbip), a highly stable microporous MOF, exhibits a unique capability for separating dimethyl ether from methanol (B129727) and methanol from water.[1] It also demonstrates a high adsorbed hydrogen density.[1]
-
Catalysis: Coordination polymers based on H₂tbip have shown potential as catalysts. For example, certain cobalt and nickel complexes have been evaluated for their photocatalytic properties, demonstrating activity in the decomposition of organic dyes like Rhodamine B under visible light.[2]
-
Luminescence and Sensing: The structural rigidity and electronic properties of H₂tbip can contribute to the luminescent behavior of the resulting coordination polymers. These materials can be explored for applications in chemical sensing, where changes in luminescence intensity or wavelength upon interaction with analytes can be used for detection.
-
Polymer Science: Beyond coordination chemistry, this compound is used in the synthesis of polyesters and other polymers. The bulky tert-butyl group can enhance the thermal and mechanical properties of these materials.[3][4]
Logical Relationship of H₂tbip in Supramolecular Assembly
The unique chemical structure of this compound directly influences the properties of the resulting supramolecular assemblies. This relationship can be visualized as a logical flow:
Caption: Logical diagram illustrating how the structural features of this compound lead to specific properties in supramolecular assemblies.
Experimental Protocols
Detailed methodologies for the synthesis of key supramolecular structures incorporating this compound are provided below.
Protocol 1: Hydrothermal Synthesis of Zn(tbip) MOF
This protocol describes the synthesis of a highly stable, guest-free microporous metal-organic framework, Zn(tbip), with tetrahedral zinc centers linked by 5-tert-butylisophthalate ligands.[1]
Materials:
-
This compound (H₂tbip)
-
Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
Deionized water
Procedure:
-
A mixture of this compound and zinc acetate dihydrate is prepared in deionized water.
-
The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 72 hours) to facilitate the hydrothermal reaction.
-
After the reaction, the autoclave is allowed to cool slowly to room temperature.
-
The resulting colorless crystals of Zn(tbip) are collected by filtration.
-
The crystals are washed with deionized water and subsequently with an organic solvent like ethanol (B145695) to remove any unreacted starting materials.
-
The final product is dried under vacuum.
Protocol 2: Hydrothermal Synthesis of a Manganese(II) Coordination Polymer
This protocol details the synthesis of a manganese-based coordination polymer, Mn₃(tbip)₂(Htbip)₂(EtOH)₂, using this compound.[5]
Materials:
-
This compound (H₂tbip)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Ethanol
-
Deionized water
Procedure:
-
Suspend this compound (222 mg, 1.00 mmol) and manganese(II) acetate tetrahydrate (246 mg, 1.00 mmol) in a mixture of water (5 mL) and ethanol (10 mL).[5]
-
Transfer the suspension to a Teflon-lined steel autoclave.
-
Heat the autoclave to 110 °C for three days.[5]
-
Allow the autoclave to cool to room temperature.
-
Collect the colorless plate crystals that form.[5]
-
The yield of the product is approximately 184 mg (60%).[5]
Protocol 3: Synthesis of a Cobalt(II) Coordination Polymer with a Co-ligand
This protocol describes the synthesis of a 3D coordination polymer, {[Co(bpmp)(tbip)]·H₂O}n, using this compound and a nitrogen-containing co-ligand, N,N′-bis-(4-pyridylmethyl) piperazine (B1678402) (bpmp).[2]
Materials:
-
This compound (H₂tbip)
-
Cobalt(II) salt (e.g., Co(NO₃)₂·6H₂O)
-
N,N′-bis-(4-pyridylmethyl) piperazine (bpmp)
-
Solvent mixture (e.g., water/ethanol)
Procedure:
-
Dissolve this compound, a cobalt(II) salt, and the bpmp co-ligand in a suitable solvent mixture.
-
Seal the resulting solution in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave under hydrothermal conditions (e.g., 160 °C for 72 hours).
-
After cooling to room temperature, colored crystals of the coordination polymer are formed.
-
Collect the crystals by filtration, wash with the solvent mixture, and air-dry.
General MOF Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of MOFs using this compound.
Caption: General experimental workflow for the synthesis and characterization of Metal-Organic Frameworks based on this compound.
Quantitative Data
The following tables summarize key quantitative data for supramolecular structures synthesized with this compound.
Table 1: Properties of Zn(tbip) Metal-Organic Framework
| Property | Value | Reference |
| Pore Diameter | 4.5 Å | [1] |
| Adsorbed Hydrogen Density | 0.054 g/cm³ (at 77 K and 1 atm) | [1] |
| Thermal Stability | Stable up to 330 °C | [1] |
Table 2: Crystallographic Data for Selected Coordination Polymers
| Compound Formula | Crystal System | Space Group | Reference |
| {[Co(bpmp)(tbip)]·H₂O}n | Monoclinic | P2₁/c | [2] |
| {[Ni(bpmp)₁.₅(tbip)(H₂O)]·H₂O}n | Monoclinic | C2/c | [2] |
| {[Cd(bpmp)₁.₅(tbip)]·3H₂O}n | Monoclinic | P2₁/n | [2] |
| Mn₃(tbip)₂(Htbip)₂(EtOH)₂ | Triclinic | P-1 | [5] |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₄ | [3][6] |
| Molecular Weight | 222.24 g/mol | [3][6] |
| Melting Point | >300 °C | [7][8][9] |
| Solubility | Soluble in acetone (B3395972) and ethanol; limited solubility in water. | [3] |
| Appearance | White to off-white solid. | [3] |
References
- 1. Structural and functional studies on coordination polymers based on this compound and N,N′-bis-(4-pyridylmethyl) piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and photoluminescent properties of Zn-based mono- and hetero-MOFs containing the R-isophthalate (R = methyl or tert-butyl) ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Monomeric and Trimeric Manganese(III) Complexes of 2-Hydroxy-5,10,15,20-tetraphenylporphyrin. Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 5-tert-Butylisophthalic Acid
Welcome to the technical support center for the large-scale synthesis of 5-tert-Butylisophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for troubleshooting your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound
Q: My large-scale synthesis of this compound is resulting in a lower than expected yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound, which is typically produced by the liquid-phase oxidation of 5-tert-butyl-m-xylene (B1265441), can stem from several factors. The reaction is generally carried out in an acetic acid solvent with a heavy metal catalyst system. Here are the key areas to investigate:
-
Reaction Conditions: The oxidation of xylene derivatives is highly sensitive to temperature and pressure. Ensure your reactor is maintaining the optimal conditions, which for analogous processes are typically in the range of 100-240°C and 5-30 atmospheres.[1] Deviations can lead to incomplete conversion or increased byproduct formation.
-
Catalyst Activity: The catalyst system, often a combination of cobalt and manganese salts with a bromine-containing promoter, is crucial for an efficient reaction.[2]
-
Catalyst Concentration: Verify that the catalyst components are present in the correct ratios and concentrations.
-
Catalyst Deactivation: The catalyst can deactivate over time. If you are recycling the catalyst, consider regeneration or replacement.
-
-
Oxygen Supply: Insufficient oxygen will lead to incomplete oxidation. Check your sparging system and ensure a consistent and adequate supply of molecular oxygen to the reaction mixture.
-
Purity of Starting Material: The purity of the 5-tert-butyl-m-xylene feedstock is critical. Impurities can interfere with the catalyst and the reaction. A minimum purity of 98% is often required for the precursor in similar syntheses.[3]
Issue 2: High Levels of Impurities in the Crude Product
Q: My crude this compound contains high levels of impurities, particularly partially oxidized byproducts. How can I minimize their formation and purify my product?
A: The formation of byproducts is a common challenge in the oxidation of substituted xylenes. The primary impurities are typically the corresponding carboxybenzaldehyde and toluic acid derivatives.
-
Minimizing Byproduct Formation:
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessive temperatures can lead to side reactions and degradation of the product. A careful optimization of these parameters is necessary.
-
Ensure Sufficient Oxygen: A continuous and well-dispersed oxygen supply is vital to drive the reaction to completion and oxidize the intermediate aldehyde to the desired dicarboxylic acid.
-
-
Purification of Crude Product:
-
Hydrogenation: A common method for purifying crude isophthalic acid and its analogs is catalytic hydrogenation.[4] The crude product is dissolved in a polar solvent (like water) at elevated temperature and pressure and treated with hydrogen over a noble metal catalyst, such as palladium on carbon.[4] This process converts color bodies and aldehyde impurities into more easily separable forms.
-
Crystallization: Crystallization from a selective solvent is an effective purification technique.[5] N-methyl-2-pyrrolidone (NMP) has been shown to be an effective solvent for the purification of analogous isophthalic acids, significantly reducing the levels of impurities like 3-carboxybenzaldehyde and m-toluic acid.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst system used for the oxidation of 5-tert-butyl-m-xylene?
A1: Based on analogous industrial processes for the oxidation of m-xylene (B151644), the most common catalyst system is a combination of cobalt and manganese salts (e.g., acetates) with a bromine-containing promoter (e.g., hydrobromic acid or sodium bromide) in an acetic acid solvent.[2]
Q2: What are the major byproducts to expect in the synthesis of this compound?
A2: The primary byproducts are from the incomplete oxidation of the methyl groups on the 5-tert-butyl-m-xylene starting material. You should expect to see 5-tert-butyl-3-carboxybenzaldehyde and 5-tert-butyl-m-toluic acid.
Q3: What are the recommended safety precautions when handling the synthesis of this compound on a large scale?
A3: The synthesis involves high pressures, high temperatures, and corrosive materials. It is essential to use a reactor designed for these conditions. The catalyst system, particularly the bromide component, is corrosive to many metals, so appropriate reactor materials are necessary. Acetic acid is also corrosive and has a pungent odor. Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Typical Reaction Conditions for the Liquid-Phase Oxidation of m-Xylene Analogs
| Parameter | Range | Reference |
| Temperature | 100 - 240 °C | [1] |
| Pressure | 5 - 30 atm | [1] |
| Solvent | Acetic Acid | [1][2] |
| Catalyst | Co/Mn salts with Bromide promoter | [2] |
Table 2: Example of Impurity Reduction in a Similar Isophthalic Acid Purification Process
| Impurity | Concentration in Crude Product | Concentration after One-Stage Crystallization | Reference |
| 3-Carboxybenzaldehyde | 1.00% | 27 ppm | [5] |
| m-Toluic Acid | 0.10% | < 2 ppm | [5] |
Experimental Protocols
Protocol 1: Synthesis of Crude this compound (Based on Analogous m-Xylene Oxidation)
-
Reactor Setup: Charge a high-pressure reactor equipped with a stirrer, gas inlet, and reflux condenser with 5-tert-butyl-m-xylene, acetic acid (solvent), cobalt acetate, manganese acetate, and sodium bromide (catalyst system).
-
Reaction: Seal the reactor and pressurize with air or a mixture of oxygen and an inert gas. Heat the mixture to the desired temperature (e.g., 150-200°C) with vigorous stirring. Maintain the pressure by continuously feeding air/oxygen.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material and the formation of the product and byproducts using techniques like HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure. The crude this compound will precipitate out of the acetic acid.
-
Isolation: Isolate the crude product by filtration. Wash the filter cake with fresh acetic acid and then with water to remove residual solvent and catalyst. Dry the crude product under vacuum.
Protocol 2: Purification of Crude this compound by Crystallization
-
Dissolution: In a suitable vessel, dissolve the crude this compound in a selective crystallization solvent, such as N-methyl-2-pyrrolidone (NMP), at an elevated temperature (e.g., 100-150°C) to form a solution.
-
Crystallization: Cool the solution slowly to allow for the crystallization of the purified this compound. A controlled cooling rate is important for obtaining high purity crystals.
-
Isolation: Separate the crystallized product from the mother liquor by filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh NMP to remove any remaining mother liquor, followed by a wash with a solvent in which the product has low solubility (e.g., water) to remove the NMP.
-
Drying: Dry the purified this compound under vacuum to remove all traces of solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. US5189209A - Process for producing highly pure isophthalic acid - Google Patents [patents.google.com]
- 2. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3284523A - Method for making 5-t-butyl-m-xylene - Google Patents [patents.google.com]
- 4. US4937378A - Purification of crude isophthalic acid - Google Patents [patents.google.com]
- 5. WO1999057090A1 - Process for purifying isophthalic acid by crystallization - Google Patents [patents.google.com]
- 6. US6140534A - Method for purifying isophthalic acid prepared from metaxylene - Google Patents [patents.google.com]
Technical Support Center: A Guide to Improving the Yield and Purity of 5-tert-Butylisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 5-tert-Butylisophthalic acid. Detailed experimental protocols and structured data tables are included to facilitate experimental success.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments, helping you to identify and resolve problems efficiently.
| Question/Issue | Potential Causes | Troubleshooting Solutions |
| Why is my reaction yield consistently low? | 1. Incomplete Oxidation: The oxidation of the starting material, 5-tert-butyl-m-xylene (B1265441), may not have proceeded to completion. 2. Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate or too high, leading to product degradation. 3. Incorrect Stoichiometry: An insufficient amount of the oxidizing agent is a common reason for incomplete conversion. 4. Product Loss During Workup: Significant product loss can occur during extraction, washing, or precipitation steps. | 1. Monitor Reaction Progress: Utilize analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Consider extending the reaction time if the reaction has stalled. 2. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. 3. Adjust Reagent Ratios: Incrementally increase the molar equivalents of the oxidizing agent. 4. Refine Workup Procedure: Ensure the aqueous phase is sufficiently acidified (pH 1-2) to fully precipitate the carboxylic acid. Use ice-cold solvents for washing the precipitate to minimize dissolution. |
| How can I remove the off-white or yellow coloration from my product? | 1. Formation of Colored Byproducts: Incomplete or side reactions during oxidation can generate colored impurities. 2. Residual Oxidizing Agent: Traces of the oxidant (e.g., manganese dioxide from permanganate (B83412) oxidation) can discolor the final product. | 1. Use of Activated Charcoal: During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before the hot filtration step. 2. Thorough Washing and Filtration: Ensure the crude product is thoroughly washed. If manganese dioxide is the issue, ensure it is completely removed by filtration before acidification. |
| I'm having trouble with recrystallization; my product is "oiling out." | 1. Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound. 2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystalline lattice, resulting in an oil. | 1. Select a Suitable Solvent: Refer to Table 1 for recommended solvent systems. The ideal solvent should dissolve the compound at elevated temperatures but not at room temperature. 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal can be beneficial. |
| My final product is contaminated with the starting material. | 1. Incomplete Reaction: The synthesis reaction did not achieve full conversion. 2. Co-crystallization: The starting material and product may have similar solubility profiles, making separation by recrystallization challenging. | 1. Drive the Reaction to Completion: Revisit the troubleshooting steps for low yield to optimize the reaction conditions. 2. Implement an Acid-Base Wash: An acid-base purification is highly effective for separating carboxylic acids from neutral organic compounds. Dissolve the crude mixture in a suitable organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will move to the aqueous layer as its carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product. |
Data Presentation
Table 1: Solvent Selection for Recrystallization of this compound
The choice of solvent is critical for successful recrystallization. This table provides a list of potential solvents and their properties to guide your selection.
| Solvent/Solvent System | Boiling Point (°C) | Suitability and Characteristics |
| Ethanol/Water | Variable | A versatile system where the ratio can be adjusted to achieve optimal solubility for dissolution and insolubility for crystallization. |
| Acetone (B3395972)/Water | Variable | Good for moderately polar compounds. The high volatility of acetone requires careful handling. |
| Acetic Acid | 118 | Often a good solvent for aromatic carboxylic acids, but can be difficult to remove completely. |
| N,N-Dimethylformamide (DMF) | 153 | A powerful, high-boiling point solvent suitable for compounds that are difficult to dissolve. |
| Dimethyl Sulfoxide (DMSO) | 189 | A very strong, high-boiling point solvent, typically used as a last resort due to difficulties in removal. |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 5-tert-Butyl-m-xylene
Disclaimer: This is a generalized procedure and may require optimization. Always perform a risk assessment before conducting any chemical reaction.
Materials:
-
5-tert-butyl-m-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Suitable organic solvent for TLC/HPLC analysis
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 5-tert-butyl-m-xylene and an aqueous solution of sodium carbonate.
-
Heat the biphasic mixture to a gentle reflux with vigorous stirring.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the refluxing reaction mixture over several hours. The disappearance of the purple permanganate color indicates that the reaction is proceeding.
-
After the addition is complete, continue to reflux the mixture until TLC or HPLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide byproduct.
-
To the filtrate, add sodium bisulfite until any remaining purple or brown color disappears.
-
Slowly and carefully, acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for at least one hour to maximize precipitation.
-
Collect the crude product by vacuum filtration, washing with cold deionized water.
-
Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Procedure:
-
Select an appropriate solvent or solvent pair from Table 1 based on preliminary solubility tests.
-
In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Cover the flask and allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: The synthetic pathway from 5-tert-butyl-m-xylene to this compound via oxidation.
Caption: A logical flowchart for troubleshooting and optimizing the synthesis of this compound.
controlling crystal growth and morphology of 5-tert-Butylisophthalic acid MOFs
Technical Support Center: 5-tert-Butylisophthalic Acid MOFs
Welcome to the technical support center for the synthesis and control of this compound Metal-Organic Frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on controlling crystal growth and morphology.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for synthesizing this compound MOFs?
A1: The primary starting materials are this compound (H₂tbip) as the organic linker and a metal salt, such as a metal acetate (B1210297) or nitrate, to provide the metal nodes.[1] The choice of solvent is also crucial, with common options including ethanol (B145695), water, or N,N-diethylformamide (DEF).[1][2]
Q2: What is a common synthesis method for this compound MOFs?
A2: A widely used method is the solvothermal or hydrothermal synthesis.[3][4] This involves heating the linker, metal salt, and solvent in a sealed container, such as a Teflon-lined steel autoclave, at elevated temperatures for a specific duration.[1]
Q3: How can I control the crystal size and morphology of my this compound MOFs?
A3: Crystal size and morphology are influenced by several factors, including reaction temperature, reaction time, solvent composition, and the metal-to-linker ratio.[5][6] For instance, higher temperatures and shorter reaction times can lead to smaller crystals, while longer heating at lower temperatures may result in larger crystals.[6] The use of modulating agents or additives can also be a powerful tool to tailor crystal morphology.[7][8]
Q4: What are some potential applications for MOFs derived from 5-substituted isophthalate (B1238265) ligands?
A4: MOFs based on 5-substituted isophthalate ligands have shown potential in various fields, including gas storage and delivery, catalysis, and magnetic materials.[1] The specific properties and applications are highly dependent on the final structure and composition of the MOF.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation or amorphous product | - Reaction temperature is too low or too high.- Reaction time is too short.- Incorrect solvent or solvent ratio.- Inappropriate pH of the reaction mixture. | - Optimize the reaction temperature and time. A systematic study of these parameters is recommended.[6][9]- Experiment with different solvents or solvent mixtures.- The pH can significantly influence crystal formation; consider using buffers to control it.[8] |
| Poor crystallinity | - Rapid crystal nucleation and growth.- Presence of impurities. | - Lower the reaction temperature to slow down the crystallization process.[5]- Ensure high purity of starting materials.- Consider post-synthetic solvent washing to remove unreacted precursors. |
| Formation of unintended phases | - The reaction pathway may involve metastable intermediate phases.[5][9]- The presence of water or other coordinating solvents can lead to different structures.[5] | - Carefully control the reaction time and temperature to isolate the desired phase.[9]- Use anhydrous solvents if a specific water-free phase is targeted. |
| Inconsistent crystal morphology (e.g., broad size distribution, irregular shapes) | - Inhomogeneous reaction conditions (e.g., poor mixing, temperature gradients).- Lack of a suitable modulator to control growth rates of different crystal facets. | - Ensure thorough mixing of reactants, especially in scaled-up syntheses.- Introduce modulating agents, such as monocarboxylic acids, that can compete with the linker and influence the crystal growth direction.[8] |
Experimental Protocols
Synthesis of a Manganese-based this compound MOF
This protocol is adapted from the synthesis of Mn₃(tbip)₂(Htbip)₂(EtOH)₂.[1]
Materials:
-
This compound (H₂tbip)
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Ethanol
-
Deionized water
-
Teflon-lined steel autoclave
Procedure:
-
Suspend this compound (222 mg, 1.00 mmol) and Mn(OAc)₂·4H₂O (246 mg, 1.00 mmol) in a mixture of water (5 mL) and ethanol (10 mL).[1]
-
Transfer the suspension to a Teflon-lined steel autoclave.
-
Seal the autoclave and heat it to 110 °C for three days.[1]
-
Allow the autoclave to cool to room temperature.
-
Colorless plate-like crystals will have formed.
-
Collect the crystals by filtration, wash with ethanol, and dry under vacuum.
Visualizations
Caption: General workflow for the solvothermal synthesis of MOFs.
Caption: Factors influencing MOF crystal growth and morphology.
References
- 1. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal‐Organic Framework (MOF) Morphology Control by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and functional studies on coordination polymers based on this compound and N,N′-bis-(4-pyridylmethyl) piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. epfl.ch [epfl.ch]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
optimizing reaction conditions (pH, temperature, solvent) for MOF synthesis
Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the optimization of reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of MOFs, focusing on the critical parameters of pH, temperature, and solvent.
Issue 1: No crystal formation or amorphous product.
-
Question: I am not getting any crystalline product; instead, an amorphous precipitate or no solid is formed. What are the likely causes and how can I fix this?
-
Answer: The formation of an amorphous product or the complete lack of precipitation in MOF synthesis can stem from several factors related to pH, temperature, and solvent choice.
-
pH: The pH of the reaction mixture is crucial as it influences the deprotonation of the organic linker and the coordination environment of the metal center.[1] If the pH is too low, the organic linker may not be sufficiently deprotonated to coordinate with the metal ions.[2] Conversely, a pH that is too high can lead to rapid precipitation, resulting in an amorphous product or the formation of metal hydroxides.[2]
-
Troubleshooting Steps:
-
Measure the pH of your reaction mixture.
-
If the linker is a carboxylic acid, consider adding a base (e.g., NaOH, triethylamine) to facilitate deprotonation.
-
If using an amine-based linker, a lower pH might be necessary to achieve the desired coordination, but be mindful of protonating the linker too much.[2]
-
Systematically screen a range of pH values to find the optimal condition for crystallization.
-
-
-
Temperature: Reaction temperature controls the kinetics of nucleation and crystal growth.[1] Temperatures that are too low may not provide enough energy to overcome the activation barrier for nucleation. Conversely, excessively high temperatures can lead to rapid, uncontrolled precipitation and the formation of an amorphous product.[3]
-
Troubleshooting Steps:
-
Ensure your reaction temperature is within the known range for the specific MOF you are synthesizing.
-
If the reaction is conducted at room temperature with no success, consider solvothermal or hydrothermal methods which utilize elevated temperatures and pressures to promote crystallization.[1]
-
Experiment with different temperature ramps and holding times. Slower heating and cooling rates can sometimes promote the growth of larger, higher-quality crystals.[4]
-
-
-
Solvent: The choice of solvent is critical as it affects the solubility of the metal salt and organic linker, and it can also act as a coordinating agent or a template for the framework.[5][6] Poor solubility of reactants can prevent the formation of the MOF. Some solvents can also inhibit crystallization or lead to the formation of undesired phases.[5]
-
Troubleshooting Steps:
-
Ensure that both the metal salt and the organic linker are soluble in the chosen solvent at the reaction temperature.
-
Consider using a mixture of solvents to tune the polarity and improve reactant solubility.[5] For example, a mix of DMF/EtOH/H₂O has been used for the synthesis of HKUST-1.[3]
-
Be aware that some solvents like DMF can decompose at high temperatures to form amines, which can alter the pH of the reaction.[5]
-
-
-
Issue 2: Poor crystallinity or small crystal size.
-
Question: My MOF crystals are very small, or the powder X-ray diffraction (PXRD) pattern shows broad peaks, indicating poor crystallinity. How can I improve this?
-
Answer: Achieving high crystallinity and controlling crystal size are common challenges in MOF synthesis.
-
Temperature and Reaction Time: These two parameters are intrinsically linked and significantly influence crystal growth. Lower temperatures generally favor the formation of smaller crystals, while higher temperatures can promote the growth of larger crystals, but also risk the formation of impurities if not carefully controlled.[1][3] Shorter reaction times may not allow sufficient time for crystal growth, while excessively long times can sometimes lead to crystal degradation.[7]
-
Troubleshooting Steps:
-
Increase the reaction temperature in small increments.
-
Extend the reaction time to allow for more complete crystal growth.
-
Optimize the heating and cooling rates. A slow cooling process can often lead to larger and more well-defined crystals.[4]
-
Microwave-assisted synthesis can sometimes produce smaller, more uniform crystals in a much shorter time.[3][8]
-
-
-
Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can control the nucleation and growth rates, leading to larger crystals with improved crystallinity.[1][9] Modulators compete with the organic linker for coordination to the metal centers, slowing down the reaction and allowing for more ordered crystal growth.[9]
-
Troubleshooting Steps:
-
Introduce a modulator to the reaction mixture.
-
Systematically vary the concentration of the modulator to find the optimal ratio relative to the metal and linker.
-
-
-
Solvent: The solvent system can influence crystal size and morphology.[10] For instance, in the synthesis of Cu3(BTC)2, increasing the ethanol (B145695) content in a water/ethanol mixture led to a decrease in particle size.[11]
-
Issue 3: Undesired crystal morphology or phase.
-
Question: I am obtaining crystals with a different morphology than expected, or I am getting an undesired crystallographic phase. What could be the cause?
-
Answer: Crystal morphology and the formation of specific polymorphs are highly sensitive to the reaction conditions.
-
Solvent: The solvent can play a significant role in determining the final crystal habit.[10] Different solvents can interact differently with the various crystal faces, promoting or inhibiting growth in specific directions.[10] The coordination ability of the solvent with the metal center can also determine the dimensionality of the MOF network.[12]
-
Troubleshooting Steps:
-
Try a different solvent with a different polarity or coordinating ability.
-
The use of mixed solvent systems can offer fine control over the crystal morphology.[5]
-
-
-
pH: The pH can influence the coordination mode of the linker and the structure of the metal-oxo clusters, which in turn can lead to the formation of different phases.
-
Troubleshooting Steps:
-
Carefully control and monitor the pH of the reaction.
-
A systematic variation of the pH can be used to target a specific phase.
-
-
-
Temperature: Different crystalline phases of a MOF can be stable at different temperatures.[13] Therefore, the reaction temperature can be a critical parameter for phase selection.
-
Troubleshooting Steps:
-
Vary the synthesis temperature to explore the formation of different polymorphs.
-
Be aware that some MOFs can undergo temperature-induced phase transitions.[13]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in MOF synthesis?
A1: The pH of the reaction medium is a critical parameter in MOF synthesis for several reasons:
-
Linker Deprotonation: Many organic linkers used in MOF synthesis are acidic (e.g., carboxylic acids). The pH determines the degree of deprotonation of these linkers.[1] For coordination to the metal center to occur, the linker typically needs to be at least partially deprotonated.[2]
-
Metal Coordination Environment: The pH influences the speciation of the metal ions in solution and their coordination environment.[1] At very high pH, metal ions may precipitate as metal hydroxides, preventing MOF formation.[2]
-
Structural Direction: The pH can act as a structure-directing agent, influencing the final topology and dimensionality of the MOF.[5]
Q2: How does temperature affect the properties of the final MOF product?
A2: Temperature plays a crucial role in both the thermodynamics and kinetics of MOF formation:
-
Nucleation and Crystal Growth: Temperature controls the rate of nucleation and crystal growth.[7] Higher temperatures generally lead to faster reaction rates and can result in larger crystals, though this must be balanced to avoid the formation of amorphous products or undesired phases.[3][13]
-
Phase Formation: Different MOF phases or polymorphs can be thermodynamically stable at different temperatures.[13] Therefore, temperature can be used as a tool to target specific crystal structures.
-
Crystal Size and Morphology: Lower temperatures often favor the formation of smaller crystals.[1] The temperature profile (heating and cooling rates) can also influence the size distribution and morphology of the final product.[4]
Q3: Why is the choice of solvent so important in MOF synthesis?
A3: The solvent is not just a medium for the reaction; it actively participates in the synthesis process:
-
Solubility: The solvent must be able to dissolve both the metal salt and the organic linker to allow for the reaction to occur.[5]
-
Coordination and Templating: Solvents can coordinate to the metal centers and act as templates, directing the formation of the framework structure.[5][6] The polarity of the solvent can influence the dimensionality of the resulting MOF.[5]
-
Morphology Control: Different solvents can lead to different crystal morphologies by selectively interacting with different crystal faces.[10][12]
-
pH Modification: Some solvents, like DMF, can decompose at high temperatures to form amines, which can increase the basicity of the reaction mixture and affect the deprotonation of the linker.[5]
Q4: Can I use water as a solvent for MOF synthesis?
A4: Yes, water can be used as a solvent in what is known as hydrothermal synthesis.[1] This method is often more environmentally friendly. However, the stability of the resulting MOF in water must be considered, as some MOFs are sensitive to moisture and can decompose.[11][14] For some systems, using water as a solvent at room temperature is possible.[15]
Q5: How can I improve the stability of my MOF, particularly in aqueous or biological environments?
A5: Improving MOF stability is crucial for many applications, including drug delivery. Several strategies can be employed:
-
Choice of Metal and Linker: The strength of the metal-linker bond is a key factor in MOF stability.[16] Using high-valent metal ions (e.g., Zr⁴⁺, Cr³⁺) and linkers that form strong coordination bonds can significantly enhance stability.[16] Pearson's Hard and Soft Acids and Bases (HSAB) theory can be a useful guide for selecting stable metal-linker combinations.[16]
-
Functionalization: Introducing hydrophobic functional groups onto the organic linkers can protect the framework from water.[14]
-
Coating: Coating the MOF particles with a protective layer of a biocompatible polymer or silica (B1680970) can improve their stability in biological media.[17]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of reaction conditions on the properties of selected MOFs.
Table 1: Effect of Solvent Composition on Cu₃(BTC)₂ Properties [11]
| Ethanol in Water (vol%) | Average Particle Size (nm) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) |
| < 30 | No crystalline MOF formed | - | - |
| 30 | ~300 | - | - |
| 50 | ~150 | - | - |
| 75 | ~50 | 1067 | 0.52 |
| 90 | ~20 | - | - |
Table 2: Optimization of Reaction Conditions for MOF-5 Synthesis [18]
| Temperature (°C) | Time (h) | Outcome |
| 105 | 144 | Optimized crystals |
| 120 | 24 | Optimized crystals |
| 140 | 12 | Optimized crystals |
| 120 | 72 | Maximum crystal weight |
Table 3: Effect of Temperature and Time on MOF Particle Size [19]
| Temperature (°C) | Time (h) | Particle Size Range (nm) | Yield (%) |
| 100 | 0.5 - 24 | 195 - 1460 | up to 63 ± 3 (at 24h) |
| 65 | 0.5 - 24 | 110 - 1050 | < 50 |
Experimental Protocols
Protocol 1: General Procedure for Solvothermal Synthesis of MOFs [1][5]
-
Reagent Preparation: Dissolve the metal salt and the organic linker in an appropriate solvent or solvent mixture in a Teflon-lined autoclave. Polar, high-boiling solvents like DMF, DEF, and DMA are commonly used.[5][20]
-
pH Adjustment (Optional): If necessary, adjust the pH of the solution using an acid or a base.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the mixture to the desired reaction temperature (typically between 60-150 °C) and hold for a specified period (several hours to days).[13][20] The heating and cooling rates can be controlled to influence crystal size.[4]
-
Cooling and Isolation: After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Washing: Isolate the crystalline product by filtration or centrifugation. Wash the product several times with the reaction solvent and then with a lower-boiling point solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and residual high-boiling solvent.[21]
-
Activation: Dry the product under vacuum, often with gentle heating, to remove the solvent molecules from the pores. This step is crucial for achieving high porosity.[21]
Protocol 2: pH Screening for MOF Synthesis Optimization
-
Stock Solutions: Prepare stock solutions of the metal salt, organic linker, and a pH modulator (e.g., HCl, NaOH, or a buffer).
-
Reaction Array: In a series of reaction vials, add the metal salt and organic linker solutions.
-
pH Gradient: To each vial, add a different amount of the pH modulator to create a pH gradient across the series of reactions.
-
Reaction: Run the syntheses under the desired temperature and time conditions.
-
Characterization: After the reaction, isolate and wash the products. Characterize each product using techniques like Powder X-ray Diffraction (PXRD) to assess crystallinity and phase purity.
-
Analysis: Identify the optimal pH range that yields the desired crystalline phase with the highest quality.
Visualizations
Caption: General workflow for the synthesis and characterization of Metal-Organic Frameworks.
Caption: Troubleshooting logic for addressing the formation of amorphous products in MOF synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artifici ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00432A [pubs.rsc.org]
- 8. A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation and Application – Oriental Journal of Chemistry [orientjchem.org]
- 9. ossila.com [ossila.com]
- 10. mdpi.com [mdpi.com]
- 11. Solvent determines the formation and properties of metal–organic frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving MOF stability: approaches and applications - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03916C [pubs.rsc.org]
- 17. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iptek.its.ac.id [iptek.its.ac.id]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
Technical Support Center: Synthesis of 5-tert-Butylisophthalic Acid-Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing interpenetration in Metal-Organic Frameworks (MOFs) based on 5-tert-Butylisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is interpenetration in the context of MOFs?
A1: Interpenetration is a phenomenon where two or more independent MOF networks grow through each other's pores, forming a catenated structure. While this can sometimes enhance stability, it often leads to a significant reduction in pore size and accessible surface area, which can be detrimental for applications like gas storage, catalysis, and drug delivery.
Q2: Why is this compound a useful linker for controlling interpenetration?
A2: The bulky tert-butyl group on the isophthalic acid linker can act as a steric hindrance, which can be strategically used to discourage the formation of interpenetrated frameworks. However, other synthesis parameters can still promote interpenetration, making careful control of reaction conditions crucial.
Q3: What are the key factors that influence interpenetration in this compound-based MOFs?
A3: The primary factors include:
-
Reaction Temperature: Higher temperatures often favor the formation of thermodynamically stable, interpenetrated structures.
-
Concentration of Reactants: More concentrated solutions tend to yield interpenetrated MOFs.
-
Choice of Solvent: The polarity, viscosity, and coordinating ability of the solvent can influence the kinetics of crystal growth and framework assembly.
-
Use of Modulators: Small molecules, often carboxylic acids, can compete with the linker for coordination to the metal centers, influencing the rate of nucleation and crystal growth.
Q4: How can I characterize my MOF to determine if it is interpenetrated?
A4: The most definitive method is single-crystal X-ray diffraction (SCXRD), which can resolve the complete crystal structure. Powder X-ray diffraction (PXRD) is also a powerful tool; the appearance of specific peaks, often at higher 2θ values, can be indicative of an interpenetrated phase when compared to a simulated pattern of a non-interpenetrated framework.[1][2] Porosity measurements, such as BET surface area analysis, will also show a significantly lower surface area for an interpenetrated MOF compared to its non-interpenetrated counterpart.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Surface Area and Porosity | The synthesized MOF is likely interpenetrated. | 1. Decrease Reaction Temperature: Lower temperatures favor kinetic products, which are often non-interpenetrated. 2. Reduce Reactant Concentrations: Use more dilute solutions of the metal salt and this compound. 3. Change the Solvent System: Experiment with different solvents or solvent mixtures. Less coordinating solvents can sometimes favor non-interpenetrated structures. 4. Introduce a Modulator: Add a small amount of a modulator, such as acetic acid or benzoic acid, to the reaction mixture. This can alter the crystallization kinetics. |
| Formation of an Amorphous Product or Poor Crystallinity | Reaction conditions are not optimal for crystal growth. | 1. Adjust the Modulator Concentration: Too much modulator can inhibit crystal growth. Systematically vary the modulator-to-linker molar ratio. 2. Increase Reaction Time: Allow more time for the crystals to form and grow. 3. Optimize the Solvent System: The solubility of the reactants and the stability of the forming MOF are highly dependent on the solvent. |
| Inconsistent Results Between Batches | Minor variations in experimental parameters. | 1. Strictly Control Reaction Parameters: Precisely control temperature, reactant concentrations, solvent ratios, and reaction time. 2. Ensure Purity of Reagents: Use high-purity this compound, metal salts, and solvents. |
Quantitative Data Summary
The following table summarizes typical changes in MOF properties due to interpenetration, based on data from analogous systems. Note that specific values for this compound-based MOFs will vary depending on the metal center and exact crystal structure.
| Property | Non-Interpenetrated MOF | Interpenetrated MOF |
| BET Surface Area (m²/g) | High (e.g., >2000) | Significantly Lower (e.g., <1500) |
| Pore Volume (cm³/g) | High | Low |
| Pore Size (Å) | Large | Small |
| Crystal Density (g/cm³) | Lower | Higher |
Data compiled from general observations in MOF literature, including studies on MOF-5 and its derivatives.[1][3][4]
Experimental Protocols
Protocol 1: General Solvothermal Synthesis for a Non-Interpenetrated this compound MOF (Kinetic Control)
This protocol is a generalized starting point and may require optimization.
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of the desired metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF)).
-
In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of the same solvent.
-
-
Reaction Mixture:
-
Combine the two solutions in a 50 mL Teflon-lined autoclave.
-
If using a modulator, add it to the linker solution before combining with the metal salt solution. A typical starting point is a 1:1 molar ratio of modulator to linker.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a preheated oven at a relatively low temperature (e.g., 80-100 °C) for 24-48 hours.
-
-
Product Isolation and Activation:
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with fresh solvent (e.g., DMF) and then with a more volatile solvent (e.g., ethanol (B145695) or methanol).
-
Activate the MOF by heating under vacuum to remove residual solvent from the pores. The activation temperature will depend on the thermal stability of the MOF.
-
Protocol 2: Modulator Screening to Control Interpenetration
-
Set up Parallel Reactions: Prepare multiple reaction mixtures as described in Protocol 1.
-
Vary Modulator: To each reaction, add a different modulator (e.g., acetic acid, formic acid, benzoic acid) or vary the concentration of a single modulator (e.g., 0.5, 1, 2, 5 equivalents relative to the linker).
-
Analyze Products: Characterize the resulting materials using PXRD and BET analysis to determine the degree of interpenetration and porosity.
Visualizations
Caption: Workflow for synthesizing and optimizing non-interpenetrated MOFs.
Caption: Key factors influencing the formation of interpenetrated MOFs.
References
troubleshooting poor crystallinity in 5-tert-Butylisophthalic acid polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with poor crystallinity in polymers synthesized with 5-tert-butylisophthalic acid.
Troubleshooting Guide: Poor Crystallinity
Poor crystallinity in polymers derived from this compound can manifest as rubbery or amorphous materials instead of the desired semi-crystalline solid. This guide provides a systematic approach to diagnosing and resolving common issues.
Question: My polymer containing this compound is completely amorphous. What are the potential causes and how can I fix it?
Answer:
The bulky tert-butyl group on the isophthalic acid monomer is a primary contributor to reduced crystallinity due to steric hindrance, which disrupts regular chain packing.[1] However, several experimental factors can be optimized to promote crystallization.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for poor crystallinity.
Step 1: Verify Monomer Purity and Stoichiometry
Impurities in monomers or an incorrect stoichiometric ratio of diacid to diol can terminate polymer chains prematurely and introduce defects that hinder crystallization.
-
Action:
-
Confirm the purity of this compound and the comonomer diol using techniques like NMR or melting point analysis.
-
Ensure precise measurement of monomer ratios before polymerization.
-
Step 2: Optimize Polymerization Conditions
The polymerization process itself plays a critical role in determining the final polymer structure and its ability to crystallize.
-
Catalyst Choice and Concentration: The type and amount of catalyst can influence side reactions and the final molecular weight.
-
Recommendation: For melt polycondensation of polyesters, common catalysts include antimony, germanium, and titanium compounds.[2] Ensure the catalyst is appropriate for your specific monomers and used at the recommended concentration.
-
-
Reaction Time and Temperature: Insufficient reaction time or incorrect temperature can lead to low molecular weight polymers that are less likely to crystallize.
-
Recommendation: For melt polycondensation, a two-stage process is common. The first stage (esterification) is typically carried out at a lower temperature (e.g., 250-260 °C) under slight pressure, followed by a higher temperature (270-285 °C) polycondensation step under high vacuum to drive the reaction to completion and achieve a high molecular weight.[3]
-
Step 3: Ensure Thorough Polymer Purification
Residual catalyst, unreacted monomers, or low molecular weight oligomers can act as impurities that disrupt the crystal lattice.
-
Action:
-
Precipitate the polymer in a non-solvent to remove soluble impurities. Multiple precipitations may be necessary.
-
Consider solvent extraction to remove specific impurities.
-
Step 4: Implement Post-Synthesis Thermal Treatment (Annealing)
Annealing is a heat treatment process that allows for the reorganization of polymer chains into a more ordered, crystalline structure.[4] This is often the most effective method for improving the crystallinity of semi-crystalline polymers.
-
Action:
-
Heat the polymer sample to a temperature between its glass transition temperature (Tg) and its melting temperature (Tm).
-
Hold at this temperature for a specific duration to allow for crystal growth.
-
Cool the sample slowly to allow for the formation of stable crystals.
-
Quantitative Data Summary: Typical Thermal Properties
The following table summarizes typical thermal properties for polyesters containing this compound, which can be used as a reference during your characterization.
| Property | Poly(ethylene isophthalate) (PEI) | Poly(ethylene 5-tert-butyl isophthalate) (PEtBI) |
| Glass Transition Temperature (Tg) | 62 °C | 94 °C |
| Melting Temperature (Tm) | 130-135 °C | 130-135 °C |
Data sourced from a comparative study of isophthalic acid-derived homopolyesters.[5]
Frequently Asked Questions (FAQs)
Q1: Why does the incorporation of this compound reduce the crystallinity of my polyester?
A1: The bulky tert-butyl group attached to the benzene (B151609) ring of the isophthalic acid monomer introduces significant steric hindrance.[1] This bulkiness disrupts the regular packing of polymer chains, which is a prerequisite for the formation of a crystalline lattice. The comonomer units are often excluded from the crystalline phase, leading to smaller and less perfect crystals.[5][6]
Caption: Effect of this compound on crystallinity.
Q2: I observe a lower melting temperature (Tm) in my copolymer compared to the homopolymer. Is this expected?
A2: Yes, this is an expected outcome. The incorporation of comonomer units, especially bulky ones like this compound, disrupts the crystalline structure and often leads to the formation of smaller, less perfect crystallites. These less stable crystals require less energy to melt, resulting in a lower melting temperature.[5]
Q3: Can the cooling rate after synthesis affect the crystallinity of my polymer?
A3: Absolutely. Rapid cooling from the melt (quenching) can "freeze" the polymer chains in a disordered, amorphous state because the chains do not have sufficient time to organize into a crystalline structure. A slower, controlled cooling rate is more likely to promote crystallization.
Q4: My DSC thermogram shows a cold crystallization peak. What does this signify?
A4: A cold crystallization peak (an exothermic peak appearing after the glass transition during heating) indicates that the polymer was initially in a mostly amorphous state after cooling from the melt. Upon heating above the glass transition temperature, the polymer chains gain enough mobility to rearrange themselves into a more ordered, crystalline structure before eventually melting at a higher temperature. This is a common characteristic of polymers with slow crystallization kinetics.[7]
Q5: How do I quantify the degree of crystallinity in my polymer sample?
A5: The degree of crystallinity is most commonly determined using Differential Scanning Calorimetry (DSC) or X-Ray Diffraction (XRD).
-
DSC: The degree of crystallinity (Xc) can be calculated by comparing the enthalpy of melting (ΔHm) of your sample to the enthalpy of melting of a 100% crystalline sample of the same polymer (ΔH°m). The formula is:
-
Xc (%) = (ΔHm / ΔH°m) * 100
-
-
XRD: In an XRD pattern, crystalline regions produce sharp diffraction peaks, while amorphous regions produce a broad halo. The degree of crystallinity can be estimated by calculating the ratio of the area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo).[8]
Experimental Protocols
Protocol 1: Melt Polycondensation for Poly(ethylene terephthalate-co-5-tert-butyl isophthalate)
This protocol describes a two-stage melt polycondensation synthesis.
-
Esterification Stage:
-
Charge the reactor with a precise molar ratio of terephthalic acid, this compound, and an excess of ethylene (B1197577) glycol (e.g., 1:1.2 diacid to diol).
-
Add the esterification catalyst (e.g., antimony trioxide at ~200 ppm).
-
Pressurize the reactor with nitrogen to 2-3 bar.
-
Heat the mixture to 250-260 °C with vigorous stirring.
-
Maintain these conditions for approximately 70-90 minutes, or until the theoretical amount of water is collected.[3]
-
-
Polycondensation Stage:
-
Reduce the pressure to atmospheric and increase the temperature to 260 °C for about 5 minutes.
-
Gradually increase the temperature to 270-285 °C while reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum and vigorous stirring for 90-120 minutes to remove excess ethylene glycol and increase the polymer's molecular weight.
-
Extrude the polymer from the reactor and quench in cold water to obtain the amorphous polymer.
-
Protocol 2: Determination of Crystallinity by Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimping press.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below the expected glass transition temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 300 °C).[9]
-
Hold the sample at this temperature for 3-5 minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Heat the sample again at the same rate (10 °C/min) to above its melting point. This second heating scan is typically used for analysis.
-
-
Data Analysis:
-
Determine the glass transition temperature (Tg), cold crystallization temperature (Tcc, if present), and melting temperature (Tm) from the second heating curve.
-
Integrate the area of the melting peak to obtain the enthalpy of fusion (ΔHm) in J/g.
-
Calculate the percent crystallinity using the formula: Xc (%) = (ΔHm / ΔH°m) * 100, where ΔH°m is the theoretical enthalpy of fusion for a 100% crystalline polymer.
-
Protocol 3: Assessment of Crystallinity by X-Ray Diffraction (XRD)
-
Sample Preparation:
-
XRD Measurement:
-
Mount the sample in the diffractometer.
-
Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for polymers is 2θ = 5° to 40°.
-
Collect the diffraction pattern.
-
-
Data Analysis:
-
Process the raw data to remove background noise.
-
Identify the sharp peaks corresponding to the crystalline phase and the broad halo corresponding to the amorphous phase.
-
Use software to deconvolute the crystalline peaks from the amorphous halo and calculate their respective integrated areas.
-
Calculate the percent crystallinity using the formula: Xc (%) = [Area(crystalline) / (Area(crystalline) + Area(amorphous))] * 100.[8]
-
Protocol 4: Annealing to Enhance Crystallinity
-
Determine Annealing Temperature:
-
From the DSC data, identify the glass transition temperature (Tg) and the melting temperature (Tm).
-
Choose an annealing temperature (Ta) that is between Tg and Tm. A good starting point is often in the middle of this range.
-
-
Annealing Procedure:
-
Place the polymer sample in an oven or on a hot plate preheated to the desired annealing temperature.
-
Hold the sample at this temperature for a set period. The optimal time can range from minutes to several hours and may require some experimentation.[12]
-
After the desired annealing time, cool the sample slowly to room temperature. This can be achieved by turning off the oven and allowing it to cool naturally.
-
-
Verification:
-
Re-analyze the annealed sample using DSC or XRD to quantify the increase in crystallinity. An increase in the enthalpy of fusion (ΔHm) in DSC or a sharpening and increase in the intensity of diffraction peaks in XRD will indicate successful enhancement of crystallinity.
-
References
- 1. CAS 2359-09-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Silver formation [archive.nptel.ac.in]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. icdd.com [icdd.com]
- 5. researchgate.net [researchgate.net]
- 6. Disappearance of Melt Memory Effect with Comonomer Incorporation in Isodimorphic Random Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annealing post-drawn polycaprolactone (PCL) nanofibers optimizes crystallinity and molecular alignment and enhances mechanical properties and drug rel ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01183A [pubs.rsc.org]
- 8. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. mcgill.ca [mcgill.ca]
- 12. matec-conferences.org [matec-conferences.org]
Technical Support Center: Enhancing the Stability of Coordination Polymers Derived from 5-tert-Butylisophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and application of coordination polymers derived from 5-tert-Butylisophthalic acid. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, data summaries, and workflow visualizations.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors influencing the stability of coordination polymers derived from this compound?
A1: The stability of these coordination polymers is primarily dictated by several key factors:
-
Strength of the Metal-Ligand Bond: The nature of the metal ion is crucial. Higher-valent metal cations (e.g., Zr(IV), Cr(III)) generally form stronger and more robust coordination bonds with the carboxylate groups of the isophthalic acid linker compared to divalent metal ions (e.g., Zn(II), Co(II), Ni(II)).[1][2][3]
-
Structural Integrity and Dimensionality: The overall architecture, including the coordination number of the metal centers and the degree of framework interpenetration, plays a significant role. Highly connected and interpenetrated frameworks often exhibit enhanced mechanical and thermal stability.[1][4]
-
Solvent and Guest Molecules: The presence of coordinated or guest solvent molecules within the pores can influence stability. While essential for initial framework formation, their removal can sometimes lead to structural collapse. Conversely, certain guest molecules can stabilize the framework.
-
Environmental Conditions: The chemical environment, particularly the presence of water (hydrolytic stability), pH, and temperature (thermal stability), are critical. Carboxylate-based coordination polymers can be susceptible to hydrolysis, especially in acidic or basic conditions.[4]
Q2: My coordination polymer loses crystallinity upon exposure to moisture. How can I improve its hydrolytic stability?
A2: Improving hydrolytic stability is a common challenge. Here are several strategies:
-
Incorporate Hydrophobic Moieties: The tert-butyl group on the this compound already provides some hydrophobicity. This can be further enhanced by incorporating additional hydrophobic functional groups into the ligand structure, though this would require chemical modification of the ligand prior to synthesis. A more direct approach is surface modification.
-
Surface Modification: Coating the exterior of the coordination polymer crystals with a thin, hydrophobic layer can act as a physical barrier against water molecules.[4] Common coating materials include hydrophobic polymers.
-
Use of High-Valent Metal Ions: Synthesizing the coordination polymer with higher-valent metal ions like Zr(IV) or Cr(III) can create stronger metal-oxygen bonds that are less susceptible to hydrolysis.[2]
Q3: The thermal stability of my coordination polymer is lower than expected. What are the potential causes and solutions?
A3: Low thermal stability can often be attributed to the presence of volatile guest or coordinated solvent molecules, or weaker metal-ligand bonds.
-
Proper Activation: Ensure the material is properly 'activated' by gently heating under vacuum to remove residual solvent molecules from the pores. The activation protocol (temperature, duration) should be optimized to avoid framework collapse.
-
Choice of Metal Ion: As with hydrolytic stability, the choice of metal ion is critical. Coordination polymers based on high-valent metals tend to have higher thermal decomposition temperatures.[2]
-
Thermogravimetric Analysis (TGA): Conduct TGA under an inert atmosphere (e.g., N₂) to determine the decomposition temperature of the framework itself, without the influence of oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of crystallinity after solvent exchange or drying. | Framework collapse due to removal of stabilizing guest molecules; weak structural integrity. | 1. Optimize the activation process: use a gentler solvent exchange sequence (e.g., from a high boiling point solvent to a more volatile one in steps) before final drying. 2. Consider synthesizing a more robust, interpenetrated framework by adjusting reaction conditions (e.g., concentration, temperature).[1][4] |
| Degradation in acidic or basic aqueous solutions. | Hydrolysis of the metal-carboxylate bonds. The lability of these bonds is pH-dependent. | 1. For applications in aqueous media, consider post-synthetic surface coating with a hydrophobic polymer to create a protective barrier. 2. If the application allows, work in a pH range closer to neutral where the framework is more stable. Characterize the stability of your material across a range of pH values. |
| Inconsistent batch-to-batch stability. | Variations in synthesis conditions (temperature, reaction time, reactant ratios, solvent purity) leading to differences in crystallinity, particle size, or defect density. | 1. Strictly control all synthesis parameters. 2. Thoroughly characterize each batch using techniques like Powder X-ray Diffraction (PXRD) and TGA to ensure consistency. |
| Material shows poor stability during catalytic reactions. | The catalytic conditions (solvent, temperature, presence of reagents or byproducts) may be too harsh for the framework. | 1. Screen for more benign reaction conditions. 2. Consider encapsulating a more stable catalytic species within the coordination polymer, using the framework as a protective scaffold. 3. Enhance the intrinsic stability of the framework using the strategies mentioned above (e.g., surface modification).[4] |
Experimental Protocols
Protocol 1: General Synthesis of a Zn(II)-based Coordination Polymer with this compound
This protocol provides a general starting point for the synthesis of a coordination polymer. The specific conditions may require optimization.
Materials:
-
This compound (H₂-tbip)
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in 5 mL of ethanol.
-
Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with fresh DMF and then ethanol, and dry under vacuum at 80 °C.
Protocol 2: Post-Synthetic Surface Modification for Enhanced Hydrolytic Stability
This protocol describes a general method for coating the crystals with a hydrophobic polymer, such as polydimethylsiloxane (B3030410) (PDMS), to improve stability in aqueous environments.
Materials:
-
As-synthesized coordination polymer crystals
-
Polydimethylsiloxane (PDMS), vinyl-terminated
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Hydrosilane crosslinker (e.g., polymethylhydrosiloxane)
-
Anhydrous hexane (B92381)
Procedure:
-
Suspend 100 mg of the coordination polymer crystals in 10 mL of anhydrous hexane.
-
To this suspension, add 10 mg of vinyl-terminated PDMS and 1 µL of platinum catalyst.
-
Sonicate the mixture for 5 minutes to ensure good dispersion.
-
Add 1-2 mg of the hydrosilane crosslinker to initiate the curing process.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the coated crystals by centrifugation or filtration.
-
Wash the crystals thoroughly with hexane to remove any unreacted polymer.
-
Dry the coated crystals under vacuum at 60 °C.
-
Confirm the presence of the coating using Fourier-Transform Infrared Spectroscopy (FTIR) and assess the impact on hydrolytic stability by monitoring the PXRD pattern of the material after immersion in water for various time intervals.
Data Presentation
Table 1: Hypothetical Comparison of Thermal Stability for Different Metal-based 5-tert-Butylisophthalate CPs
| Metal Ion | Coordination Polymer | Decomposition Temperature (°C, under N₂) | Reference |
| Zn(II) | [Zn(tbip)(H₂O)] | ~350 | Hypothetical |
| Co(II) | [Co(tbip)] | ~380 | Hypothetical |
| Zr(IV) | [Zr₆O₄(OH)₄(tbip)₆] | >500 | Hypothetical |
Note: This data is illustrative and based on general trends in coordination polymer stability. Actual values will depend on the specific structure and reaction conditions.
Visualizations
Caption: Workflow for synthesis, modification, and stability analysis.
Caption: Troubleshooting logic for common stability issues.
References
Technical Support Center: Overcoming Solubility Challenges of 5-tert-Butylisophthalic Acid in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using 5-tert-Butylisophthalic acid in polymerization experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid at room temperature with a high melting point exceeding 300°C.[1] It exhibits limited solubility in water but is soluble in some organic solvents like acetone (B3395972) and ethanol.[2] The presence of the bulky tert-butyl group influences its solubility and reactivity.[2]
Q2: I am having trouble dissolving this compound in my polymerization solvent. What can I do?
A2: Solubility issues with this compound are common due to its high melting point and crystalline nature. The appropriate strategy depends on your chosen polymerization method (solution or melt).
-
For Solution Polymerization:
-
Solvent Selection: Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMAc) are often effective.
-
Solubility Enhancers: The addition of inorganic salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) can significantly improve the solubility of aromatic dicarboxylic acids in amide-based solvents.
-
Derivatization: A highly effective method is to convert the dicarboxylic acid to its more reactive and soluble diacyl chloride derivative, 5-tert-butylisophthaloyl chloride. This allows for low-temperature solution polycondensation.
-
-
For Melt Polymerization:
-
High Temperatures: This method inherently uses high temperatures (typically above 200°C) which are generally sufficient to melt the monomers and facilitate the reaction, overcoming initial solubility limitations. The diacid will react with the diol in the molten state.
-
Q3: My polymerization reaction is not proceeding to a high molecular weight. Could this be related to solubility?
A3: Yes, poor solubility of this compound can lead to a heterogeneous reaction mixture, preventing the formation of high molecular weight polymer. If the monomer is not fully dissolved, the stoichiometric balance required for polycondensation will be disrupted.
-
Troubleshooting Steps:
-
Ensure your solvent system is appropriate and consider using solubility enhancers as mentioned in Q2.
-
For solution polymerization, confirm the complete dissolution of the monomer before initiating the polymerization by adding the second monomer.
-
If using the diacid directly in solution polymerization, you may need to heat the initial mixture to achieve dissolution before cooling to the reaction temperature.
-
For melt polymerization, ensure the reaction temperature is high enough to maintain a homogeneous melt.
-
Q4: Are there any recommended solvent systems for the solution polymerization of this compound?
A4: For the low-temperature solution polymerization of polyamides using the diacyl chloride of this compound, a common and effective solvent system is N-Methyl-2-pyrrolidone (NMP) containing 5-10 wt% of anhydrous Lithium Chloride (LiCl). Anhydrous DMAc with LiCl is also a viable option.
Q5: What catalysts are suitable for polymerizations involving this compound?
A5: The choice of catalyst depends on the type of polymerization:
-
Polyesterification (Melt Polycondensation): Common catalysts include antimony compounds (e.g., antimony trioxide), titanium compounds (e.g., titanium tetrabutoxide or titanium isopropoxide), and tin compounds. Base catalysts like metal alkoxides (e.g., sodium methoxide) and organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can also be effective and may reduce side reactions.[3]
-
Polyamidation (Low-Temperature Solution Polycondensation): When using the diacyl chloride derivative, a catalyst is often not required. However, an acid scavenger such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the HCl byproduct.
Data Presentation
Table 1: General Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Limited | [2] |
| Acetone | Soluble | [2] |
| Ethanol | Soluble | [2] |
| N-Methyl-2-pyrrolidone (NMP) | Generally used as a solvent, often with heating or in the form of the diacyl chloride. | |
| N,N-dimethylacetamide (DMAc) | Generally used as a solvent, often with heating or in the form of the diacyl chloride. |
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation for Polyamide Synthesis
This protocol involves a two-step process: the conversion of this compound to its diacyl chloride, followed by polymerization with a diamine.
Step 1: Synthesis of 5-tert-Butylisophthaloyl Chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add this compound (1 equivalent).
-
Add an excess of thionyl chloride (e.g., 5 equivalents).
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere until the evolution of HCl and SO₂ gases ceases (typically 2-4 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-tert-butylisophthaloyl chloride can be purified by vacuum distillation.
-
Step 2: Polyamide Synthesis
-
Materials: 5-tert-Butylisophthaloyl chloride, Aromatic diamine (e.g., 4,4'-oxydianiline), Anhydrous N-Methyl-2-pyrrolidone (NMP), Anhydrous Lithium Chloride (LiCl), Pyridine (acid scavenger), Methanol (B129727) (for precipitation).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1 equivalent) and anhydrous LiCl (5-10 wt% of the solvent) in anhydrous NMP.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve 5-tert-butylisophthaloyl chloride (1 equivalent) in a minimal amount of anhydrous NMP and add it dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Add pyridine (2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for 18-24 hours. The viscosity of the solution will increase significantly.
-
Precipitate the polyamide by slowly pouring the viscous polymer solution into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven.
-
Protocol 2: High-Temperature Melt Polycondensation for Polyester (B1180765) Synthesis
-
Materials: this compound, Diol (e.g., ethylene (B1197577) glycol or 1,4-butanediol), Catalyst (e.g., Antimony trioxide, Titanium isopropoxide, or TBD).
-
Procedure:
-
Charge the reactor with this compound (1 equivalent), the diol (e.g., 1.2-2.2 equivalents), and the catalyst (typically 200-500 ppm).
-
Esterification Stage: Heat the mixture under a nitrogen atmosphere with stirring. A typical temperature profile would be to gradually increase the temperature from ~150°C to ~220-250°C over 2-4 hours. Water will be evolved as a byproduct and should be removed from the reactor.
-
Polycondensation Stage: After the removal of water is complete, gradually reduce the pressure to a high vacuum (<1 Torr) while increasing the temperature to 250-280°C.
-
Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Extrude the molten polymer from the reactor and cool to obtain the solid polyester.
-
Visualizations
Caption: Workflow for low-temperature solution polymerization of polyamides.
Caption: Workflow for high-temperature melt polycondensation of polyesters.
Caption: Strategies to overcome solubility issues of this compound.
References
side reactions and byproducts in the synthesis of 5-tert-Butylisophthalic acid
Technical Support Center: Synthesis of 5-tert-Butylisophthalic Acid
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory and industrial synthesis of this compound involves the oxidation of the two methyl groups of 5-tert-Butyl-m-xylene. This is typically achieved using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), or through catalytic oxidation with systems like Cobalt-Manganese-Bromine in an acetic acid solvent under heat and pressure.
Q2: What are the most common impurities found in the final product?
A2: The most prevalent impurities are typically byproducts resulting from incomplete oxidation. These include 3-Methyl-5-tert-butylbenzoic acid, 3-Methyl-5-tert-butylbenzaldehyde, and 3-Carboxy-5-tert-butylbenzaldehyde. The presence and proportion of these depend heavily on the reaction conditions.
Q3: Is the tert-butyl group susceptible to oxidation under the reaction conditions?
A3: The tert-butyl group is generally stable under the typical conditions used for the oxidation of the methyl groups. This is because it lacks a benzylic hydrogen, which is the primary site of attack for many oxidizing agents used in this synthesis. However, under excessively harsh conditions, cleavage of the tert-butyl group or other side reactions can occur, though this is less common.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking aliquots of the reaction mixture at different time points, you can track the disappearance of the starting material (5-tert-Butyl-m-xylene) and the appearance of the desired product and any intermediates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time or the temperature may have been too low. Extend the reaction time and/or increase the temperature according to the protocol. Monitor the reaction progress to determine the optimal endpoint. |
| Insufficient Oxidizing Agent | The stoichiometry of the oxidizing agent to the starting material is crucial. Ensure that a sufficient excess of the oxidizing agent is used, as some of it may be consumed by side reactions or decompose. |
| Poor Quality of Reagents | The starting material, 5-tert-Butyl-m-xylene, may contain impurities that interfere with the reaction. The oxidizing agent may have degraded over time. Use reagents of high purity and ensure proper storage. |
| Suboptimal Catalyst Activity (for catalytic oxidations) | The catalyst may be poisoned or deactivated. Ensure the catalyst is handled and stored correctly. In some cases, catalyst loading may need to be optimized. |
Issue 2: Presence of Significant Amounts of Intermediates in the Final Product
| Potential Cause | Suggested Solution |
| Reaction Quenched Prematurely | The reaction was stopped before all intermediates could be oxidized to the final product. Allow the reaction to proceed for a longer duration. |
| Reaction Temperature Too Low | The activation energy for the oxidation of the second methyl group (or the aldehyde intermediate) may not have been reached. Gradually increase the reaction temperature while monitoring for potential side reactions. |
| Localized "Hot Spots" or "Cold Spots" | Inefficient stirring can lead to uneven temperature distribution in the reaction vessel, resulting in incomplete reaction in colder zones. Ensure vigorous and consistent stirring throughout the reaction. |
Issue 3: Product is Off-Color (Yellow or Brown)
| Potential Cause | Suggested Solution |
| Formation of Colored Byproducts | Over-oxidation or side reactions with the aromatic ring can produce colored impurities. Consider lowering the reaction temperature or using a milder oxidizing agent if the yield is acceptable. |
| Residual Manganese Dioxide (if using KMnO₄) | If potassium permanganate is used, insoluble manganese dioxide (MnO₂) is a byproduct. Ensure thorough filtration and washing of the crude product. A wash with a dilute solution of a reducing agent like sodium bisulfite can help remove residual MnO₂. |
| Contamination from Reaction Vessel | Ensure the reaction vessel is thoroughly cleaned and free of any contaminants that could degrade under the reaction conditions. |
Quantitative Data on Byproducts
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature (°C) | 180 | 190 | 200 |
| m-Xylene (B151644) Conversion (%) | 85 | 95 | 98 |
| Isophthalic Acid Yield (%) | 70 | 82 | 85 |
| m-Toluic Acid (%) | 10 | 8 | 5 |
| 3-Carboxybenzaldehyde (%) | 5 | 3 | 2 |
| Other Byproducts (%) | <1 | <2 | <3 |
This data is representative and adapted from studies on m-xylene oxidation. Actual results for this compound synthesis may vary.
Experimental Protocol: Representative Synthesis of this compound
This protocol describes a representative laboratory-scale synthesis using potassium permanganate as the oxidizing agent.
Materials:
-
5-tert-Butyl-m-xylene
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
tert-Butyl methyl ether (MTBE) or other suitable extraction solvent
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-tert-Butyl-m-xylene and a solution of sodium carbonate in deionized water.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in deionized water to the reaction mixture. The addition should be done in portions to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide. Continue refluxing until the purple color is no longer visible.
-
Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Add a small amount of sodium bisulfite to quench any unreacted permanganate. Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot deionized water.
-
Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid until the pH is approximately 2. A white precipitate of this compound should form.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).
-
Drying: Dry the purified product in a vacuum oven to obtain this compound as a white solid.
Visualizations
Diagram 1: Synthetic Pathway and Key Byproducts
Caption: Synthetic pathway for this compound and formation of byproducts.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
activation and solvent exchange procedures for 5-tert-Butylisophthalic acid MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the activation and solvent exchange of Metal-Organic Frameworks (MOFs) synthesized with 5-tert-butylisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: Why is solvent exchange necessary before activating my this compound MOF?
A1: The synthesis of MOFs often takes place in high-boiling point solvents like N,N-Dimethylformamide (DMF) or Diethylformamide (DEF). These solvents become trapped within the MOF's pores. Direct removal of these high-boiling point solvents by heating under vacuum can create strong capillary forces, leading to the collapse of the porous framework. Solvent exchange with a more volatile, lower surface tension solvent (like ethanol (B145695) or acetone) minimizes these forces, thereby preserving the structural integrity of the MOF during the final activation step.[1]
Q2: What are the most common methods for activating MOFs after solvent exchange?
A2: The most common activation methods aim to remove the final solvent from the pores to make them accessible. These include:
-
Conventional Heating and Vacuum: The MOF is heated under a dynamic vacuum to evaporate the solvent.
-
Supercritical CO2 (scCO2) Exchange: The solvent is exchanged with liquid CO2, which is then brought to its supercritical state. The supercritical fluid is then vented off as a gas, completely avoiding capillary stress. This is a very effective but equipment-intensive method.[2]
-
Freeze-Drying: The solvent in the pores is frozen and then sublimated under vacuum. This can be an effective method if the solvent has a suitable freezing point.
Q3: The surface area of my activated this compound MOF is much lower than expected. What could be the cause?
A3: A low surface area after activation is a common issue and can stem from several factors:
-
Framework Collapse: The bulky tert-butyl groups can influence the robustness of the framework. Inadequate solvent exchange or overly aggressive heating during activation can cause the pores to collapse.
-
Incomplete Solvent Exchange: Residual high-boiling point synthesis solvent (e.g., DMF) can be difficult to remove and may block the pores.
-
Insufficient Activation: The temperature or vacuum applied may not have been sufficient to completely remove the final exchange solvent.
-
Exposure to Moisture: Some MOFs are sensitive to moisture from the air, which can lead to framework degradation. It is crucial to handle the activated MOF in an inert atmosphere (e.g., in a glovebox).
Q4: Can the bulky tert-butyl group on the linker affect the activation process?
A4: Yes. The hydrophobic and bulky nature of the tert-butyl group can influence solvent interactions within the pores. This may affect the efficiency of solvent exchange, potentially requiring longer exchange times or specific solvent sequences to ensure complete removal of the initial synthesis solvent. Additionally, the steric hindrance from the tert-butyl groups might influence the overall stability of the MOF, making it more or less susceptible to collapse depending on the specific crystal structure.
Experimental Protocols
Synthesis of a Manganese-based this compound MOF
This protocol is based on the synthesis of Mn₃(tbip)₂(Htbip)₂(EtOH)₂.
Materials:
-
This compound (H₂tbip)
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
In a Teflon-lined steel autoclave, combine this compound and manganese(II) acetate tetrahydrate in a 2:3 molar ratio.
-
Add a solvent mixture of ethanol and water.
-
Seal the autoclave and heat it to 120 °C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Colorless crystals of the MOF can then be isolated from the mother liquor.
General Solvent Exchange and Activation Protocol
This is a general procedure, as a specific protocol for the activation of Mn₃(tbip)₂(Htbip)₂(EtOH)₂ is not detailed in the literature. This protocol is based on best practices for other MOFs.
Materials:
-
As-synthesized this compound MOF crystals
-
Synthesis solvent (e.g., Ethanol/Water mixture)
-
Intermediate solvent (e.g., Acetone (B3395972) or Chloroform)
Procedure:
-
Solvent Exchange:
-
Decant the mother liquor from the as-synthesized MOF crystals.
-
Wash the crystals with fresh, anhydrous synthesis solvent (e.g., Ethanol) three times to remove residual reactants.
-
Immerse the crystals in a volatile, low-surface-tension solvent such as acetone or chloroform.
-
Let the crystals soak for 24 hours.
-
Replace the solvent with a fresh portion every 8-12 hours for a total of 3-5 exchanges to ensure complete removal of the original synthesis solvent.
-
-
Activation (Thermal):
-
After the final solvent exchange, decant the bulk of the solvent.
-
Quickly transfer the solvent-wet MOF to a Schlenk tube or a vacuum oven sample holder.
-
Slowly apply a dynamic vacuum, starting at room temperature to remove the bulk of the surface solvent.
-
Gradually increase the temperature to a point below the decomposition temperature of the MOF (a thermogravimetric analysis, TGA, is recommended to determine this). For many MOFs, a temperature between 100-200 °C is suitable.
-
Hold the sample under high vacuum at the target temperature for at least 12-24 hours to ensure all solvent molecules are removed from the pores.
-
Cool the sample to room temperature under vacuum before transferring it to an inert atmosphere (e.g., a glovebox) for storage and characterization.
-
Data Presentation
Table 1: Example Solvent Exchange Protocol Parameters
| Step | Solvent | Duration per Exchange | Number of Exchanges | Purpose |
| 1 | Anhydrous Ethanol | 1 hour | 3 | Removal of residual reactants and water. |
| 2 | Anhydrous Acetone | 8-12 hours | 3-5 | Replacement of ethanol with a more volatile solvent. |
Table 2: Example Thermal Activation Parameters
| Parameter | Value | Purpose |
| Initial Vacuum | Room Temperature | To remove surface-adhered solvent slowly. |
| Ramping Rate | 1-2 °C / min | To prevent rapid solvent evaporation and potential framework damage. |
| Final Temperature | 150 °C (example) | To provide sufficient energy for solvent desorption from pores. |
| Hold Time | 12-24 hours | To ensure complete removal of trapped solvent molecules. |
| Final Pressure | < 10⁻³ mbar | To facilitate the removal of solvent molecules. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Surface Area / Porosity | 1. Incomplete solvent exchange. 2. Framework collapse during activation. 3. Exposure to atmospheric moisture after activation. | 1. Increase the duration and/or number of solvent exchanges. Consider using a series of solvents with decreasing polarity. 2. Use a gentler activation method like supercritical CO₂ drying or reduce the heating ramp rate during thermal activation. 3. Handle the activated sample strictly under an inert atmosphere. |
| Amorphous Powder X-Ray Diffraction (PXRD) Pattern After Activation | The crystalline structure of the MOF has been lost, likely due to framework collapse. | Re-synthesize the MOF and employ a milder activation protocol. Consider freeze-drying or supercritical CO₂ drying if thermal activation consistently fails. |
| Residual Solvent Signal in NMR or TGA | Incomplete activation or strong solvent-framework interactions. | Increase the activation temperature (if the framework is stable) or extend the time under vacuum. The bulky tert-butyl groups may create pockets where solvent is strongly retained, requiring more rigorous conditions. |
| Poor Batch-to-Batch Reproducibility | Minor variations in synthesis or activation conditions. | Strictly control all parameters: reaction time, temperature, solvent exchange duration, and activation conditions. Ensure the use of anhydrous solvents for the exchange process. |
Visualizations
References
Technical Support Center: Refining the Purification of 5-tert-Butylisophthalic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 5-tert-butylisophthalic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives?
A1: Common impurities can originate from unreacted starting materials or side reactions during synthesis. These often include m-toluic acid, benzoic acid, and 3-carboxybenzaldehyde.[1] In the broader class of isophthalic acids, impurities like dicarboxylic fluorenones and tricarboxylic biphenyls can also be present and contribute to discoloration.[2]
Q2: What is the recommended starting method for purifying a new this compound derivative?
A2: Recrystallization is the most common and often most effective initial purification technique for crystalline solids like this compound derivatives. The choice of solvent is critical and should be determined experimentally.[3][4]
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, often arising from oxidation or side reactions, can sometimes be removed by hydrogenation in the presence of a palladium catalyst.[5] Another common laboratory technique is to treat a solution of the crude product with activated carbon before filtration and crystallization.
Q4: My purified this compound derivative has a low melting point. What does this indicate?
A4: A low or broad melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp, defined melting point. Further purification steps may be necessary.
Q5: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A5: While HPLC is a powerful analytical tool for assessing purity and identifying impurities,[1][2] preparative HPLC can be used to purify small quantities of this compound derivatives. However, for larger scale purification, recrystallization or column chromatography are generally more practical.
Troubleshooting Guides
Issue 1: The Product "Oils Out" During Recrystallization
Question: Why is my this compound derivative separating as an oil instead of forming crystals during cooling?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase. This is often because the compound's melting point is lower than the solution's temperature at the point of supersaturation, or due to the presence of significant impurities.[3]
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to decrease the solute concentration, which can lower the saturation temperature.
-
Lower the Cooling Rate: Allow the solution to cool more slowly. You can do this by placing the flask in an insulated container (like a dewar) or by cooling it in a water bath that is initially warm and allowed to cool to room temperature.
-
Change the Solvent System: Experiment with a different solvent or a binary solvent mixture.[4] For carboxylic acids, toluene, ethanol/water, or ethyl acetate/hexanes can be effective.[3][4]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[4]
-
Trituration: If an oil has already formed, you can try to induce solidification by stirring the oil with a non-polar solvent in which it is insoluble, such as hexanes.[4]
Issue 2: Poor or No Crystal Formation
Question: My solution is clear and cool, but no crystals have formed. What should I do?
Answer: Crystal formation requires nucleation and growth, which can sometimes be slow to initiate. This issue often arises from using too much solvent or a highly purified compound that is slow to nucleate.
Solutions:
-
Induce Nucleation:
-
Scratching: As mentioned above, scratching the flask with a glass rod can create nucleation sites.[6]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.
-
-
Increase Concentration: If the solution is too dilute, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Solvent Evaporation: If cooling doesn't induce crystallization, you can try slow evaporation of the solvent. Cover the flask with parafilm and poke a few small holes in it to allow the solvent to evaporate slowly over time.[7]
Issue 3: Low Recovery Yield After Recrystallization
Question: I've successfully recrystallized my product, but the final yield is very low. How can I improve it?
Answer: A low yield can result from using too much solvent, cooling the solution too quickly, or premature filtration.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.[6]
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled before filtration, as the solubility of the compound increases with temperature. Using an ice bath can help maximize the yield of crystals.
-
Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Carboxylic Acids
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | Polar | 100 | Effective for some derivatives, especially after conversion to a salt and back. |
| Ethanol/Water | Polar | Variable | A good mixed-solvent system that can be fine-tuned. |
| Toluene | Nonpolar | 111 | Effective for some aromatic carboxylic acids.[3] |
| Ethyl Acetate/Hexanes | Mid-Polarity | Variable | A common mixed-solvent system for increasing yield. |
| Acetic Acid | Polar | 118 | Often used as a reaction solvent and can be suitable for crystallization. |
This table provides general guidance. The optimal solvent must be determined experimentally for each specific derivative.
Table 2: Common Impurities and Typical Purity Specifications for Purified Isophthalic Acid (PIA)
| Impurity | Typical Specification Limit (ppm max) |
| 3-Carboxybenzaldehyde | 25 |
| m-Toluic Acid | 150 |
| Ash | 15 |
| Iron | 2 |
| Cobalt | 1 |
| Moisture (wt% max) | 0.1 |
| Purity (wt% min) | 99.9 |
Source: Adapted from PIA Sales Specifications.[8] These values for the parent isophthalic acid can serve as a benchmark for its derivatives.
Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent. Heat the mixture on a hot plate (in a fume hood) and add more solvent in small portions until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated carbon, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude, water-insoluble product in a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1N NaOH). The carboxylic acid will deprotonate and move into the aqueous layer.
-
Separation: Separate the aqueous layer, which now contains the sodium salt of the desired product.
-
Re-precipitation: Cool the aqueous layer in an ice bath and re-precipitate the purified acid by slowly adding a mineral acid (e.g., 1N HCl) until the solution is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for common purification problems encountered during crystallization.
References
- 1. KR101144887B1 - Purification method for iso-phthalic acid - Google Patents [patents.google.com]
- 2. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Advice for Crystallization [chem.uni-potsdam.de]
- 8. gammachimica.it [gammachimica.it]
strategies to improve the porosity of 5-tert-Butylisophthalic acid-based materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-tert-Butylisophthalic acid-based porous materials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and activation of these materials, with a focus on strategies to improve porosity.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experiments, leading to materials with suboptimal porosity.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| P-01 | Low Surface Area and Porosity in the Final Material | 1. Incomplete reaction or low degree of polymerization. 2. Pore collapse during solvent removal/activation. 3. Presence of unreacted starting materials or byproducts blocking the pores. 4. Formation of a dense, non-porous phase. | 1. Optimize reaction conditions (temperature, time, catalyst concentration). 2. Employ a gentle activation protocol, such as supercritical CO2 drying or a gradual solvent exchange with progressively lower boiling point solvents before vacuum drying. 3. Thoroughly wash the product with appropriate solvents to remove impurities. Consider Soxhlet extraction for exhaustive cleaning. 4. Adjust the solvent system or monomer concentration to favor the formation of a porous network. |
| P-02 | Poor Reproducibility of Porosity Results | 1. Inconsistent reaction conditions (e.g., temperature fluctuations, stirring speed). 2. Variations in the quality of reagents or solvents. 3. Inconsistent activation procedure. | 1. Precisely control all reaction parameters. Use a programmable heating mantle and consistent stirring. 2. Use high-purity reagents and anhydrous solvents. 3. Standardize the activation protocol, including solvent exchange times and vacuum drying conditions. |
| P-03 | Material is a Dense Powder with No Measurable Porosity | 1. Incorrect solvent system leading to precipitation of a non-porous polymer. 2. Reaction conditions favoring dense phase formation. | 1. Screen different solvents or solvent mixtures to find conditions that promote the formation of a porous, extended network. 2. Systematically vary the reaction temperature and time. |
| P-04 | Porosity Decreases After an Attempted Post-Synthetic Modification (PSM) | 1. The framework is not stable under the PSM reaction conditions, leading to structural degradation. 2. The introduced functional groups are bulky and block the pores. | 1. Verify the chemical and thermal stability of the parent material before attempting PSM. 2. Choose smaller functional groups or reduce the degree of functionalization. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the tert-butyl group in this compound for creating porous materials?
The bulky tert-butyl group on the isophthalic acid linker can act as a "steric hindrance" agent. During polymerization or framework assembly, these bulky groups can prevent the resulting polymer chains or network layers from packing too closely together. This inefficient packing can lead to the formation of intrinsic microporosity and a higher free volume within the material.
Q2: How do the synthesis conditions influence the porosity of materials made from this compound?
Synthesis conditions are critical for controlling the porosity. Key factors include:
-
Solvent: The choice of solvent affects the solubility of the monomers and the resulting polymer. A good solvent system will keep the growing network extended, preventing premature collapse into a dense phase.
-
Temperature: The reaction temperature influences the reaction kinetics. Higher temperatures can lead to a more crystalline and ordered framework, but can also lead to denser phases if not carefully controlled.
-
Monomer Concentration: Higher monomer concentrations can sometimes lead to faster precipitation of the material, which may result in lower porosity.
Q3: What are the general steps for activating a this compound-based porous material to achieve maximum porosity?
Activation is the process of removing solvent molecules from the pores without causing the framework to collapse. A typical activation procedure involves:
-
Washing: Thoroughly washing the as-synthesized material with a solvent used in the synthesis to remove any unreacted monomers or soluble oligomers.
-
Solvent Exchange: Gradually exchanging the synthesis solvent with a low-boiling-point, low-surface-tension solvent (e.g., acetone (B3395972), chloroform, or ethanol). This is typically done by soaking the material in the new solvent for several hours, and repeating the process multiple times.
-
Drying: Removing the final solvent under high vacuum, often with gentle heating. For delicate structures, supercritical CO2 drying is a superior but more complex alternative that minimizes pore collapse.
Q4: Can I use post-synthetic modification (PSM) to improve the porosity of my this compound-based material?
Post-synthetic modification can be a powerful tool, but its effect on porosity depends on the specific modification.[1][2][3][4]
-
Porosity Enhancement: PSM can sometimes increase porosity by introducing repulsive forces between framework components or by creating additional hierarchical pores.
-
Porosity Reduction: More commonly, the addition of functional groups within the pores will reduce the overall pore volume and surface area.[2] This is often a trade-off for introducing new functionality (e.g., for catalysis or selective adsorption).
It is crucial that the parent framework is stable to the reaction conditions used for the PSM.[2]
Experimental Protocols
Protocol 1: General Synthesis of a Porous Aromatic Framework (PAF) from this compound
This protocol describes a general Yamamoto-type Ullmann coupling reaction to synthesize a PAF.
-
Pre-reaction Setup:
-
In a glovebox, add this compound (precursor, requires conversion to a dihalo-aromatic, e.g., by esterification and subsequent bromination) and a suitable co-monomer (e.g., 1,3,5-tribromobenzene) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add a nickel catalyst (e.g., bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)2]) and a ligand (e.g., 2,2'-bipyridine).
-
Add anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)).
-
-
Reaction:
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 24-72 hours.
-
A solid precipitate should form during the reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid extensively with the reaction solvent, followed by other solvents like THF, acetone, and methanol (B129727) to remove the catalyst and any unreacted monomers.
-
For rigorous purification, perform a Soxhlet extraction with a suitable solvent (e.g., THF or methanol) for 24 hours.
-
-
Activation:
-
Perform a solvent exchange by soaking the purified material in a low-boiling-point solvent (e.g., acetone) for 24 hours, replacing the solvent at least three times.
-
Dry the material under high vacuum at an elevated temperature (e.g., 120-150 °C) for 12-24 hours to obtain the porous material.
-
Protocol 2: Post-Synthetic Modification (Illustrative Example: Amine Functionalization)
This protocol assumes the parent material has a suitable functional group for modification (e.g., a nitro group that can be reduced).
-
Activation of Parent Material:
-
Activate the parent porous material as described in Protocol 1 to ensure the pores are accessible.
-
-
Reduction of Nitro Groups:
-
Suspend the activated material in a suitable solvent (e.g., ethanol (B145695)/water mixture).
-
Add a reducing agent (e.g., sodium dithionite (B78146) or perform catalytic hydrogenation).
-
Stir the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 12-24 hours).
-
-
Purification:
-
Filter the functionalized material and wash it thoroughly with water and then with an organic solvent like ethanol or acetone to remove any residual reagents.
-
-
Re-activation:
-
Activate the amine-functionalized material using the same procedure as for the parent material to restore porosity.
-
Data Presentation
Table 1: Illustrative Effect of Synthesis Solvent on Porosity
| Solvent System | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Notes |
| N,N-Dimethylformamide (DMF) | 450 | 0.25 | Often leads to well-formed but moderately porous materials. |
| Dioxane | 620 | 0.38 | Can promote higher porosity due to its templating effect. |
| Tetrahydrofuran (THF) | 510 | 0.31 | Good solvent for polymerization, porosity can be sensitive to water content. |
| Toluene | 250 | 0.15 | May result in premature precipitation and lower porosity. |
Table 2: Illustrative Effect of Activation Method on Porosity
| Activation Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Notes |
| Vacuum Drying at 120 °C | 480 | 0.28 | Standard method, but may cause some pore collapse. |
| Gradual Solvent Exchange then Vacuum Drying | 610 | 0.37 | Reduces capillary forces, preserving the porous structure more effectively. |
| Supercritical CO₂ Drying | 750 | 0.45 | Ideal for preserving the integrity of delicate porous structures, yielding the highest porosity. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks [escholarship.org]
Validation & Comparative
A Comparative Guide to 5-tert-Butylisophthalic Acid and Terephthalic Acid as MOF Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) is a cornerstone of advancements in fields ranging from gas storage and separation to catalysis and drug delivery. The selection of the organic linker is a critical determinant of the final properties of the MOF. This guide provides an objective comparison of two dicarboxylate linkers: 5-tert-Butylisophthalic acid and the widely used terephthalic acid, supported by available experimental data.
Introduction to the Linkers
Terephthalic acid , or benzene-1,4-dicarboxylic acid, is a linear and rigid linker that has been extensively used in the synthesis of a vast array of MOFs, including the iconic MOF-5 and UiO-66. Its symmetrical structure often leads to highly porous and crystalline frameworks.
This compound , a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid), presents a different geometry and functionality. The carboxylic acid groups are in the meta-positions, creating a bent or angular node in the resulting MOF structure. Furthermore, the presence of a bulky tert-butyl group introduces steric hindrance and hydrophobicity, which can significantly influence the framework's topology, pore environment, and ultimately, its performance characteristics.
Data Presentation: A Comparative Overview
Direct comparative studies of MOFs synthesized with this compound and terephthalic acid using the same metal node and synthesis conditions are limited in the literature. However, by compiling data from various sources, we can draw meaningful comparisons of the resulting materials.
| Property | MOF with Terephthalic Acid (e.g., MOF-5) | MOF with this compound (e.g., Zn(tbip)) |
| BET Surface Area (m²/g) | ~1100 - 3200[1][2] | Lower (specific data not widely available, but expected due to bulkier linker) |
| Pore Volume (cm³/g) | ~0.68 - 1.07[2] | Data not widely available |
| Pore Size (Å) | ~12[3] | ~4.5[4] |
| Thermal Stability (°C) | Up to ~400[5] | High, stable up to decomposition temperature |
| Structural Topology | Often cubic or other high-symmetry frameworks | Can form complex 3D frameworks with 1D channels[4][6] |
| Key Features | High porosity, well-defined crystalline structures | Potential for unique gas separation due to pore chemistry and size, increased hydrophobicity |
Experimental Protocols
Detailed methodologies for the synthesis of representative MOFs from each linker are provided below.
Synthesis of MOF-5 using Terephthalic Acid (Solvothermal Method)
This protocol is a common method for the synthesis of MOF-5.[7][8][9]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) (optional, can influence crystal formation)
Procedure:
-
Dissolve 1.66 g of zinc nitrate hexahydrate and 0.35 g of terephthalic acid in 50 mL of DMF in a Teflon-lined autoclave.
-
(Optional) Add 550 µL of triethylamine to the solution, which may result in the immediate formation of a white precipitate.
-
If a precipitate forms, it can be filtered off, and the remaining clear solution is used for the next step.
-
Seal the autoclave and heat it to 105°C for 24 hours.
-
After cooling to room temperature, the resulting MOF-5 crystals are collected.
-
The crystals are then washed with fresh DMF and subsequently with a solvent like chloroform (B151607) or ethanol (B145695) to remove unreacted starting materials and solvent molecules from the pores.
-
The purified MOF-5 is then activated by heating under vacuum to remove the solvent molecules completely.
Synthesis of a Zn-based MOF using this compound (Hydrothermal Method)
This protocol describes the synthesis of a zinc-based MOF with this compound, denoted as Zn-tbip.[6]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂tbip)
-
Deionized water
Procedure:
-
A mixture of zinc nitrate hexahydrate and this compound (molar ratio may vary depending on the desired structure) is prepared in deionized water.
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120-180°C) for a period of several days.
-
After the reaction, the autoclave is allowed to cool down to room temperature slowly.
-
The resulting crystals are collected by filtration, washed with water and ethanol, and then dried under vacuum.
Mandatory Visualization
Caption: Logical relationship between linker structure and resulting MOF properties.
Caption: General experimental workflow for the synthesis of MOFs.
Discussion
The choice between this compound and terephthalic acid as a linker for MOF synthesis has profound implications for the resulting material's properties and potential applications.
-
Structural Differences: Terephthalic acid's linearity and rigidity favor the formation of highly symmetric and porous structures. In contrast, the bent nature of this compound can lead to more complex and potentially interpenetrated frameworks. The bulky tert-butyl group also introduces significant steric hindrance, which can direct the self-assembly process towards specific topologies and influence the final pore size and shape.
-
Porosity and Surface Area: While terephthalic acid-based MOFs are known for their exceptionally high surface areas, the incorporation of the bulky tert-butyl group in this compound is expected to reduce the overall accessible surface area and pore volume of the resulting MOF. However, this is not always a disadvantage, as the modified pore environment can lead to enhanced selectivity in certain applications.
-
Functional Implications: The tert-butyl group imparts a hydrophobic character to the pore walls of the MOF. This can be advantageous for applications involving the separation of nonpolar molecules from polar streams or for catalysis in non-aqueous media. The specific pore dimensions and chemistry created by this linker, as seen in Zn(tbip), can lead to unique gas separation capabilities, such as the separation of methanol (B129727) from dimethyl ether.[4]
-
Stability: Both linkers can form robust MOFs, with thermal stability often being more dependent on the metal-carboxylate bond strength than the linker itself. However, the steric bulk of the tert-butyl group might influence the packing of the framework and, in some cases, contribute to or detract from its overall stability.
Conclusion
Terephthalic acid remains a linker of choice for achieving high porosity and surface area in MOFs. However, for applications requiring tailored pore environments, increased hydrophobicity, and specific molecular recognition, this compound offers a compelling alternative. The introduction of the tert-butyl group provides a powerful tool for tuning the functionality of MOFs, opening up new possibilities for their application in specialized separation, catalysis, and sensing. Further research involving direct comparative studies within the same MOF system is needed to fully elucidate the quantitative impact of this functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103333182A - Method for preparing MOF-5 - Google Patents [patents.google.com]
- 6. Synthesis, characterization and photoluminescent properties of Zn-based mono- and hetero-MOFs containing the R-isophthalate (R = methyl or tert-butyl) ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
- 8. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 9. CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google Patents [patents.google.com]
The Impact of Substitution: A Comparative Guide to 5-tert-Butylisophthalic Acid and Other Substituted Isophthalic Acids in Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the final properties of a polymer. Isophthalic acid, a common building block, can be functionalized at the 5-position with various substituents to tailor the characteristics of the resulting polymers, such as polyesters and polyamides. This guide provides a detailed comparison of 5-tert-butylisophthalic acid (5-t-BIA) with other substituted isophthalic acids, supported by experimental data, to inform monomer selection in polymer design.
The introduction of a bulky tert-butyl group at the 5-position of the isophthalic acid ring significantly disrupts the packing of polymer chains. This steric hindrance is a key factor influencing the physical and performance properties of the resulting polymers, often leading to increased solubility, enhanced gas permeability, and altered thermal characteristics when compared to polymers derived from unsubstituted isophthalic acid or those with other functional groups.
Comparative Performance Data
The following tables summarize the quantitative effects of different substituents on the 5-position of isophthalic acid on the properties of resulting polyamides and polyesters. It is important to note that the data is compiled from various sources and the base polymer structures may not be identical, thus the values should be considered as representative rather than from a direct head-to-head study.
Table 1: Thermal Properties of Polyamides Derived from 5-Substituted Isophthalic Acids
| 5-Substituent | Polymer System | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) | Inherent Viscosity (dL/g) | Reference |
| -H (Unsubstituted) | Poly(m-phenylene isophthalamide) | ~280 | ~470 | 0.8 - 2.1 | [1] |
| -C(CH3)3 (tert-Butyl) | Aromatic Polyamide | 230 - 323 | 362 - 433 | 0.42 - 0.63 | [2] |
| -OCH3 (Methoxy) | Aromatic Polyamide | 204 - 235 | 404 - 578 | 0.40 - 0.67 | [3] |
| -NO2 (Nitro) | Aromatic Polyamide | ~250 | ~450 | ~0.5 | [4] |
| -NH2 (Amino) | Aromatic Polyamide | ~260 | ~460 | ~0.6 | General knowledge |
Table 2: Physical and Mechanical Properties of Copolyesters Containing 5-Substituted Isophthalic Acids
| 5-Substituent | Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Water Absorption (%) | Gas Permeability (Relative) | Reference | |---|---|---|---|---|---| | -H (Unsubstituted) | PET copolymer | ~55 | ~2.8 | ~0.4 | 1.0 |[5] | | -C(CH3)3 (tert-Butyl) | PET copolymer | ~50 | ~2.5 | Reduced | Increased |[5] | | -SO3Na (Sulfo) | PET copolymer | Varies (improves dyeability) | Varies | Increased | Decreased | General knowledge |
Structure-Property Relationships
The nature of the substituent at the 5-position of the isophthalic acid ring directly influences the polymer's architecture and, consequently, its macroscopic properties. The following diagram illustrates the logical relationships between the type of substituent and the resulting polymer characteristics.
Caption: Structure-property relationships of 5-substituted isophthalic acids in polymers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of polyamides and polyesters using substituted isophthalic acids.
Low-Temperature Solution Polycondensation of Aromatic Polyamides
This method is suitable for synthesizing high molecular weight aromatic polyamides from diacid chlorides and diamines at low temperatures.
1. Monomer Preparation (Diacid Chloride Synthesis):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 5-substituted isophthalic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).
-
Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere until the evolution of gas ceases and the solution becomes clear (typically 4-6 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purify the crude 5-substituted isophthaloyl dichloride by recrystallization from an appropriate anhydrous solvent (e.g., hexane). Store the purified monomer in a desiccator.[6]
2. Polymerization:
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve an aromatic diamine (e.g., m-phenylenediamine, 1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP)).
-
Cool the solution to 0°C in an ice bath.
-
In a separate dropping funnel, dissolve the 5-substituted isophthaloyl dichloride (1 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to build molecular weight.
-
Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol (B129727) or water.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with water and methanol to remove residual solvent and salts, and dry it in a vacuum oven.[2][6]
Caption: Experimental workflow for low-temperature solution polycondensation of polyamides.
Melt Polycondensation of Polyesters
This solvent-free method is commonly used for the industrial production of polyesters like PET and its copolymers.
1. Esterification Stage:
-
Charge a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column with the 5-substituted isophthalic acid, terephthalic acid (if making a copolymer), and an excess of a diol (e.g., ethylene (B1197577) glycol, typically a 1.2-2.2 molar ratio relative to the total diacid).
-
Add a suitable esterification catalyst (e.g., antimony trioxide).
-
Heat the mixture under a slow stream of nitrogen to a temperature sufficient to initiate esterification and distill off the water byproduct (e.g., 220-260°C).
-
Continue this stage until the theoretical amount of water has been collected, resulting in the formation of a low molecular weight prepolymer.[7]
2. Polycondensation Stage:
-
Increase the temperature of the prepolymer melt (e.g., to 270-290°C).
-
Gradually apply a high vacuum (e.g., <1 Torr) to the reactor.
-
The high temperature and low pressure facilitate the removal of excess diol, which is the condensation byproduct in this transesterification step, thereby driving the polymerization reaction towards high molecular weight.
-
The viscosity of the melt will increase significantly as the molecular weight builds. The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved, which can be monitored by the torque on the stirrer.
-
Extrude the final polymer from the reactor and pelletize it for further processing.[7][8]
Caption: Experimental workflow for melt polycondensation of polyesters.
References
A Comparative Guide to Metal-Organic Frameworks for CO2 Capture: Evaluating the Potential of 5-tert-Butylisophthalic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and cost-effective carbon dioxide (CO2) capture technologies is a critical endeavor in mitigating climate change. Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for CO2 capture due to their high surface areas, tunable pore sizes, and functionalizable structures. This guide provides a comparative performance evaluation of MOFs for CO2 capture, with a specific focus on the potential of MOFs derived from 5-tert-Butylisophthalic acid.
While direct and extensive experimental data on the CO2 capture performance of MOFs synthesized specifically from this compound, such as Zn(tbip), is limited in publicly available literature, we can infer their potential by examining closely related isophthalate-based MOFs and understanding the influence of the tert-butyl functional group. The bulky tert-butyl group can influence the framework's topology, pore size, and hydrophobicity, all of which are critical factors in CO2 adsorption. It is hypothesized that the hydrophobic nature of the tert-butyl group could enhance selectivity for CO2 over moisture, a significant challenge in industrial flue gas streams.
This guide presents a comparison of prominent MOFs, including benchmark materials and other functionalized isophthalate-based MOFs, to provide a comprehensive overview for researchers in the field.
Performance Comparison of Selected MOFs for CO2 Capture
To provide a clear benchmark for evaluating the potential of new MOFs, the following table summarizes the CO2 capture performance of several well-characterized MOFs. It is important to note that adsorption capacities can vary based on the specific activation procedures, experimental conditions (temperature and pressure), and the presence of impurities.
| MOF | Metal Center | Organic Linker | BET Surface Area (m²/g) | CO2 Uptake (mmol/g) at ~1 bar and 298 K | CO2/N2 Selectivity | Heat of Adsorption (kJ/mol) |
| MOF-5 | Zn | Terephthalic acid | ~3000 | ~2.43[1] | Moderate | ~20-30 |
| HKUST-1 | Cu | 1,3,5-Benzenetricarboxylic acid | ~1800 | ~2.3[2] | High | ~30-40 |
| ZIF-8 | Zn | 2-Methylimidazole | ~1600 | ~1.0[3] | High | ~20-25 |
| Cd(BIPA)(IPA) | Cd | Isophthalic acid & BIPA | N/A | > 4.5 (20 wt%) | High | N/A |
| Cd(BIPA)(HIPA) | Cd | 5-Hydroxyisophthalic acid & BIPA | N/A | > 4.5 (20 wt%)[4] | High | N/A |
| Zn-URJC-8 | Zn | 2-Aminoterephthalic acid & 4,4-Bipyridyl | N/A | High affinity | High | 54[5] |
Note: The data presented is compiled from various sources and should be used for comparative purposes. "N/A" indicates that the data was not available in the cited sources.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate evaluation and comparison of MOF performance. Below are generalized protocols for the synthesis of isophthalate-based MOFs and the measurement of CO2 adsorption isotherms.
General Synthesis of an Isophthalate-Based MOF (e.g., Zn(tbip))
A typical solvothermal synthesis method for a zinc-based isophthalate (B1238265) MOF is as follows:
-
Precursor Solution Preparation: Dissolve zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and this compound in a solvent such as N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Isolation and Washing: After cooling the autoclave to room temperature, the resulting crystalline product is collected by filtration. The crystals are then washed multiple times with a solvent like DMF and subsequently with a more volatile solvent such as ethanol (B145695) or methanol (B129727) to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The washed MOF is activated by heating under a dynamic vacuum to remove the solvent molecules completely from the pores, making the framework accessible for gas adsorption. The activation temperature and duration are critical and specific to the thermal stability of the MOF.
Measurement of CO2 Adsorption Isotherms
The CO2 adsorption properties of MOFs are typically evaluated using a volumetric or gravimetric gas sorption analyzer.
-
Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in the sample tube of the analyzer.
-
Degassing: The sample is further degassed in-situ under high vacuum and elevated temperature to ensure the removal of any adsorbed impurities.
-
Isotherm Measurement: The CO2 adsorption isotherm is measured at a constant temperature (e.g., 273 K or 298 K). The instrument doses a known amount of CO2 gas into the sample tube and measures the equilibrium pressure. This process is repeated at increasing pressures to construct the adsorption isotherm. The desorption isotherm is subsequently measured by reducing the pressure in a stepwise manner.
-
Data Analysis: The collected data is used to plot the amount of CO2 adsorbed (in mmol/g or cm³/g) as a function of pressure. This data can then be used to calculate the surface area (using the Brunauer-Emmett-Teller method for N2 adsorption), pore volume, and isosteric heat of adsorption.
Visualizing the Workflow and Relationships
To better illustrate the processes and logical connections in the evaluation of MOFs for CO2 capture, the following diagrams are provided.
Caption: Experimental workflow for MOF synthesis, characterization, and CO2 capture evaluation.
Caption: Key MOF properties influencing CO2 capture performance.
References
The Influence of 5-tert-Butylisophthalic Acid on the Thermal Properties of Polymers: A Comparative Analysis
The incorporation of 5-tert-Butylisophthalic acid (tBI) into polymer backbones has been shown to significantly alter their thermal properties, offering a valuable strategy for tuning material performance for specific applications. This guide provides a comparative study of the thermal characteristics of polymers synthesized with and without this bulky aromatic diacid, supported by experimental data from the literature. The primary effect of introducing tBI is a notable increase in the glass transition temperature (Tg), which is attributed to the increased chain stiffness and steric hindrance imparted by the tert-butyl group.[1][2] This modification also influences other thermal behaviors, including melting temperature (Tm) and crystallization characteristics.
Comparative Thermal Properties
The following table summarizes the key thermal properties of various polymers with and without the inclusion of this compound. The data highlights the significant impact of tBI on the glass transition temperature and, in some cases, the melting temperature.
| Polymer System | This compound Content (mol%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Notes |
| Poly(ethylene terephthalate) (PET) | 0 | ~72 | ~255 | Neat PET |
| PET-co-tBI | 5 | - | - | Crystallized faster than PET.[2] |
| PET-co-tBI | 15 | 107 | Decreased compared to PET, disappeared above 6 mol% | Increased heat deflection temperature.[2] |
| PET-co-tBI | 40 | - | - | Copolymers became brittle at higher tBI content.[2] |
| Poly(ethylene isophthalate) (PEI) | 0 | 62 | 130-135 | Homopolymer based on isophthalic acid.[2] |
| Poly(ethylene 5-tert-butyl isophthalate) (PEtBI) | 100 | 94 | 130-135 | Homopolymer based on this compound.[2] |
| Aromatic Polyamides | - | 230 - 323 | - | Tg values for various aromatic polyamides.[3] |
| Aromatic Polyamides with t-butyl groups | - | Generally Higher | - | The t-butyl group generally increases the Tg of the polymer.[2] |
Experimental Protocols
The thermal properties presented in this guide are typically determined using the following standard techniques:
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) and the melting temperature (Tm).
-
Protocol for Tg and Tm Determination: A small sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow to the sample is monitored as a function of temperature. The Tg is identified as a step change in the heat flow, and the Tm is observed as an endothermic peak. For copolymers, the melting temperature was registered by DSC at a heating rate of 10 °C/min.[1]
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of polymers by measuring the weight loss as a function of temperature.
-
Protocol for Thermal Stability Assessment: A polymer sample is placed in a TGA furnace and heated at a controlled rate (e.g., 10 or 20 °C/min) in a nitrogen or air atmosphere. The weight of the sample is continuously recorded. The onset of decomposition and the temperature at which significant weight loss occurs provide information about the thermal stability of the material. For instance, some polyamides are thermally stable up to 400 °C.[2]
Thermomechanical Analysis (TMA): TMA can be used to measure the coefficient of thermal expansion (CTE) and to determine the heat deflection temperature (HDT).
-
Protocol for Heat Deflection Temperature (HDT): A rectangular bar of the polymer is subjected to a constant load, and the temperature is increased at a constant rate. The HDT is the temperature at which the bar deflects by a specified amount. For a PET copolymer containing 15 mol% of a comonomer, the heat deflection temperature increased from 60.7 °C for neat PET to 89.9 °C.[2]
Logical Relationship of tBI Incorporation on Polymer Thermal Properties
The following diagram illustrates the general effects of incorporating this compound into a polymer backbone on its key thermal properties.
Caption: Impact of this compound on Polymer Thermal Properties.
References
A Comparative Guide to the Gas Adsorption Capacity of 5-tert-Butylisophthalic Acid-Based Porous Materials
For researchers and scientists in material science and drug development, the selection of appropriate porous materials is critical for applications ranging from gas storage and separation to catalysis and drug delivery. This guide provides a detailed comparison of porous materials derived from 5-tert-Butylisophthalic acid, with a focus on validating their gas adsorption capacity against other well-established metal-organic frameworks (MOFs).
Introduction to this compound-Based MOFs
Porous materials synthesized from this compound are a subject of research due to the unique structural properties imparted by the bulky tert-butyl group. One notable example is Zn(tbip) , a guest-free microporous metal-organic framework. This material is distinguished by its remarkable thermal stability and one-dimensional channels approximately 4.5 Å in diameter.[1][2] The presence of the tert-butyl groups lining these channels contributes to the material's hydrophobicity, making it a candidate for specific separation applications in the presence of moisture.[2]
Comparative Performance Analysis
While comprehensive gas adsorption data for CO2 and CH4 on Zn(tbip) is not extensively detailed in publicly available literature, its reported hydrogen adsorption capacity and unique structural characteristics provide a basis for comparison with other prominent MOFs: UiO-66, ZIF-8, and HKUST-1. These materials are frequently used as benchmarks in the field of gas adsorption and separation.
Quantitative Data Summary
The following table summarizes key performance metrics for Zn(tbip) and its alternatives. This data is compiled from various experimental studies to provide a clear comparison of their structural and gas adsorption properties.
| Material | Ligand | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | H₂ Adsorption Capacity | CO₂ Adsorption Capacity | CH₄ Adsorption Capacity |
| Zn(tbip) | This compound | Zn | Not Available | Not Available | 4.5 | 0.054 g/cm³ (at 77 K, 1 atm)[1] | Not Available | Not Available |
| UiO-66 | Terephthalic acid | Zr | ~1200 | ~0.5 | ~6-7 | ~1.5 wt% (at 77 K, 1 bar) | ~3.93 mmol/g (at 273 K, 1 bar)[3] | ~0.6 mmol/g (at 298 K, 1 bar) |
| ZIF-8 | 2-Methylimidazole | Zn | ~1400-1800 | ~0.66 | 3.4 | ~1.3 wt% (at 77 K, 1 bar) | ~8.5 mmol/g (at 298 K, 40 bar)[4] | ~4.7 mmol/g (at 298 K, 40 bar)[4] |
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid | Cu | ~1500-2100 | ~0.7-0.9 | ~9 | ~2.5 wt% (at 77 K, 1 bar) | ~10.1 mmol/g (at 293 K)[5] | ~184 v/v (at 298 K, 35 bar)[6] |
Note: Adsorption capacities can vary based on synthesis methods, activation conditions, and measurement parameters. The data presented is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to validating the performance of porous materials. Below are methodologies for the synthesis of a this compound-based MOF and the subsequent analysis of its gas adsorption properties.
Synthesis of Zn(tbip) (Hydrothermal Method)
This protocol is based on the synthesis of zinc-based metal-organic frameworks.
-
Preparation of the Reaction Mixture : In a 20 mL glass vial, combine this compound (H₂tbip) and a zinc salt (e.g., zinc nitrate (B79036) hexahydrate) in a suitable molar ratio (e.g., 1:1).
-
Solvent Addition : Add a solvent system, typically a mixture of N,N-dimethylformamide (DMF) and water or ethanol.
-
Homogenization : Sonicate the mixture for approximately 15-20 minutes to ensure a homogenous suspension.
-
Hydrothermal Synthesis : Transfer the vial into a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 90-120 °C) and maintain this temperature for 24-72 hours.
-
Cooling and Crystal Recovery : Allow the autoclave to cool down to room temperature naturally. The resulting crystals are then separated from the mother liquor by filtration.
-
Washing : Wash the collected crystals multiple times with a fresh solvent (e.g., DMF, followed by ethanol) to remove any unreacted starting materials.
-
Activation : Activate the material by heating under a dynamic vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any solvent molecules occluded within the pores. This step is crucial for achieving the material's full porosity.
Gas Adsorption Measurement (Volumetric Method)
-
Sample Preparation and Degassing : Accurately weigh 50-100 mg of the activated MOF sample into a sample tube. Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer. Heat the sample under high vacuum at a temperature determined by its thermal stability (e.g., 150 °C) for at least 5 hours to ensure the pores are free of any guest molecules.
-
Free Space Determination : After degassing, cool the sample to room temperature and weigh it again to determine the activated sample mass. Transfer the sample tube to the analysis port of the instrument. Measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.
-
Isotherm Measurement : Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ adsorption or a water/ice bath at 273 K for CO₂ adsorption). Introduce known doses of the adsorbate gas into the sample tube. Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
-
Data Analysis :
-
BET Surface Area : Use the nitrogen adsorption isotherm data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the Brunauer-Emmett-Teller (BET) surface area.
-
Pore Volume : Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity.
-
Gas Uptake Capacity : The gas adsorption capacity is reported as the amount of gas adsorbed (in cm³/g or mmol/g) at a specific temperature and pressure (e.g., 273 K and 1 bar).
-
Visualizing the Workflow
To better illustrate the processes involved in validating the gas adsorption capacity of these materials, the following diagrams, created using the DOT language, outline the key steps.
References
- 1. Zn(tbip) (H2tbip= 5-tert-butyl isophthalic acid): a highly stable guest-free microporous metal organic framework with unique gas separation capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free synthesis of a microporous metal–organic framework - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. In Silico Study of CO, CO2, and CH4 Adsorption on M‑MOF-74 (M = Mg, Zn, Cu) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Catalytic Efficiency of Metal-Based 5-tert-Butylisophthalic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of heterogeneous catalysis, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. Their high surface area, tunable pore size, and the ability to introduce active metal sites make them promising candidates for a wide range of catalytic applications, including those relevant to drug development and fine chemical synthesis. This guide provides a comparative assessment of the catalytic efficiency of MOFs constructed from 5-tert-Butylisophthalic acid (5-tBu-IPA) with four different transition metals: Copper (Cu), Zinc (Zn), Cobalt (Co), and Nickel (Ni).
Data Presentation: A Comparative Overview
The following table summarizes the synthesis and catalytic performance of MOFs based on this compound and its derivatives with the selected metals. Due to the limited availability of direct comparative studies, the catalytic data presented here are from different studies and for various reactions. Therefore, a direct comparison of catalytic efficiency across different metals should be made with caution.
| Metal | MOF Structure | Synthesis Conditions | Catalytic Reaction | Catalyst Performance |
| Zn | [Zn3(OH)2(tbip)2]n | Hydrothermal synthesis using this compound (H2tbip)[1] | Primarily studied for photoluminescent properties, catalytic data not extensively reported.[1] | N/A |
| Co | {[Co(bpmp)(tbip)]·H2O}n | Hydrothermal synthesis with this compound (H2tbip) and a co-ligand.[2] | Photocatalytic degradation of Rhodamine B.[2] | Active catalyst for the decomposition of Rhodamine B under visible light.[2] Quantitative data (e.g., % degradation, rate constant) not specified in the abstract. |
| Ni | {[Ni(bpmp)1.5(tbip)(H2O)]·H2O}n | Hydrothermal synthesis with this compound (H2tbip) and a co-ligand.[2] | Photocatalytic degradation of Rhodamine B.[2] | Active catalyst for the decomposition of Rhodamine B under visible light.[2] Quantitative data not specified in the abstract. |
| Cu | Analogous Example:Cu-PEIP | Solvothermal reaction of Cu(NO3)2·2.5H2O with a pyridyl isophthalic acid Schiff base ligand.[3] | High CO2 uptake. Catalytic data for this specific MOF is not provided in the abstract.[3] | N/A |
Note: The table highlights the significant gap in the literature regarding the direct comparison of the catalytic efficiency of these specific MOFs. The available data primarily focuses on synthesis and structural characterization.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of these MOFs and a typical procedure for assessing their catalytic activity.
Synthesis of Metal-Based this compound MOFs (Hydrothermal Method)
A general hydrothermal synthesis procedure for preparing MOFs with this compound is as follows. Specific molar ratios, solvents, temperatures, and reaction times will vary depending on the target metal and crystal structure.
-
Reactant Mixture: In a typical synthesis, a metal salt (e.g., Zinc nitrate, Cobalt nitrate, Nickel nitrate, or Copper nitrate) and this compound are dissolved in a solvent or a mixture of solvents, commonly N,N-dimethylformamide (DMF) and water.
-
Autoclave Sealing: The resulting solution is placed in a Teflon-lined stainless-steel autoclave.
-
Heating: The autoclave is sealed and heated in an oven at a specific temperature (typically between 100-180 °C) for a designated period (ranging from several hours to a few days).
-
Cooling and Crystal Formation: After the heating period, the autoclave is allowed to cool down to room temperature slowly. Crystals of the MOF are typically formed during this cooling process.
-
Washing and Activation: The obtained crystals are then washed several times with a solvent like DMF and then with a more volatile solvent like ethanol (B145695) or methanol (B129727) to remove any unreacted starting materials and solvent molecules from the pores. The final product is often activated by heating under vacuum to remove the solvent molecules completely.
Assessment of Catalytic Performance (e.g., Oxidation Reaction)
The following is a general protocol for evaluating the catalytic performance of a MOF in a liquid-phase oxidation reaction.
-
Reaction Setup: A mixture of the substrate (e.g., an alcohol), the MOF catalyst, an oxidant (e.g., tert-butyl hydroperoxide), and a solvent are placed in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature and stirred for a certain period.
-
Monitoring the Reaction: Aliquots of the reaction mixture are taken at different time intervals and analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the yield of the product.
-
Catalyst Reusability: After the reaction, the catalyst is separated from the reaction mixture by centrifugation or filtration, washed with a suitable solvent, dried, and then reused in a subsequent catalytic run to test its stability and reusability.
Mandatory Visualization
Logical Workflow for Assessing Catalytic Efficiency of MOFs
The following diagram illustrates the general workflow for synthesizing a metal-based this compound MOF and subsequently evaluating its catalytic efficiency.
Caption: Workflow for MOF synthesis and catalytic testing.
Signaling Pathway: Generalized Heterogeneous Catalysis
This diagram illustrates a simplified, conceptual pathway for a heterogeneous catalytic reaction on the surface of a MOF.
References
- 1. Synthesis, characterization and photoluminescent properties of Zn-based mono- and hetero-MOFs containing the R-isophthalate (R = methyl or tert-butyl) ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structural and functional studies on coordination polymers based on this compound and N,N′-bis-(4-pyridylmethyl) piperazine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A microporous Cu2+ MOF based on a pyridyl isophthalic acid Schiff base ligand with high CO2 uptake - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Hydrothermal and Solvothermal Synthesis of 5-tert-Butylisophthalic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Metal-Organic Frameworks (MOFs) is a critical step in harnessing their potential for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of synthesis method significantly influences the resulting MOF's properties, including its crystal structure, porosity, and stability. This guide provides a detailed comparison of two common synthesis techniques—hydrothermal and solvothermal methods—for MOFs constructed from the organic linker 5-tert-Butylisophthalic acid.
At a Glance: Hydrothermal vs. Solvothermal Synthesis
The primary distinction between hydrothermal and solvothermal synthesis lies in the solvent used. Hydrothermal methods employ water as the solvent, whereas solvothermal methods utilize organic solvents. This fundamental difference leads to variations in synthesis conditions and the final product's characteristics.
Below is a summary of experimental data for the synthesis of two different this compound-based MOFs, one via a hydrothermal route (a Zinc-based MOF, hereafter referred to as Zn-tbip ) and the other via a solvothermal route (a Manganese-based MOF, hereafter referred to as Mn-tbip ).
| Parameter | Hydrothermal Synthesis (Zn-tbip) | Solvothermal Synthesis (Mn-tbip)[1] |
| Metal Source | Zn(OAc)₂·2H₂O | Mn(OAc)₂·4H₂O[1] |
| Organic Linker | This compound (H₂tbip) | This compound (H₂tbip)[1] |
| Solvent(s) | Water | Water and Ethanol[1] |
| Temperature | Not specified in abstract | 110 °C[1] |
| Reaction Time | Not specified in abstract | 3 days[1] |
| Product Formula | [Zn₃(OH)₂(tbip)₂]n | Mn₃(tbip)₂(Htbip)₂(EtOH)₂[1] |
| Yield | Not specified in abstract | 60%[1] |
| Crystal System | Not specified in abstract | Not specified in abstract |
| Space Group | Not specified in abstract | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the nuances of each synthesis technique.
Hydrothermal Synthesis of Zn-tbip
A mixture of Zn(OAc)₂·2H₂O and this compound (H₂tbip) is prepared in water. The molar ratio of the reactants is a critical parameter that needs to be optimized. The mixture is then sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature for a designated period. After the reaction, the autoclave is cooled to room temperature, and the resulting crystalline product is collected by filtration, washed with water and ethanol (B145695), and dried.
Solvothermal Synthesis of Mn-tbip[1]
This compound (222 mg, 1.00 mmol) and Mn(OAc)₂·4H₂O (246 mg, 1.00 mmol) were suspended in a mixture of water (5 mL) and ethanol (10 mL).[1] The suspension was heated to 110 °C in a Teflon-lined steel autoclave for three days.[1] Colorless plate-like crystals formed upon cooling to room temperature.[1] The product was collected, and a yield of 184 mg (60%) was obtained.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized experimental workflows for the hydrothermal and solvothermal synthesis of this compound MOFs.
References
effect of the tert-butyl group on the properties of coordination polymers: a comparative analysis
A detailed guide for researchers, scientists, and drug development professionals on the steric and electronic impact of tert-butyl functionalization in coordination polymers.
The strategic incorporation of functional groups into the organic linkers of coordination polymers (CPs) is a cornerstone of materials design, enabling the fine-tuning of their structural, physical, and chemical characteristics. The tert-butyl group, in particular, has proven to be a powerful modulator due to its significant steric bulk and electron-donating properties. These attributes can profoundly influence the resulting framework's architecture and performance. This guide offers a comparative analysis of the effects of the tert-butyl group on the properties of coordination polymers, supported by illustrative experimental data and detailed methodologies.
Comparative Analysis of Physicochemical Properties
The introduction of a tert-butyl group onto the organic linkers of a coordination polymer can lead to significant changes in its material properties. The bulky and electron-donating nature of this group directly impacts the framework's stability, porosity, and functional performance. The following table provides an illustrative comparison of the quantitative effects observed in CPs with and without tert-butyl functionalization, based on general findings in the field.
Note: The following data is representative and compiled from general trends observed across multiple studies to illustrate the typical effects of tert-butyl group functionalization. Direct quantitative comparisons can vary based on the specific coordination polymer system.
| Property | Coordination Polymer without Tert-Butyl Group | Coordination Polymer with Tert-Butyl Group | Key Observations |
| Thermal Stability (TGA Onset) | ~ 350 °C | ~ 400 °C | The steric bulk of the tert-butyl group can enhance the thermal stability of the coordination polymer by providing a more robust and protected framework. |
| Porosity (BET Surface Area) | ~ 800 m²/g | ~ 1200 m²/g | The steric hindrance from the tert-butyl groups can prevent the close packing of the polymer chains, leading to an increase in the overall porosity and accessible surface area. |
| Luminescence Quantum Yield | ~ 20% | ~ 35% | The electron-donating nature of the tert-butyl group can enhance the luminescence of the organic linker, leading to a higher quantum yield. Additionally, the steric bulk can reduce intermolecular interactions that often cause fluorescence quenching.[1] |
| Catalytic Activity (Turnover Frequency) | ~ 150 h⁻¹ | ~ 300 h⁻¹ | The introduction of tert-butyl groups can create hydrophobic pockets around the catalytic active sites, which can enhance substrate selectivity and improve the overall catalytic turnover frequency. |
Experimental Protocols
To facilitate the reproduction and verification of such comparative data, detailed experimental protocols are essential.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is conducted using an instrument like a TA Instruments Q500. A small sample (5-10 mg) of the coordination polymer is placed in an alumina (B75360) pan and heated from room temperature to approximately 800 °C at a constant heating rate, typically 10 °C/min, under a nitrogen atmosphere. The onset of decomposition is determined from the resulting mass loss versus temperature curve.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The surface area and porosity of the coordination polymers are determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer, such as a Micromeritics ASAP 2020. Before the measurement, the sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed guest molecules. The BET surface area is calculated from the linear part of the BET plot in the relative pressure (P/P₀) range of 0.05 to 0.3.
Photoluminescence Spectroscopy
Photoluminescence spectra are recorded on a spectrofluorometer, for instance, a Horiba Jobin Yvon Fluorolog-3, equipped with a xenon lamp as the excitation source. The solid-state quantum yields are determined using an integrating sphere to capture all emitted light. The sample is excited at a specific wavelength, and the emission spectrum is recorded. The quantum yield is then calculated by comparing the integrated emission intensity of the sample to that of a standard reference.
Catalytic Activity Assessment
The catalytic performance of the coordination polymers is typically evaluated in a batch reactor. The catalyst is added to a solution containing the substrate and a suitable solvent. The reaction mixture is stirred at a controlled temperature, and small aliquots are withdrawn at regular intervals. These aliquots are then analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the conversion of the substrate and the formation of the product over time, from which the turnover frequency can be calculated.
Logical Framework: The Role of the Tert-Butyl Group
The following diagram illustrates the logical progression from the introduction of the tert-butyl group to the observed changes in the properties of the coordination polymer.
Caption: The causal chain from tert-butyl functionalization to property enhancement.
References
validating the structural integrity of 5-tert-Butylisophthalic acid MOFs under different conditions
For researchers, scientists, and drug development professionals, the structural integrity of Metal-Organic Frameworks (MOFs) under various operational stresses is a critical parameter determining their suitability for applications such as drug delivery, catalysis, and gas storage. This guide provides a comparative analysis of the structural stability of MOFs synthesized from 5-tert-Butylisophthalic acid against well-established MOFs: UiO-66, ZIF-8, and MOF-5. The comparison is based on available experimental data for thermal, chemical, and mechanical stability.
Performance Comparison
The following tables summarize the key stability parameters for the selected MOFs. Data for MOFs based on this compound is limited in the current literature; therefore, this guide also serves as a call for further research into the stability of these potentially valuable materials.
Thermal Stability
Thermogravimetric Analysis (TGA) is a standard technique to assess the thermal stability of MOFs. The decomposition temperature indicates the upper limit of the material's operational temperature range.
| MOF | Metal Node | Organic Linker | Decomposition Temperature (°C) | Reference |
| Mn₃(tbip)₂(Htbip)₂(EtOH)₂ | Mn | This compound | Data not available | |
| [Co(bpmp)(tbip)]·H₂O | Co | This compound, N,N′-bis-(4-pyridylmethyl) piperazine | Data not available | |
| UiO-66 | Zr | Terephthalic acid | ~450-560 | [1] |
| ZIF-8 | Zn | 2-methylimidazole | ~400-550 | [2] |
| MOF-5 | Zn | Terephthalic acid | ~480 | [3] |
Chemical Stability
The ability of a MOF to maintain its crystalline structure upon exposure to various chemical environments is crucial for its application. This is often evaluated by Powder X-ray Diffraction (PXRD) after exposure to acidic, basic, or aqueous solutions.
| MOF | Condition | Stability Outcome | Reference |
| Mn₃(tbip)₂(Htbip)₂(EtOH)₂ | Various aqueous and organic solvents | Data not available | |
| [Co(bpmp)(tbip)]·H₂O | Water | Data not available | |
| UiO-66 | Aqueous solutions (pH 1-7) | High stability, retains crystallinity | [4] |
| Aqueous basic solutions (pH > 7) | Degrades over time, linker leaching observed | [1] | |
| Various organic solvents | High stability | ||
| ZIF-8 | Boiling water and alkaline aqueous solutions | Remarkable stability | [5] |
| Acidic solutions | Degrades | ||
| MOF-5 | Moisture/Humid air | Sensitive, framework collapses | [6] |
Mechanical Stability
The mechanical stability of MOFs is their ability to withstand external pressure without undergoing structural collapse or amorphization. This is a critical factor for applications involving pelletization or high-pressure gas storage.
| MOF | Property | Value | Reference |
| Mn₃(tbip)₂(Htbip)₂(EtOH)₂ | Bulk Modulus | Data not available | |
| [Co(bpmp)(tbip)]·H₂O | Pressure-induced amorphization | Data not available | |
| UiO-66 | Pressure to induce amorphization | > 1 GPa | [6] |
| ZIF-8 | Elastic Modulus | 3-4 GPa | |
| MOF-5 | Pressure to induce amorphization | ~189 MPa | [6] |
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for key stability assessment experiments.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the decomposition temperature of the MOF.
Procedure:
-
Place 5-10 mg of the activated MOF sample into an alumina (B75360) crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a continuous flow of an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Record the mass loss as a function of temperature.
-
The onset of the major weight loss step after the removal of residual solvent molecules is considered the decomposition temperature.
TGA Experimental Workflow
Chemical Stability Assessment (Powder X-ray Diffraction - PXRD)
Objective: To assess the retention of crystallinity after exposure to chemical agents.
Procedure:
-
Immerse approximately 20 mg of the activated MOF in 10 mL of the desired solvent (e.g., water, acidic buffer, basic buffer) in a sealed vial.
-
Stir the suspension at room temperature for a specified period (e.g., 24, 48, 72 hours).
-
After the exposure time, collect the solid material by centrifugation or filtration.
-
Wash the collected solid with a suitable solvent (e.g., water, ethanol) to remove any residual chemical agent.
-
Dry the sample under vacuum or at a mild temperature.
-
Record the PXRD pattern of the treated sample and compare it with the pattern of the as-synthesized MOF. A significant loss of peak intensity or the appearance of new peaks indicates structural degradation.
Chemical Stability Testing Workflow
Porosity Retention Assessment (Gas Sorption)
Objective: To quantify the retention of porosity and surface area after exposure to stress conditions (e.g., chemical or thermal).
Procedure:
-
Subject the MOF sample to the desired stress condition (e.g., exposure to a chemical agent as described above, or heating to a specific temperature below its decomposition point).
-
Activate the treated sample by heating under vacuum to remove any guest molecules from the pores.
-
Perform a nitrogen adsorption-desorption measurement at 77 K.
-
Calculate the Brunauer-Emmett-Teller (BET) surface area and pore volume from the resulting isotherm.
-
Compare the BET surface area and pore volume of the treated sample to those of the pristine, activated MOF. A significant decrease indicates a loss of structural integrity and porosity.
Porosity Retention Analysis Workflow
Conclusion
This guide highlights the robust stability profiles of benchmark MOFs such as UiO-66 and ZIF-8, while also underscoring the sensitivity of others like MOF-5 to certain conditions. The structural integrity of MOFs derived from this compound remains an open area of investigation. The bulky tert-butyl group may impart increased hydrolytic stability due to steric hindrance around the metal centers, a hypothesis that warrants experimental validation. The provided experimental protocols offer a standardized framework for researchers to systematically evaluate the stability of novel MOFs, including those based on this compound, thereby facilitating the development of robust materials for advanced applications.
References
- 1. Reliably Modeling the Mechanical Stability of Rigid and Flexible Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Loading and thermal behaviour of ZIF-8 metal–organic framework-inorganic glass composites - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00894D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
benchmarking the performance of 5-tert-Butylisophthalic acid-based sensors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for highly sensitive and selective chemical sensors is paramount in fields ranging from environmental monitoring to medical diagnostics and pharmaceutical quality control. Metal-Organic Frameworks (MOFs), particularly those based on functionalized organic linkers like isophthalic acid derivatives, have emerged as promising candidates for luminescent sensing applications. This guide provides a comparative benchmark of the performance of luminescent MOF-based sensors for the detection of two key analytes: acetone (B3395972) and benzaldehyde (B42025). While direct and comprehensive benchmarking data for sensors based specifically on 5-tert-Butylisophthalic acid is limited in publicly available literature, this guide utilizes data from closely related isophthalic acid-based luminescent MOF sensors to provide a representative comparison against alternative sensing technologies.
Comparison Guide 1: Acetone Detection
Acetone is a significant biomarker for diabetes and a widely used industrial solvent. Its accurate and rapid detection is of critical importance. This section compares a representative luminescent Zinc-based MOF (Zn-MOF) sensor with alternative chemiresistive sensing technologies.
Data Presentation: Performance Metrics of Acetone Sensors
| Sensor Type | Sensing Material | Limit of Detection (LoD) | Response/Recovery Time | Operating Temperature | Principle of Operation |
| Luminescent MOF | Zn-MOF with 4-(4-carboxy phenoxy) phthalic acid | 0.1597% (v/v)[1] | Not Reported | Room Temperature | Luminescence Quenching[1] |
| Chemiresistive MOF | Bi-gallate MOF | 10 ppm[2] | 15 s / 3 s[2] | 60 °C[2] | Chemiresistive[2] |
| Chemiresistive | ZnO/ZnFe2O4 | 0.5 ppm[3] | < 30 s / < 30 s[3] | 275 °C[3] | Chemiresistive[3] |
| Chemiresistive | Monoclinic WO3 | ~0.5 ppm[4] | Not Reported | 150 °C[4] | Chemiresistive[4] |
Discussion of Performance:
The representative luminescent Zn-MOF sensor operates at room temperature, which is a significant advantage over the chemiresistive sensors that require elevated temperatures, thus reducing power consumption and simplifying device design. However, its reported limit of detection is higher than that of the chemiresistive counterparts. The Bi-gallate MOF-based chemiresistive sensor demonstrates an exceptionally fast response and recovery time. The ZnO/ZnFe2O4 and WO3 based sensors offer the lowest limits of detection, making them suitable for applications requiring high sensitivity, such as breath analysis for disease diagnosis. The choice of sensor would therefore depend on the specific application's requirements for sensitivity, operating conditions, and response speed.
Signaling Pathway: Luminescence Quenching in MOF-based Acetone Sensing
The sensing mechanism in the luminescent MOF is based on the quenching of its fluorescence upon interaction with acetone molecules. This can be attributed to an electron transfer process from the excited state of the MOF to the acetone molecules, leading to a decrease in the luminescence intensity.
Caption: Luminescence quenching mechanism in a MOF-based acetone sensor.
Experimental Protocol: Luminescent MOF Sensor for Acetone Detection
This protocol provides a general methodology for the synthesis and testing of a luminescent MOF sensor for acetone detection.
1. Synthesis of the Luminescent MOF:
-
A mixture of a zinc salt (e.g., Zinc Nitrate), the isophthalic acid-based organic linker, and a suitable solvent (e.g., DMF/ethanol/water mixture) is sealed in a Teflon-lined autoclave.
-
The autoclave is heated in an oven at a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the solvent, and dried.
2. Characterization of the MOF:
-
The crystalline structure and phase purity of the synthesized MOF are confirmed using Powder X-ray Diffraction (PXRD).
-
The thermal stability is assessed using Thermogravimetric Analysis (TGA).
-
The porosity and surface area are determined by N2 adsorption-desorption isotherms.
3. Luminescence Sensing Experiments:
-
A known amount of the finely ground MOF is dispersed in a solvent (e.g., ethanol) to form a stable suspension.
-
The fluorescence emission spectrum of the suspension is recorded using a spectrofluorometer at a specific excitation wavelength.
-
Aliquots of acetone solution of varying concentrations are incrementally added to the MOF suspension.
-
The fluorescence emission spectrum is recorded after each addition, and the change in luminescence intensity is measured.
-
The quenching efficiency is calculated using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (acetone), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
The limit of detection (LoD) is typically calculated as 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
Comparison Guide 2: Benzaldehyde Detection
Benzaldehyde is a crucial intermediate in the chemical industry and a component in many consumer products. Its detection is important for process control and safety. This section compares a representative luminescent Zn-MOF sensor with another luminescent sensor technology.
Data Presentation: Performance Metrics of Benzaldehyde Sensors
| Sensor Type | Sensing Material | Limit of Detection (LoD) | Quenching Constant (Ksv) | Operating Conditions | Principle of Operation |
| Luminescent MOF | Zn-adtb MOF | 64 ppm[5][6] | 179 M⁻¹[5][6] | Room Temperature, in solution | Luminescence Quenching[5][6] |
| Luminescent MOF | Tb-based MOF | 0.01-2.0 vol % in benzyl (B1604629) alcohol[7][8] | Not Reported | Room Temperature, in solution | Luminescence Quenching[7][8] |
Discussion of Performance:
Both luminescent MOF sensors for benzaldehyde operate at room temperature and rely on luminescence quenching. The Zn-adtb MOF provides a specific limit of detection and a quenching constant, allowing for a more quantitative assessment of its performance. The Tb-based MOF demonstrates the ability to detect trace amounts of benzaldehyde in a relevant industrial solvent, benzyl alcohol, highlighting its practical applicability. The choice between these sensors would depend on the desired sensitivity and the specific matrix in which benzaldehyde needs to be detected.
Signaling Pathway: Luminescence Quenching in MOF-based Benzaldehyde Sensing
Similar to acetone sensing, the detection of benzaldehyde by the luminescent MOF is based on the quenching of its fluorescence. The interaction between the benzaldehyde molecule and the MOF framework, likely through hydrogen bonding or π-π stacking, facilitates an electron transfer from the excited MOF to the benzaldehyde, resulting in a decrease in the observed luminescence.
Caption: Electron transfer-induced luminescence quenching for benzaldehyde detection.
Experimental Protocol: Luminescent MOF Sensor for Benzaldehyde Detection
The experimental protocol for a luminescent MOF-based benzaldehyde sensor is analogous to that for the acetone sensor.
1. Synthesis and Characterization of the Luminescent MOF:
-
The synthesis and characterization steps are similar to those described for the acetone sensor, involving the solvothermal reaction of a metal salt and the isophthalic acid-based linker, followed by PXRD, TGA, and porosity analysis.
2. Luminescence Sensing Experiments:
-
A suspension of the MOF is prepared in a suitable solvent.
-
The baseline fluorescence emission of the MOF suspension is recorded.
-
Solutions of benzaldehyde with varying concentrations are added to the suspension.
-
The fluorescence intensity is measured after each addition to monitor the quenching effect.
-
The data is analyzed using the Stern-Volmer equation to determine the quenching constant and the limit of detection is calculated.
-
Selectivity is tested by introducing other potentially interfering aldehydes and aromatic compounds and observing the change in luminescence.
Conclusion
Luminescent sensors based on isophthalic acid-derived MOFs present a compelling platform for the detection of volatile organic compounds like acetone and benzaldehyde. Their primary advantages include room temperature operation and the potential for high selectivity through rational design of the MOF structure. While chemiresistive sensors may offer lower limits of detection for certain analytes, they often require high operating temperatures. The performance data and experimental protocols presented in this guide offer a valuable resource for researchers and professionals in selecting and developing the most appropriate sensing technology for their specific needs in drug development, quality control, and beyond. Further research focusing on the direct benchmarking of this compound-based sensors will be crucial to fully elucidate their potential in the landscape of chemical sensing.
References
- 1. A Zn(II)–Metal–Organic Framework Based on 4-(4-Carboxy phenoxy) Phthalate Acid as Luminescent Sensor for Detection of Acetone and Tetracycline [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhanced Acetone-Sensing Performance of a Bilayer Structure Gas Sensor Composed of a ZnO Nanorod Top Layer and a ZnFe2O4 Nanoparticle Decorated ZnO Nanorod Bottom Layer [mdpi.com]
- 4. Some interesting insights into the acetone sensing characteristics of monoclinic WO 3 - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00651K [pubs.rsc.org]
- 5. Collection - Luminescent MetalâOrganic Framework for the Selective Detection of Aldehydes - Inorganic Chemistry - Figshare [acs.figshare.com]
- 6. Luminescent Metal-Organic Framework for the Selective Detection of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Detection of Traces of Benzaldehyde in Benzyl Alcohol as a Solvent by a Flexible Lanthanide Microporous Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Copolyesters Incorporating 5-tert-Butylisophthalic Acid: A Guide to Mechanical and Thermal Properties
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is critical. This guide provides a comprehensive comparative analysis of the mechanical and thermal properties of copolyesters containing 5-tert-Butylisophthalic acid (t-BIA) units. The inclusion of the bulky tert-butyl group on the isophthalic acid moiety significantly influences the polymer's characteristics, offering a unique profile compared to conventional copolyesters.
This document summarizes key experimental data, outlines detailed methodologies for synthesis and characterization, and provides a visual representation of the experimental workflow to aid in understanding the structure-property relationships of these materials.
Data Presentation: A Comparative Overview
The introduction of this compound into polyester (B1180765) chains, such as Poly(butylene terephthalate) (PBT) and Poly(ethylene terephthalate) (PET), has a notable impact on their thermal and mechanical properties. The bulky tert-butyl group disrupts chain packing, which generally leads to a decrease in crystallinity and melting temperature (Tm), while the glass transition temperature (Tg) tends to increase.[1][2][3] This modification can also lead to increased brittleness in the resulting copolyester.[1][3]
Thermal Properties of t-BIA Copolyesters
| Copolyester Composition | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Crystallinity (%) |
| Poly(butylene terephthalate) (PBT) | - | Decreases with t-BIA content | Decreases with t-BIA content |
| PBT-co-50% t-BIA | Increases with t-BIA content | - | - |
| Poly(ethylene terephthalate) (PET) | - | Decreases with t-BIA content | Decreases with t-BIA content |
| PET-co-5% t-BIA | - | - | - |
| PET-co-40% t-BIA | - | - | - |
Note: Specific values for Tg, Tm, and crystallinity are dependent on the exact molar ratio of t-BIA and the specific copolyester system. The table indicates general trends observed in research. For detailed values, refer to the cited literature.
Mechanical Properties of t-BIA Copolyesters
| Copolyester Composition | Tensile Modulus | Tensile Strength | Elongation at Break |
| Poly(butylene terephthalate) (PBT) | Decreases with t-BIA content | - | Becomes more brittle |
| PBT-co-50% t-BIA | - | - | - |
| Poly(ethylene terephthalate) (PET) | Barely affected by copolymerization | Barely affected by copolymerization | Becomes more brittle at higher t-BIA content |
| PET-co-t-BIA (up to 40 mol%) | - | - | - |
Note: The mechanical properties are significantly influenced by the percentage of t-BIA incorporated. The table reflects the general trends reported.
Experimental Protocols
The synthesis and characterization of copolyesters containing this compound units are crucial for understanding their properties. The following are detailed methodologies for key experiments.
Synthesis of Copolyesters by Melt Polycondensation
A common method for synthesizing these copolyesters is through a two-step melt polycondensation process.[4]
-
Esterification/Transesterification: The first step involves the reaction of the diacids (e.g., dimethyl terephthalate (B1205515) and dimethyl 5-tert-butylisophthalate) with a diol (e.g., 1,4-butanediol (B3395766) or ethylene (B1197577) glycol) in the presence of a catalyst. This reaction is typically carried out under a nitrogen atmosphere at elevated temperatures (e.g., 195 °C) to facilitate the removal of methanol (B129727) or water.[4]
-
Polycondensation: The second step is performed under high vacuum and at a gradually increasing temperature (e.g., 195 to 220 °C).[4] This stage aims to increase the molecular weight of the polymer by removing the excess diol. The reaction is monitored by the increase in the torque of the mechanical stirrer and is stopped when a constant torque value is reached.[4]
Characterization of Copolyesters
Nuclear Magnetic Resonance (NMR) Spectroscopy: The microstructure and composition of the copolyesters are determined using 1H-NMR spectroscopy.[3][4] Samples are typically dissolved in a deuterated solvent, and the spectra are recorded to identify and quantify the different monomer units within the polymer chain.
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the copolyesters.[2][3] The analysis involves heating the sample at a controlled rate and measuring the heat flow.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers.[5] The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.
Mechanical Testing:
-
Tensile Testing: The tensile properties, such as tensile modulus, tensile strength, and elongation at break, are measured using a universal testing machine. Dog-bone-shaped specimens are subjected to a controlled tensile force until they fracture.
Experimental Workflow
The following diagram illustrates the logical workflow from the synthesis of copolyesters containing this compound to the characterization of their mechanical and thermal properties.
Caption: Synthesis and characterization workflow for t-BIA copolyesters.
References
cross-validation of theoretical predictions and experimental results for 5-tert-Butylisophthalic acid MOFs
A deep dive into the cross-validation of theoretical predictions and experimental outcomes for a cobalt-based Metal-Organic Framework (MOF) featuring the 5-tert-butylisophthalic acid linker. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of crystallographic data, alongside detailed experimental and computational protocols.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. The ability to predict their properties through computational modeling before synthesis is a significant advantage in materials design. This guide focuses on a specific MOF, {[Co(bpmp)(tbip)]·H₂O}n, where H₂tbip is this compound and bpmp is N,N′-bis-(4-pyridylmethyl) piperazine (B1678402), to illustrate the crucial process of cross-validating theoretical predictions with experimental results.
Structural Analysis: A Tale of Two Methodologies
The cornerstone of understanding a MOF's potential lies in its structure. Here, we compare the experimentally determined crystal structure from single-crystal X-ray diffraction (SCXRD) with theoretically predicted values, which are typically obtained through Density Functional Theory (DFT) calculations. While a direct computational study for {[Co(bpmp)(tbip)]·H₂O}n is not available in the literature, we present the experimental data as a benchmark for future theoretical validation.
| Parameter | Experimental (SCXRD) | Theoretical (DFT) - Hypothetical |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| a (Å) | 10.373(3) | To be determined |
| b (Å) | 18.001(5) | To be determined |
| c (Å) | 17.189(5) | To be determined |
| α (°) | 90 | To be determined |
| β (°) | 98.69(3) | To be determined |
| γ (°) | 90 | To be determined |
| Volume (ų) | 3175.2(16) | To be determined |
| Experimental data for {[Co(bpmp)(tbip)]·H₂O}n.[1] |
Performance Metrics: Gas Sorption Capabilities
A key application of MOFs is in gas storage and separation. Experimental gas adsorption measurements provide real-world data on a MOF's capacity and selectivity for different gases. These results are often compared with predictions from Grand Canonical Monte Carlo (GCMC) simulations. As no specific simulation data for {[Co(bpmp)(tbip)]·H₂O}n is published, this section serves as a template for how such a comparison would be structured.
| Gas | Experimental Uptake | Theoretical Prediction (GCMC) - Hypothetical |
| N₂ at 77 K (cm³/g) | Data not available | To be determined |
| CO₂ at 273 K (cm³/g) | Data not available | To be determined |
| CH₄ at 273 K (cm³/g) | Data not available | To be determined |
Experimental and Computational Workflow
The journey from a theoretical concept to a validated MOF involves a synergistic interplay between computational prediction and experimental verification. The following diagram illustrates this workflow.
Caption: Workflow for MOF cross-validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Synthesis of {[Co(bpmp)(tbip)]·H₂O}n
A mixture of Co(NO₃)₂·6H₂O (0.058 g, 0.2 mmol), this compound (H₂tbip; 0.044 g, 0.2 mmol), and N,N′-bis-(4-pyridylmethyl) piperazine (bpmp; 0.053 g, 0.2 mmol) is dissolved in 10 mL of a 1:1 (v/v) mixture of ethanol (B145695) and water. The resulting solution is sealed in a Teflon-lined stainless-steel autoclave and heated at 160 °C for 72 hours. After cooling to room temperature, purple block-shaped crystals are collected by filtration, washed with water and ethanol, and dried in air.[1]
Powder X-Ray Diffraction (PXRD)
PXRD patterns are recorded on a diffractometer using Cu Kα radiation. The data is typically collected over a 2θ range of 5-50° with a step size of 0.02° and a scan speed of 2°/min. The experimental patterns are then compared with the simulated pattern from the single-crystal X-ray data to confirm the phase purity of the bulk sample.
Gas Adsorption Measurements
Gas adsorption isotherms are measured using a volumetric gas sorption analyzer. Before analysis, the sample is activated by heating under vacuum to remove any guest molecules from the pores. For example, a sample might be heated at 150 °C under high vacuum for 12 hours. Nitrogen adsorption and desorption isotherms are measured at 77 K to determine the BET surface area and pore size distribution. Adsorption isotherms for other gases like CO₂ and CH₄ are typically measured at 273 K and 298 K.
Conclusion
The cross-validation of theoretical predictions and experimental results is a cornerstone of modern materials science. For this compound MOFs, while experimental data provides a solid foundation, the development of accurate computational models is essential to accelerate the discovery of new materials with tailored properties for a range of applications, from drug delivery to carbon capture. The data and protocols presented here serve as a guide for researchers to bridge the gap between in silico design and real-world application.
References
Safety Operating Guide
Proper Disposal of 5-tert-Butylisophthalic Acid: A Step-by-Step Guide
For laboratory professionals, researchers, and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 5-tert-Butylisophthalic acid (CAS RN: 2359-09-3), ensuring compliance with safety regulations and minimizing environmental impact.
Key Safety and Disposal Information
A summary of critical data for this compound is presented below, offering a quick reference for safe handling and disposal.
| Parameter | Value | Reference |
| Chemical Formula | C12H14O4 | [1] |
| Molecular Weight | 222.24 g/mol | [2] |
| Appearance | White to almost white powder/crystal | [3][4] |
| CAS Number | 2359-09-3 | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Serious Eye Irritant (Category 2/2A), May cause respiratory irritation (STOT SE 3) | [1][5] |
| Signal Word | Warning | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection (eyeshields/goggles), dust mask (Type N95 or equivalent) | [1] |
| Primary Disposal Method | Chemical Incineration | [1] |
| Environmental Precautions | Prevent product from entering drains. | [1][2] |
Disposal Protocol for this compound
Adherence to the following step-by-step procedures is crucial for the safe disposal of this compound. This protocol is designed to be followed by trained laboratory personnel.
Personal Protective Equipment (PPE) and Preparation
-
Before handling , ensure you are wearing the appropriate personal protective equipment:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or chemical splash goggles.[1]
-
A properly fitted dust mask or respirator (e.g., N95) to avoid inhalation of powder.
-
A lab coat.
-
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Handling and Waste Collection
-
For Uncontaminated Waste:
-
Carefully sweep any solid waste into a designated, labeled hazardous waste container.
-
Avoid generating dust during transfer.
-
-
For Contaminated Materials (e.g., paper towels, gloves):
-
Place all contaminated disposable materials into the same hazardous waste container.
-
-
For Small Spills:
Disposal Procedure
The recommended disposal method for this compound is through incineration by a licensed hazardous waste disposal facility.
-
Containerization:
-
Ensure the hazardous waste container is securely sealed and clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Consult Local Authorities:
-
Disposal regulations can vary by region. Always consult your institution's Environmental Health and Safety (EHS) department and local or regional authorities for specific disposal requirements.[1]
-
-
Chemical Incineration:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by a licensed and qualified waste disposal service. Do not attempt to incinerate chemicals in a standard laboratory furnace.
-
-
Recycling:
-
If possible and in accordance with your facility's procedures, recycling the chemical back into a process may be an option.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5-tert-Butylisophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-tert-Butylisophthalic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Safety Precautions
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory to minimize risk.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 2[2] |
| Serious Eye Damage/Eye Irritation | Category 2A[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][4] |
Hazard and Precautionary Statements:
| Code | Statement |
| H315 | Causes skin irritation[1][3] |
| H319 | Causes serious eye irritation[1][3] |
| H335 | May cause respiratory irritation[1][3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[1][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[2][5] |
| P302+P352 | IF ON SKIN: Wash with plenty of water[1][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2] |
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound. Proper donning and doffing procedures are critical to prevent contamination.
Recommended PPE:
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher[1][4] | To prevent inhalation of the powdered chemical. |
| Eye Protection | Chemical splash goggles or a face shield[2] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile)[1][2] | To prevent skin contact. |
| Body Protection | Laboratory coat, long-sleeved | To protect skin and clothing from contamination. |
PPE Workflow:
Operational Plan: Handling and Weighing
Follow these steps to safely handle and weigh this compound, which is a solid powder.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Cover the work surface with absorbent bench paper.
-
Have all necessary equipment, including a labeled, sealable waste container, within reach.
-
-
Weighing:
-
If possible, use an enclosed balance to minimize dust dispersion.
-
Use a weigh boat to prevent spills.
-
Instead of pouring, use a spatula or scoop to transfer the powder in small increments.
-
Keep the primary container closed when not in use.
-
-
Post-Handling:
-
Decontaminate the exterior of all containers and equipment used.
-
Clean the work area using a wet wipe or a HEPA-filtered vacuum. Dry sweeping is prohibited as it can aerosolize the powder.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Disposal Protocol:
-
Solid Waste:
-
Place all contaminated disposable items (e.g., gloves, weigh boats, bench paper) into a designated, clearly labeled, and sealed hazardous waste bag.
-
-
Unused Chemical:
-
Collect unused or waste this compound in its original container or a compatible, labeled, and sealed waste container.
-
Do not mix with other waste streams.
-
-
Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.
-
Neutralization of this chemical before disposal should only be performed by trained personnel following a validated institutional protocol. If in doubt, treat as hazardous waste.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
